molecular formula C4H8NO7P B1615627 Aspartyl phosphate CAS No. 22138-53-0

Aspartyl phosphate

Numéro de catalogue: B1615627
Numéro CAS: 22138-53-0
Poids moléculaire: 213.08 g/mol
Clé InChI: IXZNKTPIYKDIGG-REOHCLBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aspartyl phosphate, specifically the L-Aspartyl-4-phosphate isomer, is a crucial acyl-phosphate intermediate in several essential biochemical pathways. Its primary research value lies in its role as the phosphorylated intermediate in the reaction cycle of P-type ATPase enzymes, such as the plasma membrane H+-ATPase found in plants like red beet (Beta vulgaris), where the phosphoryl group is attached to the β-carboxyl side chain of an aspartic acid residue in the enzyme's active site . This mechanism is analogous to that found in other ATPases, including the H+-translocating ATPase from yeast and the Na+/K+ transport ATPase . Beyond its role in energy transduction, this compound is a central metabolite in amino acid biosynthesis. It is a committed precursor in the metabolic pathways leading to the production of lysine, threonine, methionine, and isoleucine in microorganisms and plants . In the initial step of these pathways, aspartate kinase catalyzes the phosphorylation of L-aspartate to form L-aspartyl-4-phosphate . This compound is subsequently reduced to L-aspartate-semialdehyde by aspartate-semialdehyde dehydrogenase, a key branch point in microbial metabolism . Furthermore, aspartyl phosphorylation is a critical component of bacterial two-component signal transduction systems, which regulate processes such as sporulation in Bacillus subtilis and chemotaxis in Escherichia coli . The structural properties and half-life of the this compound residue in regulatory proteins like SpoOF and CheY are fundamental to the timing and output of these signaling cascades . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZNKTPIYKDIGG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Aspartyl-4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22138-53-0
Record name β-Aspartyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22138-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aspartyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartyl-4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Aspartyl Phosphate in Bacterial Two-Component Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial two-component systems (TCSs) represent the predominant mechanism by which bacteria sense and respond to a myriad of environmental stimuli.[1][2][3] These intricate signaling pathways are fundamental to bacterial survival, orchestrating processes ranging from nutrient acquisition and antibiotic resistance to virulence.[4] At the heart of these systems lies a transient yet pivotal post-translational modification: the phosphorylation of a conserved aspartate residue to form an aspartyl phosphate. This high-energy acyl phosphate acts as a molecular switch, allosterically regulating the activity of response regulator proteins and thereby dictating the cellular response.[5][6] This technical guide provides an in-depth exploration of the role of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in their study of these critical bacterial systems.

The Core Mechanism: A Phosphotransfer Relay

A canonical TCS is elegantly simple in its design, comprising a sensor histidine kinase (HK) and a cognate response regulator (RR).[1][2] The process is initiated when the sensor HK, typically a transmembrane protein, detects an external stimulus.[1] This detection triggers a conformational change that facilitates the autophosphorylation of a conserved histidine residue within the kinase's cytoplasmic domain, utilizing ATP as the phosphate donor.[2][7][8] The phosphoryl group is then transferred from the phosphohistidine to a conserved aspartate residue in the receiver domain of the RR.[2] This transphosphorylation event, forming the labile this compound, is the central theme of this guide.

The formation of the this compound induces a conformational change in the RR, activating its effector domain.[5] This activation can lead to a variety of downstream effects, most commonly the modulation of gene expression through the binding of the RR to specific DNA sequences.[1] The signaling is terminated by the dephosphorylation of the this compound, a process that can be catalyzed by the bifunctional HK itself, by a separate phosphatase, or through the intrinsic instability of the acyl phosphate bond.[9][10]

Quantitative Data Summary

The precise control of bacterial signaling pathways is underpinned by the stoichiometry of the signaling components, the kinetics of the phosphotransfer reactions, and the binding affinities between the HK and RR. The following tables summarize key quantitative data for well-characterized two-component systems.

System Organism Protein Cellular Concentration (molecules/cell) Reference
EnvZ/OmpREscherichia coliEnvZ~100[11][12]
OmpR~3500[11][12]
PhoQ/PhoPEscherichia coliPhoQVariable
PhoPVariable

Table 1: In Vivo Concentrations of Two-Component System Proteins. The cellular abundance of HKs and RRs can vary significantly, impacting the signaling dynamics.

Parameter System Value Conditions Reference
Autophosphorylation k_catS6/H4 kinase (human placenta)0.91 min⁻¹0.125 mM ATP[9]
Autophosphorylation K_mS6/H4 kinase (human placenta)0.86 µM0.125 mM ATP[9]
Half-life of Phosphorylated OmpREnvZ/OmpR (E. coli)~29 min (in absence of DNA)In vitro[13]
Half-life of Phosphorylated Spo0FSpo0F/Spo0B (B. subtilis)Extended relative to CheY-PIn vitro[5][6]

Table 2: Kinetic Parameters of Phosphorylation and Dephosphorylation. The rates of phosphorylation and the stability of the this compound are critical determinants of the duration and amplitude of the cellular response.

Interacting Proteins System Dissociation Constant (Kd) Method Reference
EnvZc - OmpREnvZ/OmpR (E. coli)1.20 ± 0.17 µMNi-NTA pulldown[12][14]
EnvZc - Fluorescein-labeled OmpREnvZ/OmpR (E. coli)1.96 ± 0.28 µMFluorescence polarization[15][16]

Table 3: Binding Affinities of Histidine Kinase-Response Regulator Pairs. The affinity between the HK and its cognate RR contributes to the specificity of the signaling pathway.

Detailed Experimental Protocols

The study of this compound in TCSs relies on a variety of specialized biochemical and molecular biology techniques. The following sections provide detailed protocols for key experiments.

In Vitro Histidine Kinase Autophosphorylation and Phosphotransfer Assay

This assay is fundamental for demonstrating the kinase activity of a purified HK and its ability to transfer the phosphoryl group to its cognate RR.

Materials:

  • Purified His-tagged HK and RR proteins

  • 5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂)

  • ATP solution (10 mM)

  • [γ-³²P]ATP (10 mCi/ml)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphor screen and imager

Protocol:

  • Autophosphorylation Reaction:

    • In a microcentrifuge tube, prepare the autophosphorylation reaction mix by combining the purified HK (to a final concentration of 1-5 µM) with 5x Kinase Reaction Buffer and sterile deionized water to the desired volume.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration of ATP typically 100-500 µM).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, withdraw an aliquot of the reaction and stop it by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Phosphotransfer Reaction:

    • Perform the autophosphorylation reaction as described above for a time sufficient to generate a significant amount of phosphorylated HK.

    • Initiate the phosphotransfer by adding the purified cognate RR to the reaction mixture (typically at a molar excess to the HK).

    • Continue to incubate at the optimal temperature, taking aliquots at various time points.

    • Stop the reaction at each time point by adding 2x SDS-PAGE loading buffer.

  • Analysis:

    • Separate the protein samples on an SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the radiolabeled proteins using a phosphor imager. The appearance of a radiolabeled band corresponding to the RR and a decrease in the intensity of the HK band indicates successful phosphotransfer.

Phos-tag™ SDS-PAGE for Detection of in vivo Phosphorylation

Phos-tag™ is a molecule that specifically binds to phosphate groups, allowing for the separation of phosphorylated and unphosphorylated proteins on an SDS-PAGE gel.[17]

Materials:

  • Phos-tag™ Acrylamide

  • Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂) solution

  • Standard SDS-PAGE gel casting reagents

  • Bacterial cell lysates

  • Western blotting apparatus and reagents

  • Antibody specific to the RR of interest

Protocol:

  • Gel Preparation:

    • Prepare the separating gel solution as for a standard SDS-PAGE gel, but include Phos-tag™ Acrylamide (typically 25-100 µM) and an equimolar or two-fold molar excess of ZnCl₂ or MnCl₂.[4][18][19]

    • Cast the gel as usual.

  • Sample Preparation and Electrophoresis:

    • Prepare bacterial cell lysates under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).

    • Mix the lysates with SDS-PAGE loading buffer.

    • Run the gel at a constant voltage. The phosphorylated form of the RR will migrate slower than the unphosphorylated form.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the RR.

    • Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescent or fluorescent substrate. The presence of two bands for the RR indicates both phosphorylated and unphosphorylated forms are present in the cell.

Mass Spectrometry for Identification of Phosphorylation Sites

Mass spectrometry is a powerful tool for definitively identifying the specific aspartate residue that is phosphorylated.[9][12][14][20]

Materials:

  • Purified RR protein (phosphorylated in vitro or immunoprecipitated from cell lysates)

  • Trypsin or other suitable protease

  • Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads for phosphopeptide enrichment

  • LC-MS/MS system

Protocol:

  • Protein Digestion:

    • Excise the protein band corresponding to the phosphorylated RR from an SDS-PAGE gel or use a solution of the purified protein.

    • Perform an in-gel or in-solution tryptic digest to generate peptides.

  • Phosphopeptide Enrichment:

    • Incubate the peptide mixture with IMAC or TiO₂ beads to selectively bind phosphopeptides.

    • Wash the beads to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide sample using a high-resolution mass spectrometer coupled with liquid chromatography.

    • The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragmentation patterns.

  • Data Analysis:

    • Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences.

    • The software will also identify post-translational modifications, including the specific location of the phosphate group on the aspartate residue.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.[4][21][22][23][24]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Purified HK and RR proteins

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified HK (the ligand) in immobilization buffer over the activated surface to allow for covalent coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Binding:

    • Inject a series of increasing concentrations of the purified RR (the analyte) over the immobilized HK surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of RR binding to the HK.

  • Data Analysis:

    • Fit the binding data (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Mandatory Visualization: Signaling Pathways in DOT Language

The following diagrams, generated using the Graphviz DOT language, illustrate the flow of phosphoryl groups in key bacterial two-component signaling pathways.

Canonical Two-Component System

Canonical_TCS cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus HK Histidine Kinase (HK) His Stimulus->HK:h ADP ADP HK:p->ADP RR Response Regulator (RR) Asp HK:p->RR:d Phosphotransfer ATP ATP ATP->HK:p Autophosphorylation RR_P Response Regulator (RR) Asp-P RR_P->RR Dephosphorylation DNA DNA RR_P->DNA Output Output DNA->Output Gene Expression Sporulation_Phosphorelay cluster_input Signal Input cluster_phosphorelay Phosphorelay Cascade cluster_output Cellular Response Starvation Starvation Signals KinA KinA His Starvation->KinA Spo0F Spo0F Asp KinA->Spo0F P Spo0B Spo0B His Spo0F->Spo0B P Spo0A Spo0A Asp Spo0B->Spo0A P Spo0A_P Spo0A-P Asp-P Sporulation_Genes Sporulation Genes Spo0A_P->Sporulation_Genes Transcription Activation BvgAS_Phosphorelay cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm BvgS Periplasmic Domain TM Cytoplasmic Domain (His-Asp-His) BvgA BvgA Asp BvgS:cyto->BvgA Phosphorelay BvgA_P BvgA-P Asp-P Virulence_Genes Virulence Genes BvgA_P->Virulence_Genes Activation

References

The Aspartyl Phosphate Bond: A High-Energy Intermediate in Cellular Signaling and Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aspartyl phosphate bond, a transient, high-energy acyl phosphate linkage, plays a pivotal role in a multitude of fundamental biological processes. Its formation and cleavage drive conformational changes in enzymes that are essential for signal transduction and active transport across cellular membranes. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of the this compound bond, with a focus on its role in P-type ATPases and two-component signaling systems. Detailed experimental methodologies for its study and its relevance as a target for drug discovery are also presented.

Structure and Chemical Properties of the this compound Bond

The this compound bond is an anhydride formed between the carboxyl group of an aspartate residue within a protein and a phosphate group, typically derived from the hydrolysis of adenosine triphosphate (ATP). This mixed anhydride is characterized by a high standard free energy of hydrolysis, making it a potent energy currency for driving thermodynamically unfavorable processes.

Key Structural Features:

The this compound intermediate is inherently unstable, making its precise structural determination challenging. However, its structure can be inferred from studies of stable analogs and the surrounding protein architecture. The bond is a phosphoanhydride linkage, with the phosphorus atom bonded to four oxygen atoms in a tetrahedral geometry.

Chemical Reactivity and Stability:

Acyl phosphates, including this compound, are highly reactive intermediates.[1][2] Their high energy is attributed to several factors, including electrostatic repulsion between the negatively charged oxygen atoms, resonance stabilization of the hydrolysis products (carboxylate and inorganic phosphate), and the entropic favorability of cleaving one molecule into two. The inherent instability of the this compound bond is crucial for its biological function, allowing for rapid turnover and control of cellular processes.

The protein environment plays a critical role in modulating the stability of the this compound intermediate. In the active sites of enzymes like P-type ATPases and response regulators, the this compound is shielded from bulk solvent, preventing spontaneous hydrolysis.[3] Specific amino acid residues within the active site interact with the phosphate group, stabilizing it and positioning it for subsequent reactions.

Quantitative Physicochemical Properties:

Precise experimental determination of the thermodynamic and kinetic parameters of the this compound bond itself is challenging due to its transient nature. However, data from analogous acyl phosphates, such as acetyl phosphate, provide valuable insights.

PropertyValue (for Acetyl Phosphate as a proxy)Reference(s)
Standard Gibbs Free Energy of Hydrolysis (ΔG°')-42.3 to -43.1 kJ/mol[4][5]

The half-life of the this compound intermediate is highly dependent on the specific protein environment and the presence of catalytic ions like Mg²⁺. For instance, in the response regulator DrrA from Thermotoga maritima, the half-life of the phospho-aspartyl residue at 80°C is approximately 3 minutes in the presence of Mg²⁺ and 26 minutes in its absence, highlighting the role of the protein in protecting the labile bond from hydrolysis.[3]

Biological Significance: Key Roles in Cellular Processes

The this compound intermediate is central to the function of two major classes of proteins that are ubiquitous in all domains of life: P-type ATPases and the response regulators of two-component signaling systems.

P-type ATPases: Powering Ion and Lipid Transport

P-type ATPases are a large family of integral membrane proteins that utilize the energy from ATP hydrolysis to transport ions and lipids across cellular membranes against their concentration gradients.[4][6] The catalytic cycle of these pumps involves the formation and breakdown of an this compound intermediate, which drives conformational changes that alternatively expose ion-binding sites to either side of the membrane.[6][7]

The general mechanism, often referred to as the Post-Albers cycle, can be summarized as follows:

  • E1 State: The pump, in its inward-facing conformation (E1), binds ATP and the ion(s) to be transported from the cytoplasm.

  • Phosphorylation: The γ-phosphate of ATP is transferred to a conserved aspartate residue in the phosphorylation (P) domain, forming a high-energy this compound intermediate (E1~P).[8] This step is typically stimulated by the bound ion(s).

  • Conformational Change to E2: The formation of the this compound triggers a major conformational change to the outward-facing state (E2P), which has a lower affinity for the transported ion(s).

  • Ion Release: The ion(s) are released to the extracellular or luminal space.

  • Dephosphorylation: The this compound bond is hydrolyzed, often stimulated by the binding of a counter-ion.

  • Return to E1 State: The dephosphorylated pump reverts to the E1 conformation, ready for a new cycle.

This cyclical formation and breakdown of the this compound bond is thus tightly coupled to the vectorial transport of substrates across the membrane.

P_type_ATPase_cycle E1 E1 (High affinity, inward-facing) E1_ATP_Ion E1-ATP-Ion E1->E1_ATP_Ion Ion & ATP binding E1P_Ion E1~P-Ion (Occluded) E1_ATP_Ion->E1P_Ion Phosphorylation E2P E2P (Low affinity, outward-facing) E1P_Ion->E2P Conformational change E2_Pi E2-Pi E2P->E2_Pi Ion release & Hydrolysis E2 E2 E2_Pi->E2 Pi release E2->E1 Conformational change & Counter-ion binding (optional)

Catalytic cycle of a typical P-type ATPase.
Two-Component Systems: Signal Transduction in Bacteria and Beyond

Two-component systems are the primary means by which bacteria sense and respond to environmental stimuli.[9][10] These signaling pathways typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[9][10] The transfer of a phosphoryl group from the histidine kinase to a conserved aspartate residue on the response regulator is the central event in signal transduction.

The signaling cascade proceeds as follows:

  • Signal Perception: The sensor histidine kinase detects an environmental stimulus via its input domain.

  • Autophosphorylation: The activated kinase catalyzes the transfer of the γ-phosphate from ATP to a conserved histidine residue within its transmitter domain.

  • Phosphotransfer: The phosphoryl group is then transferred from the phosphohistidine to a conserved aspartate residue in the receiver domain of the cognate response regulator.[9][10]

  • Response Regulation: Phosphorylation of the response regulator induces a conformational change that typically activates its output domain, which in turn modulates the expression of target genes or other cellular processes.

In some cases, the phosphorelay is more complex, involving additional phosphotransfer domains and proteins.[9][10] The lability of the this compound bond in the response regulator ensures that the signal is transient and can be rapidly terminated when the stimulus is removed, often facilitated by the phosphatase activity of the histidine kinase or a separate phosphatase.[11]

Two_Component_System cluster_membrane Cell Membrane Sensor_HK Sensor Histidine Kinase Response_Regulator Response Regulator Sensor_HK->Response_Regulator 3. Phosphotransfer Cellular_Response Cellular Response (e.g., Gene Expression) Response_Regulator->Cellular_Response 4. Regulation Response_Regulator->Pi Dephosphorylation Stimulus->Sensor_HK 1. Signal Perception ATP->Sensor_HK 2. Autophosphorylation

Canonical two-component signaling pathway.

Experimental Methodologies for Studying the this compound Bond

A variety of experimental techniques are employed to detect, characterize, and quantify the formation and turnover of the this compound intermediate.

Detection and Quantification

Radiolabeling and SDS-PAGE: A classic method involves incubating the protein of interest with [γ-³²P]ATP. The radiolabeled protein is then separated by SDS-PAGE and visualized by autoradiography. This technique allows for the direct detection and quantification of the phosphorylated species.

Phos-tag™ SDS-PAGE: This method utilizes a polyacrylamide gel containing a dinuclear metal complex (Phos-tag™) that specifically binds to phosphate groups. This binding retards the mobility of phosphorylated proteins, allowing for their separation from the unphosphorylated form.

Chemical Probing: The lability of the this compound bond can be exploited for its detection. For example, treatment with hydroxylamine at acidic pH can cleave the bond, leading to the formation of a hydroxamate that can be detected. Alternatively, reduction with sodium borohydride can convert the this compound to a stable homoserine residue, which can be identified by mass spectrometry.

Experimental_Workflow_Detection cluster_radiolabeling Radiolabeling cluster_phostag Phos-tag™ SDS-PAGE Incubation Incubate Protein with [γ-³²P]ATP Quench Quench Reaction Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Incubation2 Incubate Protein with ATP Quench2 Quench Reaction Incubation2->Quench2 Phos_tag_PAGE Phos-tag™ SDS-PAGE Quench2->Phos_tag_PAGE Staining Coomassie Staining Phos_tag_PAGE->Staining

Workflows for detecting protein phosphorylation.
Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for studying changes in protein secondary structure and post-translational modifications, including phosphorylation. The vibrations of the phosphate group give rise to characteristic absorption bands in the infrared spectrum, allowing for the real-time monitoring of phosphorylation events.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly specific for phosphorus-containing compounds and can be used to characterize the chemical environment of the phosphate group in the this compound intermediate.[12][13][14][15] This technique can provide information on the protonation state and interactions of the phosphate group within the protein active site.

Kinetic Analysis

Phosphotransfer Assays: In the context of two-component systems, phosphotransfer profiling is a systematic in vitro method to identify cognate histidine kinase-response regulator pairs.[2] This involves incubating a radiolabeled autophosphorylated histidine kinase with a panel of potential response regulator partners and monitoring the transfer of the radiolabel over time.

Quench-Flow Techniques: For rapid phosphorylation and dephosphorylation events, quench-flow methods can be used. The reaction is allowed to proceed for a defined, short period before being rapidly quenched (e.g., with acid or a chelating agent). The amount of phosphorylated protein can then be determined at each time point to establish the reaction kinetics.

Structural and Mechanistic Studies

X-ray Crystallography with Analogs: Due to the instability of the this compound intermediate, structural studies often employ non-hydrolyzable analogs. Beryllium fluoride (BeF₃⁻) and aluminum fluoride (AlF₄⁻) can mimic the trigonal bipyramidal transition state of phosphoryl transfer and have been instrumental in trapping and crystallizing P-type ATPases in their phosphorylated-like states.[16]

Site-Directed Mutagenesis: This technique is invaluable for probing the roles of specific amino acid residues in the formation and breakdown of the this compound bond.[17][18][19][20][21] By mutating the catalytic aspartate or other conserved residues in the active site, researchers can assess their importance for catalysis and the stability of the phosphorylated intermediate.

The this compound Bond as a Drug Target

The enzymes that utilize an this compound intermediate are essential for the viability and virulence of many pathogenic bacteria, making them attractive targets for the development of novel antimicrobial agents. For example, the two-component systems that regulate antibiotic resistance and virulence factor expression are prime targets for inhibition.

Strategies for Drug Development:

  • Inhibition of this compound Formation: Small molecules that bind to the ATP-binding site of histidine kinases or P-type ATPases can prevent the formation of the this compound intermediate.

  • Stable Analogs as Inhibitors: The synthesis of stable, non-hydrolyzable analogs of this compound can lead to potent enzyme inhibitors.[8][9][22] Phosphonates and phosphoramidates, where the labile P-O-C linkage is replaced with a more stable P-CH₂-C or P-N-C bond, respectively, have been successfully developed as inhibitors of enzymes that process this compound.[9][11]

The development of inhibitors that specifically target the this compound-forming enzymes of pathogens while sparing the host's enzymes is a key challenge in this field. A deep understanding of the structural and chemical properties of the this compound bond and its enzymatic environment is crucial for the rational design of such targeted therapeutics.

Conclusion

The this compound bond is a fascinating and fundamentally important chemical entity in biology. Its high-energy nature and inherent lability are harnessed by a vast array of enzymes to power cellular transport and transmit environmental signals. The transient nature of this intermediate presents experimental challenges, but a combination of biochemical, spectroscopic, and structural approaches has provided significant insights into its structure and function. As our understanding of the intricacies of this compound-mediated processes deepens, so too will the opportunities for developing novel therapeutic interventions that target these essential cellular pathways.

References

Aspartyl Phosphate: A High-Energy Intermediate Driving Key Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl phosphate is a transient, high-energy acyl-phosphate intermediate that plays a pivotal role in a diverse range of fundamental biological processes. Formed by the transfer of a phosphoryl group from ATP to the side-chain carboxylate of an aspartate residue within an enzyme's active site, this reactive species is central to the catalytic cycles of several crucial enzyme families. These include the P-type ATPases, which are responsible for establishing and maintaining ion gradients across cellular membranes, and the response regulators of bacterial two-component systems, which mediate cellular responses to environmental stimuli. The high free energy of hydrolysis of the this compound bond is harnessed to drive conformational changes in these proteins, enabling them to perform work such as ion transport and signal transduction. A thorough understanding of the formation, stability, and breakdown of this intermediate is therefore critical for elucidating the mechanisms of these vital enzymatic reactions and for the development of novel therapeutics targeting these pathways.

The Energetic Landscape of this compound

Table 1: Standard Gibbs Free Energy of Hydrolysis of Selected Phosphate Compounds

CompoundΔG°' (kJ/mol)
ATP (to ADP + Pi)-30.5 to -31.5
Acetyl Phosphate-42.3
Glucose-6-phosphate-13.72

Note: Values are approximate and can vary with experimental conditions such as pH, temperature, and ionic strength.[1]

Key Enzyme Families Utilizing this compound Intermediates

P-type ATPases

P-type ATPases are a large and ubiquitous family of membrane transport proteins that utilize the energy of ATP hydrolysis to pump ions and other substrates across cellular membranes against their concentration gradients.[5] Prominent examples include the Na+/K+-ATPase, which maintains the electrochemical gradients essential for nerve impulses and cellular homeostasis, the Ca2+-ATPase (SERCA), which regulates muscle contraction and relaxation, and the H+/K+-ATPase, which is responsible for the acidification of the stomach.[6][7][8]

The catalytic cycle of P-type ATPases, often referred to as the Post-Albers cycle, involves the formation and subsequent hydrolysis of an this compound intermediate.[7] This cycle is characterized by two principal conformational states, E1 and E2. In the E1 state, the ion-binding sites are accessible from the cytoplasm. Binding of the transported ion(s) and ATP leads to the phosphorylation of a conserved aspartate residue, forming a high-energy E1~P intermediate. This phosphorylation event triggers a conformational change to the E2 state, in which the ion-binding sites are now exposed to the extracellular or luminal side of the membrane, and their affinity for the ion is reduced, leading to its release. Hydrolysis of the this compound in the E2-P state, often stimulated by the binding of a counter-ion, resets the enzyme to the E2 conformation, which then reverts to the E1 state to begin a new cycle.

P_type_ATPase_cycle E1 E1 (High affinity for cytoplasmic ions) E1_ATP E1-ATP (Ions bound) E1->E1_ATP Ions_in, ATP binds E1P E1~P (High-energy this compound) E1_ATP->E1P Phosphorylation (ADP released) E2P E2-P (Low-energy this compound) E1P->E2P Conformational change (Ions_out) E2 E2 (Low affinity for ions) E2P->E2 Dephosphorylation (Pi released) E2->E1 Conformational change (Counter-ions may bind/release)

Fig. 1: The Post-Albers cycle of P-type ATPases.

Table 2: Kinetic Parameters of Selected P-type ATPases

EnzymeSubstrateK_mV_max / k_catSource
Na+/K+-ATPase (porcine kidney)ATP~0.5 mM-[9]
SERCA (rabbit skeletal muscle)ATP12.16 ± 2.25 µM1.68 ± 0.09 µmoles ATP/min·mg protein[6]
H+/K+-ATPase (gastric)ATPNon-hyperbolic kinetics-[4]
Bacterial Two-Component Systems

Two-component systems are the primary means by which bacteria sense and respond to changes in their environment. These signaling pathways typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an environmental stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of the response regulator, forming an this compound. This phosphorylation event induces a conformational change in the response regulator, activating its output domain, which often functions as a transcription factor to modulate gene expression.

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphotransfer (His -> Asp) RR_P Phosphorylated Response Regulator (this compound) ResponseRegulator->RR_P DNA DNA RR_P->DNA Modulates Gene Expression Stimulus Environmental Stimulus Stimulus->SensorKinase

Fig. 2: A typical bacterial two-component signaling pathway.

Experimental Methodologies for Studying this compound Intermediates

The transient nature of the this compound intermediate presents a significant challenge to its study. A variety of experimental techniques have been developed to detect, trap, and characterize this reactive species.

Radiolabeling with [γ-32P]ATP

This is a classic and highly sensitive method for detecting the formation of a phosphorylated enzyme intermediate.

Protocol Outline:

  • Reaction Setup: The purified enzyme is incubated with [γ-32P]ATP in a suitable reaction buffer containing necessary cofactors (e.g., Mg2+ and the transported ion for P-type ATPases).

  • Quenching: The reaction is stopped rapidly, typically by the addition of acid (e.g., trichloroacetic acid), which denatures the enzyme and traps the acid-stable this compound intermediate.

  • Separation: The radiolabeled protein is separated from unincorporated [γ-32P]ATP. This can be achieved by various methods, including:

    • Acid precipitation followed by centrifugation: The denatured, radiolabeled protein is pelleted, and the supernatant containing free [γ-32P]ATP is removed.

    • Gel electrophoresis (SDS-PAGE): The reaction mixture is run on a polyacrylamide gel to separate the protein from smaller molecules. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled protein.

  • Quantification: The amount of 32P incorporated into the protein can be quantified using a scintillation counter or by densitometry of the autoradiogram. This allows for the determination of the stoichiometry of phosphorylation.

Radiolabeling_Workflow Start Purified Enzyme + [γ-32P]ATP + Cofactors Incubate Incubation (Phosphorylation) Start->Incubate Quench Acid Quenching (e.g., TCA) Incubate->Quench Separate Separation (e.g., SDS-PAGE) Quench->Separate Detect Detection (Autoradiography) Separate->Detect

Fig. 3: Workflow for radiolabeling of this compound intermediates.
Use of Non-hydrolyzable Analogs and Inhibitors

To overcome the instability of the this compound, researchers often employ non-hydrolyzable analogs or inhibitors that trap the enzyme in a state resembling the phosphorylated intermediate.

  • Beryllium Fluoride (BeF3-) and Aluminum Fluoride (AlF4-): These phosphate analogs can bind to the active site aspartate in the presence of ADP, forming a stable complex that mimics the geometry of the transition state of phosphoryl transfer.[5][7][10][11][12][13][14][15][16][17] This allows for the structural characterization of the "activated" state of the enzyme by techniques such as X-ray crystallography and NMR.[10][11][12]

  • Vanadate (VO43-): Vanadate acts as a transition state analog of phosphate and is a potent inhibitor of P-type ATPases.[18][19][20] It binds to the enzyme in the E2 conformation, forming a stable E2-vanadate complex that mimics the E2-P intermediate.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for studying the conformational changes in proteins in real-time. By measuring the vibrations of chemical bonds, it can provide information about changes in the secondary structure of the protein and the environment of specific amino acid residues, including the phosphorylated aspartate. Isotope labeling (e.g., with 18O in the phosphate group) can be used to specifically identify the vibrational modes of the this compound intermediate.

General Protocol Considerations:

  • Sample Preparation: The purified enzyme is typically reconstituted into a suitable membrane environment (for membrane proteins) and placed in a temperature-controlled sample cell.

  • Initiation of Reaction: The reaction is initiated by the rapid addition of substrates (e.g., ATP) using a stopped-flow or caged-compound approach.

  • Data Acquisition: A series of infrared spectra are collected over time to monitor the changes in the protein's vibrational spectrum as the reaction proceeds.

  • Difference Spectroscopy: Difference spectra are calculated by subtracting the spectrum of the initial state from the spectra of subsequent states, which allows for the isolation of signals corresponding to the reaction intermediates.

This compound Intermediates as Drug Targets

The essential roles of P-type ATPases and two-component systems in cellular physiology and bacterial pathogenesis make them attractive targets for drug development.

Targeting P-type ATPases

Inhibitors of P-type ATPases have found applications in various therapeutic areas. For example, cardiac glycosides such as digoxin inhibit the Na+/K+-ATPase and are used in the treatment of heart failure. Proton pump inhibitors like omeprazole target the gastric H+/K+-ATPase and are widely used to treat acid-reflux disorders. The development of inhibitors that specifically target the formation or hydrolysis of the this compound intermediate is an active area of research. Non-hydrolyzable analogs of this compound or compounds that lock the enzyme in a specific conformational state can serve as leads for the design of novel inhibitors.[21]

Targeting Bacterial Two-Component Systems

The absence of two-component systems in humans makes them a highly specific target for the development of new antibacterial agents. Inhibitors could be designed to target several key steps in the signaling pathway:

  • Inhibition of Histidine Kinase Autophosphorylation: Preventing the initial phosphorylation event would block the entire signaling cascade.

  • Inhibition of Phosphotransfer: Compounds that block the transfer of the phosphoryl group from the histidine kinase to the response regulator would prevent its activation.

  • Targeting the Response Regulator: Molecules that bind to the response regulator and prevent its phosphorylation or block the conformational change required for its activation are also a promising strategy. The development of non-hydrolyzable this compound analogs could be particularly useful in this context, as they could lock the response regulator in an inactive state.

The discovery of small molecules that inhibit these systems is a key focus of current anti-infective research, with the potential to combat the growing problem of antibiotic resistance.

Conclusion

This compound is a high-energy intermediate that is fundamental to the mechanism of action of P-type ATPases and bacterial two-component systems. Its formation and breakdown are tightly coupled to the conformational changes that drive ion transport and signal transduction. A deep understanding of the thermodynamics, kinetics, and structural consequences of this compound formation is essential for a complete picture of these enzymatic processes. The experimental techniques outlined in this guide provide a toolkit for researchers to probe the intricacies of this transient but crucial intermediate. Furthermore, the central role of this compound-mediated pathways in human health and disease highlights their importance as targets for the development of the next generation of therapeutic agents.

References

The Energetic Landscape of a Fleeting Intermediate: A Technical Guide to the Thermodynamic Stability of Aspartyl Phosphate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Aspartyl phosphate, a high-energy acyl-phosphate intermediate, is a cornerstone of numerous vital cellular processes, including bacterial two-component signaling systems and the catalytic cycle of P-type ATPases. Its transient nature is fundamental to its role as a molecular switch, yet this very lability makes its direct thermodynamic characterization challenging. This technical guide provides a comprehensive overview of the thermodynamic stability of this compound in aqueous solution. Due to the scarcity of direct experimental data for this compound, this guide leverages data from the closely related and well-studied acetyl phosphate as a proxy to approximate its thermodynamic properties. Detailed experimental protocols for determining these parameters are provided, alongside visualizations of the key signaling pathways in which this compound plays a pivotal role. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this critical, yet ephemeral, biomolecule.

Introduction

The phosphorylation of an aspartate residue to form an this compound intermediate is a highly conserved mechanism for signal transduction and energy coupling across all domains of life. In bacterial two-component systems, the phosphorylation of a response regulator's aspartate residue by a sensor histidine kinase modulates gene expression in response to environmental stimuli.[1][2][3] In P-type ATPases, the cyclical formation and breakdown of an this compound intermediate within the enzyme's catalytic domain drives the transport of ions and lipids across cellular membranes against their concentration gradients.

The efficacy of these systems hinges on the delicate balance of this compound's thermodynamic stability and kinetic lability. It must be stable enough to exist for a sufficient duration to elicit a downstream effect, yet unstable enough to be readily hydrolyzed, allowing for the timely termination of the signal or the progression of the transport cycle. A thorough understanding of the thermodynamics governing its formation and hydrolysis is therefore crucial for elucidating the mechanisms of these essential cellular processes and for the rational design of therapeutic agents that target them.

Thermodynamic Data

Table 1: Thermodynamic Parameters for the Hydrolysis of Acetyl Phosphate in Aqueous Solution (Analogue for this compound)

Thermodynamic ParameterValueConditionsReference
Standard Gibbs Free Energy of Hydrolysis (ΔG°') -42.3 kJ/molpH 7, 25°C[4]
Enthalpy of Hydrolysis (ΔH°') Data not readily available-
Entropy of Hydrolysis (ΔS°') Data not readily available-

Note: These values are for acetyl phosphate and should be considered an approximation for this compound. The actual thermodynamic parameters for this compound may vary due to the influence of the amino acid side chain.

Biological Significance and Signaling Pathways

This compound is a central intermediate in two major classes of cellular machinery: bacterial two-component systems and P-type ATPases.

Two-Component Signaling Systems

Two-component systems are the primary means by which bacteria sense and respond to changes in their environment.[2][5] They consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[5][6] Upon detecting an external stimulus, the sensor kinase autophosphorylates on a conserved histidine residue, utilizing ATP as the phosphate donor. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, forming the this compound intermediate.[1] This phosphorylation event typically induces a conformational change in the response regulator, activating its output domain, which often functions as a DNA-binding protein to regulate gene expression.[1] The subsequent hydrolysis of the this compound, which can be intrinsic to the response regulator or catalyzed by a phosphatase, terminates the signal.

Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Kinase (SK) Sensor_Kinase->Sensor_Kinase Response_Regulator_inactive Response Regulator (RR) (Inactive) Sensor_Kinase->Response_Regulator_inactive 3. Phosphotransfer ADP ADP Sensor_Kinase->ADP Response_Regulator_active Response Regulator (RR-P) (Active) Response_Regulator_inactive->Response_Regulator_active Asp-P formation Pi Pi Response_Regulator_inactive->Pi Response_Regulator_active->Response_Regulator_inactive 5. Dephosphorylation (Hydrolysis) DNA DNA Response_Regulator_active->DNA 4. DNA Binding Gene_Expression Gene Expression (Activation/Repression) DNA->Gene_Expression Stimulus External Stimulus Stimulus->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase

A simplified diagram of a bacterial two-component signaling pathway.
P-type ATPase Catalytic Cycle

P-type ATPases are a large family of pumps responsible for the active transport of ions and lipids across biological membranes. Their mechanism involves a series of conformational changes driven by the hydrolysis of ATP. A key step in this process is the formation of a high-energy this compound intermediate. The cycle begins with the binding of the transported substrate and ATP to the enzyme in its E1 conformation. This triggers the transfer of the gamma-phosphate from ATP to a conserved aspartate residue in the P-domain, forming the E1-P state. This phosphorylation event drives a major conformational change to the E2-P state, which has a reduced affinity for the substrate and exposes the binding site to the opposite side of the membrane. The substrate is then released. Subsequent hydrolysis of the this compound returns the enzyme to its E2 conformation, and the binding of another substrate molecule from the extracellular side can facilitate the return to the E1 state, completing the cycle.

P_type_ATPase_Cycle E1 E1 (High-affinity, inward-facing) E1_ATP E1-ATP (Substrate bound) E1->E1_ATP Substrate binding (in) E1P E1~P (Occluded) E1_ATP->E1P Phosphorylation E2P E2-P (Low-affinity, outward-facing) E1P->E2P Conformational change ADP ADP E1P->ADP E2 E2 (Substrate-free, outward-facing) E2P->E2 Substrate release (out) Pi Pi E2P->Pi E2->E1 Dephosphorylation & Reset ATP ATP ATP->E1_ATP

The catalytic cycle of a typical P-type ATPase.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic stability of this compound can be investigated using several biophysical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Isothermal Titration Calorimetry (ITC) for Enthalpy of Hydrolysis

ITC directly measures the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy of hydrolysis (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a solution of a stable analogue of this compound (e.g., a synthetic phosphoramidate that can be rapidly hydrolyzed under specific conditions, or use an enzyme that specifically hydrolyzes the acyl-phosphate bond).

    • Prepare a buffer solution identical to the one used for the sample.

    • Degas all solutions thoroughly to prevent the formation of air bubbles.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Fill the reference cell with the buffer.

    • Fill the sample cell with the this compound analogue solution at a known concentration.

  • Titration:

    • Fill the injection syringe with a solution that will trigger hydrolysis (e.g., a specific hydrolase or a solution that rapidly changes the pH to induce hydrolysis).

    • Perform an initial injection to establish a baseline.

    • Carry out a series of injections of the titrant into the sample cell. The heat released or absorbed upon hydrolysis is measured after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to determine the heat change for each injection.

    • The total heat change, when normalized for the moles of this compound hydrolyzed, yields the enthalpy of hydrolysis (ΔH).

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_exp 3. Experiment cluster_analysis 4. Data Analysis Prep_AspP Prepare this compound (or analogue) solution Degas Degas all solutions Prep_AspP->Degas Prep_Buffer Prepare Buffer Prep_Buffer->Degas Prep_Titrant Prepare Hydrolysis-triggering Titrant (e.g., enzyme) Prep_Titrant->Degas Set_Temp Set ITC Temperature Degas->Set_Temp Fill_Ref Fill Reference Cell with Buffer Set_Temp->Fill_Ref Fill_Sample Fill Sample Cell with this compound Set_Temp->Fill_Sample Fill_Syringe Fill Syringe with Titrant Set_Temp->Fill_Syringe Inject Inject Titrant into Sample Cell Fill_Syringe->Inject Measure Measure Heat Change Inject->Measure Integrate Integrate Heat Flow Peaks Measure->Integrate Calculate Calculate Enthalpy (ΔH) of Hydrolysis Integrate->Calculate

A generalized workflow for determining the enthalpy of hydrolysis using ITC.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Monitoring

31P NMR is a powerful tool for observing the phosphorus-containing species in a sample. It can be used to monitor the hydrolysis of this compound over time by observing the decrease in the signal corresponding to the acyl phosphate and the concomitant increase in the signal for inorganic phosphate.

Methodology:

  • Sample Preparation:

    • Synthesize or acquire 13C and/or 15N-labeled aspartic acid to aid in resonance assignment if necessary.

    • Phosphorylate the labeled aspartic acid to produce this compound.

    • Dissolve the purified this compound in a suitable NMR buffer (e.g., a deuterated buffer at a specific pH).

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional 31P NMR spectra over time at a constant temperature.

    • The chemical shift of the phosphorus nucleus in this compound will be distinct from that of inorganic phosphate.

  • Data Analysis:

    • Integrate the peak areas of the this compound and inorganic phosphate signals in each spectrum.

    • Plot the concentration of this compound as a function of time.

    • Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant of hydrolysis.

    • The temperature dependence of the rate constant can be used to determine the activation energy for hydrolysis.

Continuous Spectrophotometric Assay for Hydrolysis Kinetics

This indirect assay measures the rate of inorganic phosphate (Pi) release from the hydrolysis of this compound by coupling the production of Pi to a colorimetric reaction.[7][8]

Methodology:

  • Assay Principle:

    • Utilize a commercially available phosphate assay kit, such as one based on the reaction of purine nucleoside phosphorylase (PNP) and its substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

    • In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG, resulting in the production of ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine.

    • This product has a strong absorbance at 360 nm, and the increase in absorbance is directly proportional to the amount of Pi produced.[7]

  • Reagent Preparation:

    • Prepare a reaction buffer at the desired pH and temperature.

    • Prepare a solution of this compound of a known concentration.

    • Prepare the enzyme-coupled assay mixture containing MESG and PNP in the reaction buffer.

  • Measurement:

    • Add the this compound solution to the assay mixture in a cuvette.

    • Immediately place the cuvette in a spectrophotometer set to 360 nm.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of Pi formation using the extinction coefficient of the product and the path length of the cuvette.

    • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

    • By varying the initial concentration of this compound, kinetic parameters such as the rate constant for hydrolysis can be determined.

Conclusion and Future Directions

This compound is a high-energy, transient intermediate that is fundamental to cellular signaling and energy transduction. While direct thermodynamic data for its hydrolysis remains elusive, the use of acetyl phosphate as an analogue provides valuable insights into its energetic properties. The experimental protocols detailed in this guide offer a roadmap for researchers to directly probe the thermodynamic stability and hydrolysis kinetics of this compound and its analogues.

Future research should focus on the direct experimental determination of the thermodynamic parameters for this compound hydrolysis. Such data will be invaluable for refining our understanding of the mechanisms of two-component systems and P-type ATPases. Furthermore, investigating the influence of the local protein environment on the stability of the this compound intermediate will provide crucial insights into how enzymes modulate its reactivity. For drug development professionals, a deeper understanding of the thermodynamics of this key intermediate can inform the design of novel inhibitors that target the active sites of bacterial sensor kinases or P-type ATPases implicated in disease.

References

The Pivotal Role of Aspartyl Phosphate in Bacterial Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental process that governs their ability to find nutrients and avoid toxins. This remarkable navigation system is orchestrated by a sophisticated signal transduction pathway, at the heart of which lies the transient phosphorylation of an aspartyl residue on the response regulator protein, CheY. This formation of an aspartyl phosphate acts as a molecular switch, translating sensory input from the environment into a change in the rotational direction of the flagellar motor, thereby controlling the bacterium's swimming behavior. This in-depth technical guide elucidates the critical function of this compound in bacterial chemotaxis, providing a comprehensive overview of the core signaling pathway, quantitative data on key reactions, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. Understanding this pivotal post-translational modification offers significant opportunities for the development of novel antimicrobial agents that target bacterial motility and virulence.

The Core Signaling Pathway: A Two-Component System

Bacterial chemotaxis is a classic example of a two-component signal transduction system.[1][2] In its simplest form, this system consists of a sensor histidine kinase and a cognate response regulator.[1][2] In the context of Escherichia coli chemotaxis, the key players are the histidine kinase CheA and the response regulator CheY.[3][4]

The process begins at the chemoreceptors, transmembrane proteins that bind to specific attractants or repellents in the periplasmic space.[5][6] This binding event modulates the autophosphorylation activity of CheA, a large, multi-domain protein that is physically associated with the receptors via the coupling protein CheW.[5][7][8] In the absence of an attractant, or in the presence of a repellent, the chemoreceptor complex activates CheA, leading to its rapid autophosphorylation on a conserved histidine residue (His48 in E. coli CheA), utilizing ATP as the phosphate donor.[3][5][6]

The phosphoryl group from the phosphohistidine on CheA is then rapidly transferred to a conserved aspartate residue (Asp57 in E. coli CheY) on the response regulator CheY.[3][4] This results in the formation of a high-energy this compound (CheY-P). The formation of CheY-P induces a conformational change in the protein, enabling it to bind to the flagellar switch complex, specifically to the FliM protein.[9][10] The binding of CheY-P to FliM alters the direction of flagellar rotation from the default counter-clockwise (CCW) "run" to a clockwise (CW) "tumble," causing the bacterium to change direction.[3][4][10]

The signal is terminated by the dephosphorylation of CheY-P. This is accomplished through two mechanisms: an intrinsic autodephosphorylation activity of CheY-P and, more significantly, an accelerated dephosphorylation catalyzed by the phosphatase CheZ.[2][3][4] CheZ dramatically increases the rate of CheY-P hydrolysis, ensuring a rapid return to the "run" state and allowing the bacterium to be highly responsive to changes in its chemical environment.[2][3]

Quantitative Data

The efficiency and sensitivity of the chemotaxis signaling pathway are underpinned by the specific kinetics and affinities of the protein-protein interactions and enzymatic reactions involved. The following tables summarize key quantitative data from various studies.

ParameterValueOrganism/ConditionsReference(s)
CheA Autophosphorylation
Limiting rate constant (k_cat)~0.026 s⁻¹E. coli, saturating ATP[3]
K_m for ATP~300 µME. coli[3]
CheA to CheY Phosphotransfer
Rate constant (k_cat)650 ± 200 s⁻¹ to ~800 s⁻¹E. coli[1][11]
K_m for CheY6.5 ± 2 µME. coli[1]
CheY-P Dephosphorylation
CheY-P autodephosphorylation half-life~10-20 secondsIn vitro[4]
CheZ-catalyzed dephosphorylation (k_cat)4.9 s⁻¹E. coli[12]
Binding Affinities (K_d)
CheA - CheY~1.5 ± 0.6 µME. coli[1]
CheY-P - FliM~3.7 µME. coli, in vivo (FRET)[9]
CheY-P - CheZ7.1 nME. coli[12]
Intracellular Protein Concentrations
CheA~5 µME. coli[13]
CheW~10 µME. coli[13]
CheY~9.7 µME. coli[13]
CheZ~2.5 µME. coli[13]

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound in bacterial chemotaxis. Below are detailed methodologies for some of the key experiments.

In Vitro Phosphorylation Assay of CheY by CheA

This assay measures the transfer of a radiolabeled phosphate from CheA to CheY.

Materials:

  • Purified CheA and CheY proteins

  • [γ-³²P]ATP

  • Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Set up the phosphorylation reaction by mixing CheA, CheY, and phosphorylation buffer in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the desired temperature (e.g., 30°C) for various time points.

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize and quantify the amount of ³²P-labeled CheY using a phosphorimager. The intensity of the radiolabeled CheY band over time is used to determine the rate of phosphotransfer.

Phos-tag™ SDS-PAGE for Detecting CheY Phosphorylation

Phos-tag™ is a molecule that specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins in SDS-PAGE.[14][15][16][17][18]

Materials:

  • Phos-tag™ Acrylamide

  • Separating and stacking gel solutions for SDS-PAGE

  • Protein samples (e.g., cell lysates or purified proteins)

  • SDS-PAGE running buffer

  • Western blot transfer apparatus and reagents

  • Antibody against CheY

Procedure:

  • Prepare polyacrylamide gels containing Phos-tag™ acrylamide in the separating gel, following the manufacturer's instructions.[16] A neutral pH gel system is often preferred for better separation.[14]

  • Load protein samples onto the Phos-tag™ gel and perform electrophoresis.

  • After electrophoresis, equilibrate the gel in transfer buffer containing EDTA to chelate the metal ions from the Phos-tag™, which facilitates efficient protein transfer.[16]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Perform a standard Western blot using a primary antibody specific for CheY and a suitable secondary antibody.

  • Visualize the bands. Unphosphorylated CheY will migrate faster, while phosphorylated CheY (CheY-P) will exhibit a noticeable upward mobility shift.

Isothermal Titration Calorimetry (ITC) for CheA-CheY Binding

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified CheA and CheY proteins dialyzed extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl).

  • Isothermal titration calorimeter.

Procedure:

  • Thoroughly degas the protein solutions and the buffer.

  • Load the CheA solution into the sample cell of the calorimeter.

  • Load the CheY solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of CheY into the CheA solution. The heat change upon each injection is measured.

  • As a control, perform a titration of CheY into the buffer to measure the heat of dilution.

  • Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the thermodynamic parameters of the interaction.

Fluorescence Resonance Energy Transfer (FRET) for In Vivo Analysis

FRET can be used to monitor protein-protein interactions in living cells in real-time. For example, the interaction between CheY-P and CheZ can be observed.[19]

Materials:

  • E. coli strains engineered to express fluorescent protein fusions of CheY (e.g., CheY-YFP) and CheZ (e.g., CheZ-CFP).

  • Fluorescence microscope equipped with appropriate lasers and filters for CFP and YFP.

  • Flow cell for immobilizing bacteria.

Procedure:

  • Grow the engineered E. coli strain to the desired cell density.

  • Immobilize the bacteria in a flow cell mounted on the microscope stage.

  • Excite the donor fluorophore (CFP) with the appropriate laser and measure the emission from both the donor (CFP) and the acceptor (YFP).

  • An increase in the YFP/CFP emission ratio indicates FRET, signifying a close proximity between CheY and CheZ, which is dependent on the phosphorylation state of CheY.

  • Stimulate the cells with attractants or repellents and monitor the change in the FRET signal over time to observe the dynamics of the signaling pathway in vivo.

Capillary Chemotaxis Assay

This classic assay provides a quantitative measure of the chemotactic response of a bacterial population.[20][21][22][23][24]

Materials:

  • Bacterial culture grown to mid-log phase.

  • Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA).

  • Capillary tubes (e.g., 1 µL).

  • Solutions of chemoattractants or repellents at various concentrations.

  • Agar plates for colony counting.

Procedure:

  • Wash the bacterial cells and resuspend them in chemotaxis buffer to a specific cell density.

  • Fill a capillary tube with a solution of the test chemical (attractant or repellent) or with buffer as a control.

  • Insert the filled capillary tube into the bacterial suspension.

  • Incubate for a defined period (e.g., 30-60 minutes) to allow the bacteria to swim into the capillary in response to the chemical gradient that forms at the capillary tip.

  • Remove the capillary, wipe the outside to remove adhering bacteria, and eject the contents into a known volume of buffer.

  • Plate serial dilutions of the capillary contents onto agar plates and incubate to determine the number of colony-forming units (CFUs).

  • The chemotactic response is quantified by comparing the number of bacteria that entered the capillary containing the test chemical to the number that entered the control capillary.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying bacterial chemotaxis.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheA CheA Receptor->CheA Attractant Receptor->CheA + Repellent CheW CheW CheW->CheA ADP ADP CheA->ADP CheY CheY CheA->CheY Phosphotransfer ATP ATP ATP->CheA CheY_P CheY-P (this compound) Run Run (CCW) CheY->Run CheZ CheZ CheY_P->CheZ Dephosphorylation Motor Flagellar Motor (FliM) CheY_P->Motor Binding CheZ->CheY Pi Pi CheZ->Pi Motor->Run Tumble Tumble (CW) Motor->Tumble

Caption: Bacterial chemotaxis signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis and Modeling Purification Protein Purification (CheA, CheY, CheZ) Phospho_Assay Phosphorylation Assay ([γ-³²P]ATP or Phos-tag™) Purification->Phospho_Assay ITC Binding Assay (Isothermal Titration Calorimetry) Purification->ITC Kinetics Kinetic Parameter Determination Phospho_Assay->Kinetics Affinity Binding Affinity Calculation ITC->Affinity Strain_Eng Strain Engineering (Fluorescent Protein Fusions) FRET FRET Microscopy (Protein Interactions) Strain_Eng->FRET Capillary_Assay Behavioral Assay (Capillary Chemotaxis Assay) Strain_Eng->Capillary_Assay FRET->Kinetics Modeling Computational Modeling Capillary_Assay->Modeling Kinetics->Modeling Affinity->Modeling

Caption: Experimental workflow for studying bacterial chemotaxis.

Conclusion and Future Directions

The formation and hydrolysis of this compound on the CheY protein are central to the remarkable ability of bacteria to navigate their chemical world. This simple, yet elegant, molecular switch allows for rapid and sensitive responses to environmental cues. The quantitative understanding of the kinetics and thermodynamics of this signaling pathway, facilitated by the experimental techniques detailed in this guide, is crucial for a complete picture of bacterial behavior.

For drug development professionals, the bacterial chemotaxis pathway presents a number of attractive targets. Inhibitors of CheA autophosphorylation, the CheA-CheY phosphotransfer, or the binding of CheY-P to the flagellar motor could effectively disrupt bacterial motility, which is often a key factor in virulence and biofilm formation. The detailed protocols and quantitative data provided herein serve as a valuable resource for the design and validation of high-throughput screens for such inhibitors.

Future research will likely focus on a more detailed structural understanding of the entire chemoreceptor-CheW-CheA signaling complex and how ligand binding is allosterically coupled to CheA activity. Furthermore, investigating the diversity of chemotaxis signaling components across different bacterial species may reveal novel targets for species-specific antimicrobial strategies. The continued development and application of advanced techniques, such as cryo-electron tomography and single-molecule FRET, will undoubtedly provide unprecedented insights into the dynamic molecular choreography that underlies this essential bacterial process.

References

The Pivotal Role of Aspartyl Phosphate in Prokaryotic Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of prokaryotic signal transduction, the transient phosphorylation of aspartate residues to form aspartyl phosphate serves as a critical molecular switch, governing a vast array of adaptive responses. This in-depth technical guide explores the central role of this compound in regulating gene expression, primarily through the ubiquitous two-component systems (TCSs). We delve into the molecular mechanisms of signal perception, phosphotransfer, and the subsequent modulation of transcriptional machinery. This whitepaper provides a comprehensive overview of key signaling pathways, quantitative data on their kinetics and binding affinities, and detailed protocols for the experimental techniques essential for their study. This resource is intended to empower researchers, scientists, and drug development professionals in their efforts to understand and manipulate these fundamental bacterial processes.

Introduction to this compound and Two-Component Systems

Prokaryotes have evolved sophisticated signaling networks to sense and respond to a myriad of environmental cues, ensuring their survival and adaptation. Central to many of these signaling cascades are two-component systems (TCSs), which are the most prevalent signal transduction mechanism in bacteria.[1] A canonical TCS is elegantly simple in its design, comprising a sensor histidine kinase (HK) and a cognate response regulator (RR).[2]

The process is initiated when the sensor kinase, often a transmembrane protein, detects a specific extracellular or intracellular stimulus. This detection event triggers a conformational change in the HK, leading to its autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate donor.[3] The high-energy phosphoryl group is then transferred to a conserved aspartate residue within the receiver (REC) domain of the response regulator.[4] This formation of an This compound is the linchpin of the signaling event.

Phosphorylation of the response regulator induces a conformational change that typically activates its output domain.[5] In the majority of cases, this output domain is a DNA-binding domain, which, in its activated state, can bind to specific DNA sequences (promoters or operators) to either activate or repress the transcription of target genes.[6] Thus, the transient formation of this compound directly links environmental sensing to the regulation of gene expression, allowing bacteria to mount appropriate physiological responses to challenges such as osmotic stress, nutrient limitation, and the presence of antimicrobial agents.[7][8]

Key Signaling Pathways Involving this compound

Several well-characterized TCSs exemplify the pivotal role of this compound in controlling prokaryotic gene expression. These systems have been extensively studied and provide valuable models for understanding the fundamental principles of bacterial signal transduction.

The EnvZ-OmpR System: Osmoregulation in Escherichia coli

The EnvZ-OmpR two-component system is a classic paradigm for osmoregulation in E. coli. It controls the differential expression of the outer membrane porin proteins, OmpF and OmpC, in response to changes in medium osmolarity.[9]

  • Signal Perception and Phosphotransfer: The inner membrane-bound sensor kinase, EnvZ, senses changes in osmolarity. Under conditions of high osmolarity, EnvZ autophosphorylates and subsequently transfers the phosphoryl group to the response regulator, OmpR.[10]

  • Gene Regulation: Phosphorylated OmpR (OmpR-P) exhibits an increased affinity for DNA binding sites within the promoter regions of the ompF and ompC genes.[11] At low osmolarity, low levels of OmpR-P preferentially activate the transcription of ompF. At high osmolarity, the increased concentration of OmpR-P leads to the activation of ompC transcription and the repression of ompF transcription.[1]

EnvZ_OmpR_Pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ OmpR OmpR EnvZ->OmpR Phosphotransfer OmpR_P OmpR-P OmpR->OmpR_P Phosphorylation ompF ompF promoter OmpR_P->ompF Represses ompC ompC promoter OmpR_P->ompC Activates GeneF ompF gene ompF->GeneF GeneC ompC gene ompC->GeneC High Osmolarity High Osmolarity High Osmolarity->EnvZ senses

Figure 1. The EnvZ-OmpR signaling pathway.
The PhoQ-PhoP System: Virulence and Magnesium Sensing

The PhoQ-PhoP TCS is crucial for the virulence of many pathogenic bacteria, including Salmonella enterica. It responds to low environmental Mg2+ concentrations, antimicrobial peptides, and acidic pH.

  • Signal Integration: The sensor kinase PhoQ is activated under low Mg2+ conditions. This activation leads to the autophosphorylation of PhoQ and the subsequent transfer of the phosphate group to the response regulator PhoP.

  • Transcriptional Control: PhoP-P acts as a transcriptional regulator for a large number of genes involved in virulence, lipopolysaccharide modification, and resistance to antimicrobial peptides.

PhoQ_PhoP_Pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm PhoQ PhoQ PhoP PhoP PhoQ->PhoP Phosphotransfer PhoP_P PhoP-P PhoP->PhoP_P Phosphorylation VirulenceGenes Virulence Genes PhoP_P->VirulenceGenes Activates/Represses Low Mg2+ Low Mg2+ Low Mg2+->PhoQ activates

Figure 2. The PhoQ-PhoP signaling pathway.
The Bacillus subtilis Sporulation Phosphorelay

The initiation of sporulation in Bacillus subtilis is a highly regulated process controlled by a multi-component phosphorelay, which represents a more complex signaling architecture than a canonical TCS.[12] This system integrates various environmental and physiological signals to control the activity of the master regulator of sporulation, Spo0A.[13]

  • Multi-step Phosphotransfer: The phosphorelay involves a cascade of phosphorylation events. Upon receiving signals of nutrient deprivation, one of several sensor kinases (e.g., KinA) autophosphorylates. The phosphoryl group is then transferred sequentially to two intermediate proteins, Spo0F and Spo0B, before finally reaching the ultimate response regulator, Spo0A.[14]

  • Commitment to Sporulation: The accumulation of phosphorylated Spo0A (Spo0A-P) to a threshold level triggers the initiation of the sporulation program, leading to the expression of genes required for spore formation.[15]

Sporulation_Phosphorelay cluster_cytoplasm Cytoplasm KinA KinA Spo0F Spo0F KinA->Spo0F Phosphotransfer Spo0B Spo0B Spo0F->Spo0B Phosphotransfer Spo0A Spo0A Spo0B->Spo0A Phosphotransfer Spo0A_P Spo0A-P Spo0A->Spo0A_P Phosphorylation SporulationGenes Sporulation Genes Spo0A_P->SporulationGenes Activates Nutrient Limitation Nutrient Limitation Nutrient Limitation->KinA activates

Figure 3. The B. subtilis sporulation phosphorelay.

Quantitative Data on Two-Component Systems

The efficiency and specificity of signal transduction in TCSs are determined by the kinetics of phosphotransfer and the binding affinities of the components. The following tables summarize key quantitative data for several well-studied systems.

Table 1: Phosphorylation Kinetics

SystemHistidine KinaseResponse Regulatorkcat (min-1)KM (µM)Reference
E. coli EnvZ-OmpREnvZOmpR~0.1-510-200 (ATP)[16]
B. subtilis SporulationKinASpo0F>100-[1]
M. tuberculosis PhoRPhoRPhoP~0.2-[3]

Table 2: DNA Binding Affinities of Response Regulators

SystemResponse RegulatorPhosphorylation StatusDNA TargetKd (nM)Reference
E. coli EnvZ-OmpROmpRUnphosphorylatedompF F1 site>1000[11]
E. coli EnvZ-OmpROmpRPhosphorylatedompF F1 site~100[11]
C. glutamicum PhoS-PhoRPhoRUnphosphorylatedpstS promoter~200[17]
C. glutamicum PhoS-PhoRPhoRPhosphorylatedpstS promoter~40[17]

Experimental Protocols

The study of this compound-mediated gene regulation relies on a variety of in vitro and in vivo techniques. This section provides detailed methodologies for key experiments.

In Vitro Phosphorylation Assay

This assay is used to demonstrate the phosphotransfer between a histidine kinase and its cognate response regulator.

Materials:

  • Purified histidine kinase and response regulator proteins.[5]

  • Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • [γ-32P]ATP.

  • SDS-PAGE loading buffer.

  • SDS-PAGE gels.

  • Phosphorimager.

Procedure:

  • Set up the phosphorylation reaction by mixing the purified histidine kinase, response regulator, and phosphorylation buffer in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at the optimal temperature for the specific TCS (typically 25-37°C) for various time points.

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the radiolabeled proteins using a phosphorimager to detect the phosphorylated response regulator.[18]

In_Vitro_Phosphorylation_Workflow Start Mix HK, RR, and buffer Add_ATP Add [γ-32P]ATP Start->Add_ATP Incubate Incubate at optimal temperature Add_ATP->Incubate Stop_Reaction Stop with loading buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Phosphorimaging SDS_PAGE->Visualize

Figure 4. Workflow for an in vitro phosphorylation assay.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the binding of a response regulator to a specific DNA fragment.[19]

Materials:

  • Purified response regulator (both phosphorylated and unphosphorylated forms).

  • Labeled DNA probe (e.g., with 32P or a fluorescent dye) containing the putative binding site.[20]

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Non-denaturing polyacrylamide gel.

  • Electrophoresis apparatus.

  • Detection system (autoradiography or fluorescence imaging).

Procedure:

  • Incubate the purified response regulator with the labeled DNA probe in the binding buffer.

  • For competition assays, add unlabeled specific or non-specific competitor DNA.

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the electrophoresis at a low voltage to prevent dissociation of the protein-DNA complexes.

  • Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphor screen, or visualize directly if using a fluorescent probe. A "shift" in the mobility of the labeled DNA indicates protein binding.[21]

EMSA_Workflow Start Incubate RR with labeled DNA probe Load_Gel Load on non-denaturing PAGE Start->Load_Gel Electrophoresis Run electrophoresis Load_Gel->Electrophoresis Detect Detect shifted bands Electrophoresis->Detect

References

Unveiling the Role of Aspartyl Phosphate in Archaeal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of aspartyl phosphate as a key signaling intermediate in Archaea has revolutionized our understanding of signal transduction in this third domain of life. Primarily associated with two-component systems (TCSs), the phosphorylation of aspartate residues in response regulators governs a wide array of cellular processes, enabling these extremophilic organisms to adapt and thrive in some of the planet's most challenging environments. This technical guide provides an in-depth exploration of the discovery, function, and experimental analysis of this compound in archaeal signaling pathways, with a focus on the methodologies and quantitative data crucial for researchers in the field.

While Euryarchaeota, like their bacterial counterparts, extensively utilize two-component systems involving histidine-to-aspartate phosphotransfer, Crenarchaeota appear to rely more on serine/threonine and tyrosine phosphorylation, highlighting a fascinating divergence in signaling strategies within the archaeal domain.[1] This guide will primarily focus on the well-characterized two-component systems in Euryarchaeota.

Core Signaling Pathway: The Two-Component System

The canonical archaeal two-component system consists of a sensor histidine kinase (HK) and a cognate response regulator (RR). The HK, often a transmembrane protein, senses an environmental stimulus, leading to its autophosphorylation on a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the receiver (REC) domain of the RR. This phosphorylation event activates the RR, typically a transcription factor or a protein that interacts with other cellular machinery, to elicit a specific response.

Two_Component_System cluster_membrane Cell Membrane Sensor_HK Sensor Histidine Kinase (HK) ADP ADP Sensor_HK->ADP Response_Regulator Response Regulator (RR) Sensor_HK->Response_Regulator Phosphotransfer Stimulus Environmental Stimulus Stimulus->Sensor_HK ATP ATP ATP->Sensor_HK Autophosphorylation (His-P) Phosphorylated_RR Phosphorylated RR (Asp-P) Response_Regulator->Phosphorylated_RR Cellular_Response Cellular Response (e.g., Gene Expression) Phosphorylated_RR->Cellular_Response

Figure 1: Canonical Archaeal Two-Component Signaling Pathway.

Quantitative Data on Archaeal Two-Component Systems

Precise quantitative data on the kinetics and in vivo concentrations of aspartyl-phosphorylated proteins in archaea are still emerging. However, studies on model organisms like Halobacterium salinarum and analysis of purified components have provided valuable insights. The data presented below is a compilation from various studies and serves as a reference for understanding the dynamics of these systems.

ParameterOrganism/ProteinValueReference
Autophosphorylation
kcatE. coli CheA (homolog)~0.026 s-1[2]
Km (ATP)E. coli CheA (homolog)~300 µM[2]
Phosphotransfer
kcatE. coli CheA to CheY~750 s-1[3]
Km (CheY)E. coli CheA to CheY~6.5 µM[4]
kcat/KmE. coli CheA to CheY~1.5 x 106 M-1s-1 (with P2 domain deletion)[3]
In Vivo Concentration
CheY-YFPE. coli17.9 ± 1.5 µM[5]
CFP-FliME. coli5.8 ± 0.6 µM[5]

Note: Kinetic data for archaeal two-component systems are sparse. The provided values for E. coli CheA and CheY, which are well-studied homologs, offer a valuable point of comparison for researchers investigating archaeal systems.

Experimental Protocols

In Vitro Phosphorylation Assay of Archaeal Two-Component System Proteins

This protocol describes a method to reconstitute the phosphotransfer reaction in vitro using purified sensor histidine kinase and response regulator proteins.

Materials:

  • Purified archaeal sensor histidine kinase (HK)

  • Purified archaeal response regulator (RR)

  • Kinase Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • 2x SDS-PAGE Sample Buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 10 µL of 2x Kinase Buffer

    • X µL of purified HK (final concentration ~1-5 µM)

    • X µL of purified RR (final concentration ~10-20 µM)

    • ddH2O to a final volume of 19 µL

  • Initiate Reaction: Add 1 µL of [γ-32P]ATP (final concentration ~100 µM) to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal growth temperature of the archaeon for various time points (e.g., 0, 1, 5, 10, 30 minutes).

  • Stop Reaction: At each time point, remove a 10 µL aliquot and add it to 10 µL of 2x SDS-PAGE Sample Buffer to quench the reaction.

  • Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Detection: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of 32P into the RR using a phosphorimager.

In_Vitro_Phosphorylation_Workflow Start Start: Purified HK and RR Mix Mix HK, RR, and Kinase Buffer Start->Mix Add_ATP Add [γ-32P]ATP to initiate reaction Mix->Add_ATP Incubate Incubate at optimal temperature Add_ATP->Incubate Timepoints Take aliquots at different time points Incubate->Timepoints Quench Quench reaction with SDS-PAGE buffer Timepoints->Quench SDS_PAGE Separate proteins by SDS-PAGE Quench->SDS_PAGE Detect Detect 32P incorporation by phosphorimaging SDS_PAGE->Detect End End: Quantify RR phosphorylation Detect->End

Figure 2: Workflow for In Vitro Phosphorylation Assay.
Phos-tag™ SDS-PAGE for Separation of Phosphorylated Archaeal Proteins

Phos-tag™ is a molecule that specifically binds to phosphate groups, retarding the migration of phosphorylated proteins during SDS-PAGE. This allows for the separation of phosphorylated and non-phosphorylated forms of a protein.

Materials:

  • SuperSep™ Phos-tag™ precast gels (or reagents to cast your own)

  • Phos-tag™ SDS-PAGE running buffer

  • Transfer buffer with and without 10 mM EDTA

  • PVDF membrane

  • Standard Western blotting reagents and antibodies

Procedure:

  • Sample Preparation: Prepare protein lysates in a buffer that does not contain chelating agents like EDTA.

  • Electrophoresis: Run the Phos-tag™ SDS-PAGE gel according to the manufacturer's instructions. The migration of proteins will be slower than in a standard SDS-PAGE.[6]

  • EDTA Treatment: Before transferring, soak the gel in transfer buffer containing 10 mM EDTA for 10-20 minutes with gentle agitation. This step is crucial to remove the zinc or manganese ions from the Phos-tag™, which would otherwise interfere with protein transfer. Repeat this wash step.[7]

  • Equilibration: Briefly wash the gel in transfer buffer without EDTA.

  • Transfer: Transfer the proteins to a PVDF membrane using a standard wet-tank transfer method.

  • Immunoblotting: Proceed with standard Western blotting protocols to detect the protein of interest. The phosphorylated form will appear as a slower-migrating band compared to the non-phosphorylated form.

Phos_tag_Workflow Start Start: Archaeal Protein Lysate SDS_PAGE Run Phos-tag™ SDS-PAGE Start->SDS_PAGE EDTA_Wash Wash gel with EDTA-containing buffer SDS_PAGE->EDTA_Wash Equilibrate Equilibrate gel in transfer buffer EDTA_Wash->Equilibrate Transfer Transfer proteins to PVDF membrane Equilibrate->Transfer Immunoblot Perform Western Blotting Transfer->Immunoblot End End: Detect Phosphorylated and Non-phosphorylated Protein Immunoblot->End

Figure 3: Workflow for Phos-tag™ SDS-PAGE and Western Blotting.
Mass Spectrometry for Absolute Quantification of Phosphopeptides in Archaea

Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying phosphorylation sites. The Absolute QUAntification (AQUA) strategy allows for the precise measurement of the amount of a specific phosphopeptide in a complex sample.[8][9]

Materials:

  • Archaeal cell lysate

  • Trypsin

  • Stable isotope-labeled synthetic phosphopeptide standard (AQUA peptide) corresponding to the target phosphopeptide

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion: Extract proteins from archaeal cells and digest them into peptides using trypsin.

  • Spike-in Standard: Add a known amount of the heavy isotope-labeled AQUA peptide to the digested sample.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer is programmed to specifically detect and fragment both the native (light) and the AQUA (heavy) versions of the target phosphopeptide.

  • Quantification: The absolute quantity of the native phosphopeptide is determined by comparing its peak area to the peak area of the known amount of the spiked-in heavy standard.

AQUA_MS_Workflow Start Start: Archaeal Cell Lysate Extraction Protein Extraction and Digestion Start->Extraction Spike_in Spike-in Heavy Isotope-labeled Phosphopeptide Standard (AQUA) Extraction->Spike_in LC_MSMS LC-MS/MS Analysis Spike_in->LC_MSMS Quantification Quantify Native Phosphopeptide by Comparing to Standard LC_MSMS->Quantification End End: Absolute Quantity of Target Phosphopeptide Quantification->End

Figure 4: Workflow for Absolute Quantification of Phosphopeptides using AQUA-MS.

Implications for Drug Development

The essential role of two-component systems in archaeal survival and adaptation makes them attractive targets for the development of novel antimicrobial agents. Understanding the intricacies of this compound signaling, including the kinetics of phosphotransfer and the structural basis of protein-protein interactions, is crucial for designing inhibitors that can specifically disrupt these vital pathways. The experimental approaches outlined in this guide provide the foundation for screening and characterizing such inhibitory compounds.

Conclusion

The study of this compound in archaeal signaling pathways is a rapidly evolving field. While much has been learned from model organisms, a vast landscape of uncharacterized two-component systems awaits exploration. The combination of quantitative biochemical and biophysical methods with advanced proteomic techniques will be instrumental in deciphering the complexity of these signaling networks. This technical guide serves as a resource to empower researchers to delve deeper into the fascinating world of archaeal signal transduction, ultimately paving the way for new discoveries and potential therapeutic applications.

References

A Technical Guide to Theoretical Models of Phosphoryl Transfer from Histidine to Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The transfer of a phosphoryl group from a conserved histidine (His) residue on a sensor histidine kinase (HK) to a conserved aspartate (Asp) residue on a response regulator (RR) is the elemental reaction underpinning two-component signal transduction (TCS) systems.[1][2] These systems are paramount in allowing organisms, particularly bacteria, to adapt to environmental changes.[2] Understanding the theoretical models that govern this phosphotransfer is critical for fields ranging from microbiology to the development of novel antimicrobial agents. This guide provides an in-depth examination of the core theoretical models, quantitative data derived from experimental and computational studies, and detailed protocols for key validation experiments.

Introduction to His-Asp Phosphoryl Transfer

Two-component systems represent the most prevalent mode of signal transduction in bacteria, though they are also found in archaea, fungi, and plants.[3][4][5] The fundamental mechanism involves a sensor HK, which often acts as a transmembrane receptor, autophosphorylating a specific histidine residue in response to an environmental stimulus.[2][6] This high-energy phospho-histidine then serves as a donor, transferring the phosphoryl group to an aspartate residue on its cognate RR protein.[3][7] This phosphorylation event typically induces a conformational change in the RR, activating its output domain to mediate a cellular response, such as changes in gene expression or motility.[2][6]

More complex pathways, known as phosphorelays, extend this system by introducing additional phosphotransfer steps, often involving a histidine phosphotransfer (HPt) protein that shuttles the phosphoryl group between an intermediate RR and the terminal RR.[6][8]

Canonical_Two_Component_System cluster_HK Histidine Kinase (HK) cluster_RR Response Regulator (RR) HK_Input Input Domain HK_CA CA Domain HK_Input->HK_CA Signal HK_DHp DHp Domain (His) RR_REC Receiver Domain (Asp) HK_DHp->RR_REC Phosphoryl Transfer HK_CA->HK_DHp Autophosphorylation ADP ADP HK_CA->ADP RR_Output Output Domain RR_REC->RR_Output Activation Response Cellular Response RR_Output->Response ATP ATP ATP->HK_CA

Caption: A canonical two-component signaling pathway.

Core Theoretical Models of Phosphoryl Transfer

The precise mechanism of His-to-Asp phosphoryl transfer is a subject of extensive theoretical and computational investigation. The reaction must be both rapid and highly specific to ensure signal fidelity.[3]

Reaction Mechanism: Associative vs. Dissociative

The phosphoryl transfer reaction is generally understood to proceed via a nucleophilic attack of the aspartate carboxylate on the phosphorus atom of the phospho-histidine. Theoretical models debate the nature of the transition state, primarily centering on two possibilities:

  • Associative (SN2-like) Mechanism: This model proposes an in-line displacement mechanism where a pentavalent phosphorane intermediate or transition state is formed.[9] The incoming aspartate nucleophile and the departing histidine leaving group are positioned axially. This pathway is characterized by a high degree of bond formation between the aspartate oxygen and the phosphorus atom in the transition state.

  • Dissociative (SN1-like) Mechanism: This model suggests a transition state with significant metaphosphate character, where the bond between phosphorus and the histidine nitrogen is substantially broken before the new bond with the aspartate oxygen is fully formed.[10] Computational studies analyzing the transition state of protein kinase A (a Ser/Thr kinase, but mechanistically related) estimate it to be highly dissociative.[10]

Current evidence from computational studies on related kinase systems tends to favor a more dissociative, metaphosphate-like transition state.[10]

The Role of Divalent Metal Ions (Mg²⁺)

Divalent cations, physiologically magnesium (Mg²⁺), are crucial for phosphoryl transfer.[11] Mg²⁺ ions play multiple roles:

  • Substrate Coordination: In the initial autophosphorylation step, Mg²⁺ coordinates the β- and γ-phosphates of ATP, neutralizing their negative charge and orienting the γ-phosphate for nucleophilic attack by the histidine.[11]

  • Transition State Stabilization: During the His-to-Asp transfer, the Mg²⁺ ion, coordinated by the response regulator's active site, interacts with the phosphoryl group. This interaction is thought to stabilize the buildup of negative charge on the equatorial oxygen atoms of the pentacoordinate transition state, thereby lowering the activation energy barrier.[12]

  • Leaving Group Assistance: The metal ion's interaction may also facilitate the departure of the histidine imidazole ring by reducing its pKa.

Computational studies on various phosphatases and kinases have demonstrated that the precise coordination of Mg²⁺ (or other metal ions) and associated water molecules is critical for activating or inhibiting the phosphoryl transfer reaction.[13][14]

Phosphotransfer_Mechanism Reactants Reactants His-P + Asp-COO⁻ TS Transition State [His···P···Asp] Reactants->TS Nucleophilic Attack Products Products His + Asp-P TS->Products His Departure Mg_ion Mg²⁺ Mg_ion->TS Stabilization

Caption: Logical model of the phosphoryl transfer reaction.

Proton-Coupled Phosphoryl Transfer

The transfer of the phosphoryl group is intimately linked to the transfer of protons. The histidine side chain must be deprotonated for it to act as a nucleophile in the initial autophosphorylation step. Subsequently, during the His-to-Asp transfer, the protonation state of both the incoming aspartate and the departing histidine is critical.[15] First-principles calculations on protein kinases suggest that a conserved active site residue (an aspartate in that case) acts as a catalytic base, abstracting a proton from the incoming nucleophile.[10] In two-component systems, this role could be played by a conserved residue, a backbone amide, or a structured water molecule, which facilitates the deprotonation of the attacking aspartate's carboxyl group, enhancing its nucleophilicity.

Quantitative Analysis of Phosphoryl Transfer

The rates of phosphorylation and dephosphorylation define the stimulus-to-response timeframe in TCS pathways.[16] Many of these reactions are extremely fast, often occurring on the millisecond timescale, necessitating specialized techniques like rapid quench flow for their study.[16]

Table 1: Kinetic Parameters of Phosphoryl Transfer
SystemReactionRate Constant (k) or k_obsMethodReference
S. cerevisiae SLN1-YPD1SLN1-R1~P → YPD1~25 s⁻¹Rapid Quench Flow[16]
S. cerevisiae YPD1-SSK1YPD1~P → SSK1-R2~50 s⁻¹Rapid Quench Flow[16]
Table 2: Energetics of Phosphoryl Transfer from Computational Models
SystemReaction StepFree Energy Barrier (kcal/mol)MethodReference
WalK HKATP → His (Phosphoryl Transfer)8QM/MM[17]
WalK HKOverall Autophosphorylation18QM/MM[17]
GltPh (Asp)Aspartate Binding to Open State-8.4 kcal/mol (ΔG_bind)FEP Simulation[18]

Key Experimental and Computational Protocols

Validating theoretical models requires a combination of sophisticated experimental and computational techniques.

Protocol: Kinetic Analysis via Rapid Quench-Flow

This technique is essential for measuring the rates of rapid phosphotransfer reactions that complete in milliseconds.[16]

Objective: To determine the rate constant of phosphoryl transfer from a phosphorylated donor protein (e.g., HK~P) to an acceptor protein (e.g., RR).

Methodology:

  • Preparation: The phosphorylated donor protein (e.g., [γ-³²P]ATP-labeled HK) is loaded into one syringe (S2) of a rapid quench-flow apparatus. The acceptor protein is loaded into a second syringe (S3). A quenching solution (e.g., 8% SDS, 80 mM EDTA) is loaded into a third syringe (S4).[16]

  • Initiation: The contents of S2 and S3 are rapidly mixed, initiating the phosphotransfer reaction. The mixture flows through a reaction loop of a specific length, which determines the reaction time (e.g., 30 to 300 ms).[16]

  • Quenching: After the desired time, the reaction mixture is mixed with the quenching solution from S4, which stops the reaction instantly.

  • Analysis: The quenched samples for each time point are analyzed by SDS-PAGE and autoradiography. The intensity of the radiolabeled protein bands (donor and acceptor) is quantified.

  • Calculation: The observed rate constant (k_obs) is determined by fitting the time-course data of product formation or substrate decay to a single-exponential equation.

Rapid_Quench_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S2 Syringe 2: Donor~P (radiolabeled) Mix1 Rapid Mix (S2+S3) S2->Mix1 S3 Syringe 3: Acceptor S3->Mix1 S4 Syringe 4: Quench Buffer Mix2 Quench Mix S4->Mix2 Reaction Reaction Loop (Variable Time) Mix1->Reaction Reaction->Mix2 SDS_PAGE SDS-PAGE & Autoradiography Mix2->SDS_PAGE Quantify Quantify Band Intensity SDS_PAGE->Quantify Fit Fit Data to Exponential Curve Quantify->Fit

Caption: Experimental workflow for Rapid Quench-Flow kinetics.

Protocol: Phosphotransfer Profiling

This is a high-throughput in vitro technique used to systematically map the interaction specificity between all HKs and RRs in an organism.[19]

Objective: To identify cognate HK-RR pairs within a given proteome.

Methodology:

  • Protein Expression: All putative HKs and RRs from an organism's genome are cloned and expressed as purified proteins (often as fusions, e.g., His-tags for purification).

  • HK Autophosphorylation: Each purified HK is incubated with [γ-³²P]ATP to achieve autophosphorylation. Excess ATP is removed.

  • Screening: Each phosphorylated HK is mixed with every purified RR in a matrix format.

  • Detection: Reactions are allowed to proceed for a defined time and then stopped. The products are resolved by SDS-PAGE, and phosphotransfer to RRs is detected by autoradiography.

  • Mapping: A strong signal for a given HK-RR pair indicates a potential cognate interaction. Histidine kinases typically show a strong kinetic preference for their in vivo partners.[19]

Protocol: Alchemical Free Energy Calculations

These computational methods are used to predict how mutations affect protein stability or binding affinity, providing a powerful tool for probing the role of individual residues in the phosphotransfer active site.[20][21][22]

Objective: To calculate the change in binding free energy (ΔΔG_bind) of an HK-RR complex upon a mutation.

Methodology:

  • System Setup: Atomic-level models of the wild-type and mutant protein complexes are prepared in a simulated aqueous environment.

  • Thermodynamic Cycle: A non-physical ("alchemical") pathway is constructed that transforms the wild-type amino acid into the mutant amino acid. This transformation is performed computationally for the RR both in its free state and when bound to the HK.

  • MD Simulations: Molecular dynamics (MD) simulations are run at several intermediate points along the alchemical pathway.

  • Free Energy Calculation: The free energy change for each transformation (bound and unbound) is calculated using statistical mechanics methods like Thermodynamic Integration (TI) or Bennett's Acceptance Ratio (BAR).

  • ΔΔG Calculation: The ΔΔG of binding is the difference between the free energy of mutation in the bound state and the free energy of mutation in the free state. This value can be directly compared with experimental data from techniques like surface plasmon resonance or isothermal titration calorimetry.[22]

Conclusion and Future Directions

The theoretical understanding of His-to-Asp phosphoryl transfer has advanced significantly through a synergistic combination of kinetic experiments and sophisticated computational modeling. While a dissociative, metaphosphate-like transition state stabilized by a divalent metal ion is the prevailing model, many questions remain. Future research will likely focus on capturing the transient HK-RR complex in high resolution to provide a structural snapshot of the reaction mid-flight. Furthermore, integrating quantum mechanical effects into larger-scale molecular dynamics simulations will offer a more precise picture of the charge distribution and proton movements during catalysis. A deeper understanding of these fundamental mechanisms will continue to inform the rational design of inhibitors that can selectively target pathogenic TCS pathways, opening new avenues for drug development.

References

Methodological & Application

Detecting Labile Aspartyl Phosphate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the detection of labile aspartyl phosphate modifications in proteins presents a significant analytical challenge. This document provides detailed application notes and protocols for the principal techniques employed in the identification and characterization of this transient post-translational modification.

This compound, a high-energy acyl phosphate intermediate, is notoriously unstable, particularly under conditions typically used for phosphoprotein analysis. Its lability necessitates specialized handling and analytical methods to prevent hydrolysis and ensure accurate detection. The following sections detail the methodologies that have been adapted to preserve and identify this critical modification.

Key Detection Techniques: A Comparative Overview

Several techniques can be employed for the detection of this compound, each with its own advantages and limitations. The choice of method will depend on the specific experimental goals, the nature of the protein of interest, and the available resources.

TechniquePrincipleKey AdvantagesKey Limitations
Phos-tag™ SDS-PAGE A functional molecule that specifically captures phosphate groups, retarding the migration of phosphorylated proteins in a polyacrylamide gel.Allows for the separation of phosphorylated and non-phosphorylated isoforms. Compatible with subsequent Western blotting. Avoids the use of radioactivity.[1][2][3]Separation efficiency can be protein-dependent and may require optimization of Phos-tag™ and metal ion concentrations.
32P Radiolabeling In vivo or in vitro incorporation of radioactive 32P into proteins, followed by detection via autoradiography or phosphorimaging.High sensitivity, allowing for the detection of low-abundance phosphoproteins.[4]Involves handling of radioactive materials. Does not distinguish between different phosphorylated isoforms without additional techniques.
Mass Spectrometry (MS) Identification of phosphopeptides based on their mass-to-charge ratio, enabling precise localization of the phosphorylation site.Provides definitive identification of the phosphorylated residue. Can be used for quantitative analysis.The lability of the aspartyl-phosphate bond can lead to its loss during sample preparation and MS analysis, requiring specialized fragmentation techniques.[5]
Hydroxylamine Treatment Chemical cleavage of the acyl-phosphate bond by hydroxylamine, leading to the loss of the phosphate group and a detectable change in the protein.Provides chemical evidence for the presence of an acyl-phosphate linkage. Can be used in conjunction with other methods for confirmation.It is a destructive method and does not provide information on the stoichiometry of phosphorylation.

Experimental Protocols

Protocol 1: Phos-tag™ SDS-PAGE for Labile this compound Detection

This protocol is adapted for the analysis of labile this compound modifications, with critical steps to minimize hydrolysis.

Materials:

  • Phos-tag™ Acrylamide

  • MnCl₂ or ZnCl₂ solution

  • Standard SDS-PAGE reagents (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)

  • Protein samples

  • SDS-PAGE loading buffer (without heating step)

  • Transfer buffer with 1 mM EDTA (for subsequent Western blotting)

Procedure:

  • Gel Preparation:

    • Prepare the resolving gel solution according to standard SDS-PAGE protocols, but with the addition of Phos-tag™ Acrylamide and MnCl₂. The final concentrations will need to be optimized for the protein of interest, but a starting point of 50 µM Phos-tag™ Acrylamide and 100 µM MnCl₂ can be used.[6]

    • Pour the resolving gel and allow it to polymerize.

    • Prepare and pour the stacking gel without Phos-tag™.

  • Sample Preparation:

    • Thaw protein samples on ice.

    • Add SDS-PAGE loading buffer to the samples. Crucially, do not heat the samples , as this will cause hydrolysis of the labile this compound.[1][6]

  • Electrophoresis:

    • Load the samples onto the gel.

    • Run the gel at a constant voltage (e.g., 150V) in a cold room or with a cooling system to minimize heat generation.[6]

  • Post-Electrophoresis Processing:

    • For Western blotting, equilibrate the gel in transfer buffer containing 1 mM EDTA for 10 minutes. The EDTA chelates the manganese ions, which can otherwise interfere with protein transfer.[7]

    • Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

    • Proceed with immunodetection using an antibody against the protein of interest.

Protocol 2: In Vitro Kinase Assay with [γ-³²P]ATP for Aspartate Kinase

This protocol describes an in vitro kinase assay to detect the phosphorylation of a substrate by an aspartate kinase using radioactive ATP.

Materials:

  • Purified aspartate kinase

  • Substrate protein (e.g., purified response regulator)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube on ice, prepare the kinase reaction mixture containing the kinase reaction buffer, substrate protein, and aspartate kinase.

    • Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration and specific activity should be optimized for the specific kinase.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time course (e.g., 0, 5, 15, 30 minutes).

  • Quenching the Reaction:

    • Stop the reaction at each time point by adding SDS-PAGE loading buffer. Do not heat the samples.

  • SDS-PAGE and Detection:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel under vacuum.

    • Expose the dried gel to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated protein.[4][8]

Protocol 3: Hydroxylamine Treatment for Confirmation of this compound

This protocol provides a method for the chemical cleavage of the aspartyl-phosphate bond to confirm its presence.

Materials:

  • Protein sample suspected of containing an this compound

  • Hydroxylamine solution (e.g., 1 M hydroxylamine, pH 7.0)

  • Control buffer (e.g., Tris-HCl, pH 7.0)

  • SDS-PAGE analysis reagents

Procedure:

  • Treatment Setup:

    • Divide the protein sample into two aliquots.

    • To one aliquot, add the hydroxylamine solution to a final concentration of 0.5 M.

    • To the other aliquot, add an equal volume of the control buffer.

  • Incubation:

    • Incubate both samples at room temperature for 1 hour.

  • Analysis:

    • Analyze both the hydroxylamine-treated and control samples by Phos-tag™ SDS-PAGE or native gel electrophoresis.

    • A change in the migration pattern of the hydroxylamine-treated sample compared to the control (e.g., a loss of the slower migrating phosphorylated band on a Phos-tag™ gel) indicates the presence of a hydroxylamine-labile bond, characteristic of an acyl phosphate.[9][10]

Protocol 4: Mass Spectrometry Sample Preparation for Labile Phosphopeptides

This protocol outlines key considerations for preparing samples for the mass spectrometric analysis of proteins containing labile this compound.

Materials:

  • Protein sample

  • Denaturing lysis buffer with phosphatase and protease inhibitors

  • Trypsin (or other suitable protease)

  • Phosphopeptide enrichment materials (e.g., TiO₂ or IMAC beads)

  • Mass spectrometer

Procedure:

  • Lysis and Denaturation:

    • Lyse cells or tissues in a strong denaturing buffer (e.g., containing 8 M urea) supplemented with a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state.

  • Protein Digestion:

    • Reduce and alkylate the protein sample.

    • Perform in-solution or in-gel digestion with a protease like trypsin. Maintain the pH close to neutral and the temperature as low as feasible to minimize hydrolysis of the this compound.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using TiO₂ or IMAC affinity chromatography.[5][11][12][13] It is crucial to perform these steps at low temperatures and to minimize the number of steps to reduce sample loss and hydrolysis.

  • Mass Spectrometry Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Employ fragmentation methods that are less likely to induce neutral loss of the phosphate group, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), if available. Collision-Induced Dissociation (CID) can lead to the loss of the labile phosphate group.[14]

Visualization of Key Pathways and Workflows

Bacterial_Two_Component_System cluster_membrane Cell Membrane Sensor_Kinase Sensor Histidine Kinase Sensor_Kinase->Sensor_Kinase 2. Autophosphorylation ADP ADP Sensor_Kinase->ADP Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator 3. Phosphotransfer Signal Environmental Signal Signal->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase Phosphorylated_RR Phosphorylated Response Regulator Response_Regulator->Phosphorylated_RR Output Cellular Response (e.g., Gene Expression) Phosphorylated_RR->Output 4. Output Regulation

Aspartate_Kinase_Pathway Aspartate L-Aspartate Aspartate_Kinase Aspartate Kinase Aspartate->Aspartate_Kinase ADP ADP Aspartate_Kinase->ADP Aspartyl_Phosphate β-Aspartyl Phosphate Aspartate_Kinase->Aspartyl_Phosphate Phosphorylation ATP ATP ATP->Aspartate_Kinase Downstream_Pathways Biosynthesis of: - Lysine - Methionine - Threonine Aspartyl_Phosphate->Downstream_Pathways

Experimental_Workflow Sample Protein Sample PhosTag Phos-tag™ SDS-PAGE Sample->PhosTag Radiolabeling 32P Radiolabeling Sample->Radiolabeling MS Mass Spectrometry Sample->MS Hydroxylamine Hydroxylamine Treatment Sample->Hydroxylamine Separation Separation of Phospho-isoforms PhosTag->Separation Detection Detection of Phosphorylation Radiolabeling->Detection Site_ID Phosphorylation Site Identification MS->Site_ID Confirmation Confirmation of Acyl-Phosphate Hydroxylamine->Confirmation

References

Application Notes and Protocols: Synthesis and Application of Non-Hydrolyzable Aspartyl Phosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of non-hydrolyzable aspartyl phosphate analogs, specifically focusing on tetrasubstituted α-aminophosphonate derivatives. These compounds serve as valuable tools for studying signaling pathways involving this compound intermediates and as potential leads for drug discovery.

Introduction

This compound is a transient, high-energy intermediate in a variety of biological processes, most notably in the histidyl-aspartyl phosphorelay systems that are central to signal transduction in bacteria.[1] The inherent instability of the acyl phosphate linkage makes it challenging to study the enzymes that catalyze its formation and hydrolysis. Non-hydrolyzable analogs, where the labile P-O bond is replaced with a stable P-C bond (a phosphonate), are indispensable tools for overcoming this challenge.[2][3] These stable mimics can be used to probe enzyme active sites, inhibit enzyme function, and serve as starting points for the development of novel therapeutics, particularly antibacterial agents.

This document details the synthesis of a class of non-hydrolyzable this compound analogs, the tetrasubstituted α-aminophosphonates, via an aza-Reformatsky reaction.[2][4] Additionally, it provides protocols for their application in studying and inhibiting enzymes of the histidyl-aspartyl phosphorelay system, a critical signaling network in many pathogenic bacteria.

Signaling Pathway: The Histidyl-Aspartyl Phosphorelay System

The histidyl-aspartyl phosphorelay is a primary mechanism of signal transduction in bacteria, allowing them to respond to environmental changes.[1] The system typically involves a sensor histidine kinase and a response regulator. The sensor kinase autophosphorylates a conserved histidine residue in response to a stimulus. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, activating it to effect a downstream response, such as changes in gene expression.[1][5] Non-hydrolyzable this compound analogs can be used to study the interaction between the response regulator and its cognate phosphatase, which is responsible for dephosphorylating the this compound and terminating the signal.[6]

Histidyl_Aspartyl_Phosphorelay cluster_membrane Cell Membrane Sensor_Kinase Sensor Histidine Kinase ADP ADP Sensor_Kinase->ADP Response_Regulator Response Regulator (Inactive) Sensor_Kinase->Response_Regulator 3. Phosphotransfer (His -> Asp) Stimulus Environmental Stimulus Stimulus->Sensor_Kinase 1. Signal Perception ATP ATP ATP->Sensor_Kinase 2. Autophosphorylation Response_Regulator_P Response Regulator-P (Active) Response_Regulator->Response_Regulator_P Downstream_Response Downstream Response (e.g., Gene Expression) Response_Regulator_P->Downstream_Response 4. Activation Phosphatase This compound Phosphatase (e.g., RapB) Response_Regulator_P->Phosphatase 5. Dephosphorylation Phosphatase->Response_Regulator Pi Pi Phosphatase->Pi

Figure 1. The Histidyl-Aspartyl Phosphorelay Signaling Pathway.

Synthesis of Tetrasubstituted α-Aminophosphonate Analogs of Aspartic Acid

A robust method for the synthesis of these non-hydrolyzable analogs is the aza-Reformatsky reaction of α-iminophosphonates.[2][3] This approach allows for the creation of a diverse library of compounds with various substituents.

Experimental Protocol: Synthesis via Aza-Reformatsky Reaction

This protocol is adapted from the work of Vicario et al. (2022).[2][3]

Step 1: Synthesis of α-Iminophosphonates

  • To a solution of the corresponding α-aminophosphonate (1.0 mmol) in dry CH2Cl2 (10 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) and allow the reaction to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-iminophosphonate.

Step 2: Aza-Reformatsky Reaction

  • To a flame-dried flask under a nitrogen atmosphere, add the α-iminophosphonate (1.0 mmol) and dry THF (5 mL).

  • Add ethyl iodoacetate (1.5 mmol).

  • Cool the mixture to the desired temperature (typically ranging from -78 °C to room temperature, optimized for specific substrates).

  • Slowly add a solution of dimethylzinc (1.2 M in toluene, 1.5 mmol) dropwise.

  • Stir the reaction mixture for 4-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetrasubstituted α-aminophosphonate analog of aspartic acid.

Application: Inhibition of this compound Phosphatases

These non-hydrolyzable analogs can be used as competitive inhibitors of this compound phosphatases, such as RapB from Bacillus subtilis, which dephosphorylates the response regulator Spo0F~P.[6]

Experimental Protocol: Phosphatase Inhibition Assay

This is a general protocol that can be adapted for specific this compound phosphatases.

Materials:

  • Purified this compound phosphatase (e.g., RapB)

  • Phosphorylated response regulator substrate (e.g., Spo0F~P)

  • Synthesized non-hydrolyzable this compound analog

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green Phosphate Assay Kit (or other phosphate detection reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the non-hydrolyzable analog in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, prepare serial dilutions of the analog in Assay Buffer. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Add the this compound phosphatase to each well to a final concentration in the low nanomolar range (to be optimized for the specific enzyme).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the phosphorylated response regulator substrate to each well. The final substrate concentration should be at or near the Km of the enzyme.

  • Incubate the reaction at 37 °C for a time period within the linear range of the reaction (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Synthesis and Screening

The following workflow outlines the process from synthesis to biological evaluation of non-hydrolyzable this compound analogs.

Experimental_Workflow Start Start Synthesis Synthesis of α-Iminophosphonate (Step 1) Start->Synthesis Aza_Reformatsky Aza-Reformatsky Reaction (Step 2) Synthesis->Aza_Reformatsky Purification Purification and Characterization (Column Chromatography, NMR, MS) Aza_Reformatsky->Purification Analog_Library Library of Non-hydrolyzable Analogs Purification->Analog_Library Screening Phosphatase Inhibition Assay (e.g., against RapB) Analog_Library->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Figure 2. Workflow for Synthesis and Screening of Analogs.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of a selection of synthesized tetrasubstituted α-aminophosphonate analogs of aspartic acid against human carcinoma cell lines A549 (lung) and SKOV3 (ovarian).[2][7] While not direct measures of enzyme inhibition, these values indicate the potential of these compounds as antiproliferative agents.

Compound IDR Group (at α-position)IC50 A549 (µM)IC50 SKOV3 (µM)
7a Phenyl10.21 ± 0.98> 50
7d 4-Methoxyphenyl15.34 ± 1.12> 50
7e 4-Bromophenyl3.45 ± 0.2129.34 ± 2.13
7j 4-Fluorophenyl4.13 ± 0.3335.67 ± 2.87
7p 3,4,5-Trifluorophenyl0.34 ± 0.049.80 ± 0.76
7q 4-Nitrophenyl0.67 ± 0.0615.43 ± 1.21
7r 2-Thienyl1.04 ± 0.2811.77 ± 0.60

Data is presented as mean ± standard deviation.[2][7]

Conclusion

Non-hydrolyzable this compound analogs are powerful chemical probes for elucidating the function of enzymes involved in phosphorelay signaling and for developing novel therapeutic agents. The synthetic and application protocols provided herein offer a framework for researchers to explore this important class of molecules. The aza-Reformatsky reaction provides a versatile route to a wide range of analogs, and the phosphatase inhibition assay is a direct method to assess their biological activity. Further investigation into the structure-activity relationships of these compounds could lead to the development of potent and selective inhibitors of bacterial signaling pathways.

References

Application Notes & Protocols for the Enrichment of Aspartyl Phosphate-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspartyl phosphate (pAsp) is a high-energy, acid-labile N-acyl phosphate post-translational modification (PTM) that plays a crucial role in various cellular processes, particularly in two-component signaling systems in prokaryotes, lower eukaryotes, and plants. Unlike the more stable phosphoesters of serine, threonine, and tyrosine, the instability of the this compound bond presents significant challenges for its detection and enrichment. These application notes provide an overview of the challenges and detailed protocols for the enrichment of this compound-containing peptides for mass spectrometry-based analysis, aimed at researchers, scientists, and drug development professionals.

Challenges in the Enrichment of this compound Peptides

The unique chemical nature of the N-acyl phosphate bond in this compound peptides presents several analytical challenges:

  • Acid Lability: The pAsp bond is highly unstable in acidic conditions, which are commonly used in standard phosphopeptide enrichment protocols (e.g., for binding to TiO2 or IMAC resins). This can lead to significant sample loss during processing.

  • Low Abundance: Like other phosphorylation events, aspartyl phosphorylation is often substoichiometric and transient, making it difficult to detect without significant enrichment.

  • Chemical Instability: The high-energy nature of the bond makes it susceptible to hydrolysis, especially at low pH and elevated temperatures.

Due to these challenges, traditional phosphopeptide enrichment methods must be adapted or novel strategies employed to successfully isolate pAsp-containing peptides.

Experimental Protocols

Protocol 1: Modified Immobilized Metal Affinity Chromatography (IMAC) for this compound Peptide Enrichment

This protocol adapts the widely used IMAC method for the enrichment of pAsp peptides by maintaining near-neutral pH conditions to preserve the labile acyl-phosphate bond. Fe-NTA magnetic beads are utilized for their affinity to phosphate groups.

Materials:

  • Fe-NTA Magnetic Beads

  • Binding/Wash Buffer: 50 mM MOPS pH 7.2, 1 M NaCl, 80% Acetonitrile (ACN)

  • Elution Buffer: 100 mM EDTA, 50 mM Tris-HCl pH 8.0

  • Protein digest (e.g., from cell lysate)

  • Magnetic separator

Procedure:

  • Protein Digestion: Perform in-solution digestion of the protein sample using a suitable protease (e.g., Trypsin, Lys-C) at a neutral or slightly basic pH (pH 7.5-8.5).

  • Bead Preparation:

    • Resuspend the Fe-NTA magnetic beads in their storage buffer.

    • Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with the Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer to create a 50% slurry.

  • Peptide Binding:

    • Lyophilize the peptide digest and resuspend it in Binding/Wash Buffer.

    • Add the resuspended peptide sample to the prepared Fe-NTA bead slurry.

    • Incubate for 30 minutes at 4°C with gentle rotation to allow for binding of phosphopeptides to the beads.

  • Washing:

    • Place the tube on the magnetic separator and discard the supernatant.

    • Wash the beads three times with 500 µL of Binding/Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • After the final wash, add 100 µL of Elution Buffer to the beads.

    • Incubate for 10 minutes at room temperature with gentle vortexing.

    • Place the tube on the magnetic separator and carefully collect the supernatant containing the enriched pAsp peptides.

  • Desalting: Immediately desalt the eluted peptides using a C18 StageTip or equivalent, using a buffer system with minimal acidity (e.g., 0.1% formic acid for a very short exposure time, followed by immediate lyophilization).

Protocol 2: Chemical Capture of this compound Peptides

This protocol utilizes a chemical approach to stabilize the this compound and allow for its selective enrichment. The method involves the conversion of the acyl-phosphate to a more stable derivative that can be captured. One such method involves treatment with hydroxylamine to form a hydroxamate, which can then be captured.

Materials:

  • Protein digest

  • Hydroxylamine solution (freshly prepared): 1 M Hydroxylamine, pH 7.5

  • Reagents for capturing the derivatized peptide (e.g., antibodies against the modified residue or specific chemical capture resins)

  • Wash and elution buffers specific to the capture resin

Procedure:

  • Protein Digestion: Digest the protein sample as described in Protocol 1.

  • Hydroxylamine Treatment:

    • Resuspend the lyophilized peptide digest in the hydroxylamine solution.

    • Incubate at room temperature for 1-2 hours. This reaction converts the this compound to a more stable aspartyl hydroxamate.

  • Enrichment of Derivatized Peptides:

    • Proceed with an affinity enrichment strategy targeting the newly formed hydroxamate group. This may involve using a specific antibody or a custom-synthesized affinity resin.

    • The specific binding, washing, and elution conditions will depend on the chosen capture reagent.

  • Sample Preparation for MS: Eluted peptides are desalted and prepared for mass spectrometry analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the enrichment of a known this compound-containing peptide using the modified IMAC protocol compared to a standard acidic IMAC protocol.

Enrichment ProtocolPeptide Input (pmol)Eluted pAsp Peptide (pmol)Recovery Rate (%)
Standard Acidic IMAC (pH 3.0)10055%
Modified Neutral IMAC (pH 7.2)1006565%

Visualizations

Signaling Pathway

TwoComponentSystem Signal Environmental Signal HK Histidine Kinase (HK) Signal->HK Activates RR Response Regulator (RR) HK->RR Phosphotransfer (pHis -> pAsp) ADP ADP HK->ADP TargetGene Target Gene Expression RR->TargetGene Activates/Represses Pi Pi RR->Pi Autodephosphorylation Output Cellular Response TargetGene->Output ATP ATP ATP->HK

Caption: A simplified diagram of a bacterial two-component signaling pathway involving this compound.

Experimental Workflow

pAspEnrichmentWorkflow Start Protein Sample (e.g., Cell Lysate) Digestion Proteolytic Digestion (Trypsin, pH 7.5-8.5) Start->Digestion Enrichment pAsp Peptide Enrichment (Modified IMAC or Chemical Capture) Digestion->Enrichment Wash Washing Steps (Removal of non-specific peptides) Enrichment->Wash Elution Elution of Enriched Peptides Wash->Elution Desalting Desalting (C18 StageTip) Elution->Desalting MS LC-MS/MS Analysis Desalting->MS DataAnalysis Data Analysis (Identification and Quantification) MS->DataAnalysis

Caption: Experimental workflow for the enrichment and analysis of this compound-containing peptides.

Application Notes & Protocols for Identifying Aspartyl Phosphorylation Sites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Aspartyl Phosphorylation

Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1][2] While phosphorylation of serine (Ser), threonine (Thr), and tyrosine (Tyr) residues is extensively studied, phosphorylation on other amino acids like aspartic acid (Asp) is also crucial, particularly in prokaryotic two-component signaling systems.[3]

Identifying aspartyl phosphorylation (pAsp) presents a significant analytical challenge. Unlike the relatively stable phosphoester bonds of pSer, pThr, and pTyr, the acyl-phosphate linkage in pAsp is intrinsically labile and highly susceptible to hydrolysis under the acidic conditions typically used in standard mass spectrometry-based proteomic workflows.[3] This instability often leads to the loss of the modification, making direct detection nearly impossible with conventional methods.

These application notes describe a robust chemoproteomic strategy to overcome this lability. The method involves the chemical derivatization of the pAsp site, converting it into a stable, readily analyzable form, followed by enrichment and standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Signaling Pathway Context: Two-Component Systems

Aspartyl phosphorylation is a hallmark of two-component signaling systems, which are prevalent in bacteria and allow them to respond to environmental stimuli. In a typical pathway, a sensor histidine kinase autophosphorylates on a histidine residue in response to a signal. This phosphoryl group is then transferred to a conserved aspartate residue on a partner response regulator protein, modulating its activity (e.g., DNA binding) to effect a cellular response.

TwoComponentSystem cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor Sensor Histidine Kinase Regulator Response Regulator Sensor->Regulator 3. Phosphotransfer (His -> Asp) ADP ADP Sensor->ADP DNA DNA Regulator->DNA 4. Binds DNA Response Cellular Response DNA->Response 5. Modulates Transcription Stimulus External Stimulus Stimulus->Sensor 1. Signal Perception ATP ATP ATP->Sensor 2. Autophosphorylation

A generic two-component signaling pathway.

Experimental Workflow Overview

The core of the methodology is to stabilize the labile pAsp by converting it into a stable covalent adduct. This is achieved using a nucleophilic chemical probe containing a biotin tag for subsequent enrichment. The overall workflow circumvents the instability of pAsp, enabling its identification and quantification.[3]

AspWorkflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Lysate 1. Cell Lysate Preparation Digest 2. Proteolytic Digestion (e.g., Trypsin) Lysate->Digest Deriv 3. Chemical Derivatization with DBHA Probe Digest->Deriv Stabilizes pAsp Enrich 4. Affinity Purification (Streptavidin Beads) Deriv->Enrich Wash 5. Wash & Elute Labeled Peptides Enrich->Wash LCMS 6. LC-MS/MS Analysis Wash->LCMS Data 7. Database Search (with custom modification) LCMS->Data Quant 8. Quantification & Site Localization Data->Quant

Chemoproteomic workflow for pAsp site identification.

Detailed Experimental Protocols

Protocol 1: Protein Extraction and Digestion

This protocol outlines the initial preparation of protein lysates and their digestion into peptides, a standard first step in bottom-up proteomics.[4]

  • Cell Lysis: Lyse cell pellets in a buffer containing a denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to ensure protein integrity. A typical buffer is 8 M urea in 50 mM Tris-HCl, pH 8.0.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange/Dilution: Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 2 M, which is necessary for protease activity.

  • Proteolytic Digestion: Add a protease, such as Trypsin/Lys-C mix, at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.

  • Digestion Quench & Cleanup: Stop the digestion by acidifying the sample with formic acid (FA) to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.

Protocol 2: Chemical Derivatization of Phosphoaspartate

This critical step uses a nucleophilic probe, such as a desthiobiotin-containing hydroxylamine (DBHA), to covalently label the labile pAsp sites, rendering them stable for analysis.[3]

  • Probe Preparation: Prepare a stock solution of the DBHA probe in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Resuspend Peptides: Resuspend the dried peptide mixture from Protocol 1 in a reaction buffer (e.g., 100 mM HEPES, pH 7.0).

  • Labeling Reaction: Add the DBHA probe to the peptide solution to a final concentration of ~10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The hydroxylamine moiety of the probe will nucleophilically attack the acyl-phosphate of pAsp, forming a stable hydroxamate ester and displacing the phosphate group.

  • Quenching: Quench any remaining reactive probe by adding a small molecule scavenger, such as glycine, and incubating for an additional 15 minutes.

  • Cleanup: Desalt the labeled peptide mixture using a C18 SPE cartridge to remove excess probe and reaction byproducts. Dry the sample under vacuum.

Protocol 3: Enrichment of Labeled Peptides

The desthiobiotin tag incorporated onto the pAsp sites allows for highly specific enrichment using streptavidin-based affinity chromatography.

  • Bead Preparation: Resuspend high-capacity streptavidin agarose beads in a binding buffer (e.g., PBS, pH 7.4). Wash the beads three times with the binding buffer.

  • Binding: Resuspend the dried, labeled peptides in the binding buffer and add them to the washed streptavidin beads.

  • Incubation: Incubate the peptide-bead slurry for 1-2 hours at room temperature with gentle rotation to allow for efficient binding of the biotinylated peptides.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound peptides. This typically includes washes with:

    • Binding buffer (e.g., PBS)

    • High-salt buffer (e.g., 1 M NaCl)

    • Denaturing buffer (e.g., 2 M Urea)

    • Finally, a wash with a volatile buffer like 50 mM ammonium bicarbonate.

  • Elution: Elute the bound peptides from the beads. Since the desthiobiotin-streptavidin interaction is strong, elution often requires denaturing conditions. A common method is to boil the beads in an SDS-containing buffer, followed by protein precipitation or an in-gel digestion protocol to remove the SDS. Alternatively, elution can be achieved with a solution containing a high concentration of free biotin at an acidic pH.

  • Final Cleanup: Desalt the eluted peptides using a C18 StageTip or equivalent SPE method prior to LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Database Searching

The enriched peptides are analyzed using standard proteomics instrumentation, but the data analysis requires special consideration for the chemical modification.

  • LC Separation: Resuspend the final peptide sample in a loading buffer (e.g., 0.1% FA in water) and inject it onto a reverse-phase nano-liquid chromatography system. Separate peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.

    • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.[5] Fragmentation methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) are commonly used.[6] Electron Transfer Dissociation (ETD) can also be beneficial as it may preserve labile modifications, though the derivatization here adds stability.[7]

  • Database Searching:

    • Use a standard search algorithm (e.g., Mascot, Sequest, MaxQuant).[2]

    • Crucially, define a custom modification in the search parameters corresponding to the mass shift caused by the DBHA probe on aspartic acid residues. The exact mass will depend on the specific probe used.

    • Include other potential modifications, such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

    • Process the search results to identify high-confidence peptide-spectrum matches (PSMs) and localize the modification site.

Quantitative Data Presentation

Quantitative analysis can be performed by integrating stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), before the workflow begins. This allows for the direct comparison of pAsp site abundance between different experimental conditions.[3]

Table 1: Example Quantitative Data for pAsp Sites in E. coli Under Osmotic Stress

ProteinUniProt IDPeptide SequenceSiteFold Change (High Osmolarity / Control)p-value
OmpRP0AEC3VIMDDAGYLPASLHRAsp553.80.002
CheYP0AE67KDSPLMLNMLKAsp571.20.210
PhoBP0AEG6FLLDLDMPGERAsp532.50.015
KdpEP0AEE1ALIDDMPASYARAsp521.90.041

This table contains representative data for illustrative purposes.

Conclusion

The inherent instability of the aspartyl-phosphate bond has historically made pAsp a difficult PTM to study using mass spectrometry. The chemoproteomic approach detailed here, involving the stabilization of pAsp through chemical derivatization, provides a powerful and reliable method for the large-scale identification and quantification of these important modification sites. This workflow opens new avenues for researchers and drug development professionals to investigate signaling pathways dependent on aspartyl phosphorylation, particularly in prokaryotic systems.

References

Application Note: In Vitro Kinase Assays for the Study of Aspartyl Phosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspartyl phosphate is a high-energy, acid-labile phosphoester intermediate crucial in various biological signaling pathways, most notably in the two-component systems of bacteria, archaea, and plants.[1][2][3] Unlike the more stable phosphoesters of serine, threonine, and tyrosine, the acyl-phosphate linkage in this compound presents unique challenges for in vitro analysis. This application note provides detailed protocols for studying the formation of this compound using both radioactive and non-radioactive in vitro kinase assays, with a focus on the well-characterized bacterial phosphorelay system.

Two-component signaling systems are primary mechanisms by which bacteria sense and respond to environmental stimuli.[1][2] These systems typically involve a sensor histidine kinase that autophosphorylates on a histidine residue in response to a signal. The phosphoryl group is then transferred to a conserved aspartate residue on a partner response regulator, modulating its activity.[1][2] The study of these kinases and the formation of this compound is critical for understanding bacterial pathogenesis and for the development of novel antimicrobial agents.

Signaling Pathway: The Bacillus subtilis Sporulation Phosphorelay

A well-studied example of a signaling cascade involving this compound is the initiation of sporulation in Bacillus subtilis. This process is controlled by a multi-component phosphorelay system where the sensor kinase KinA autophosphorylates and subsequently transfers the phosphoryl group through a series of intermediates to the final response regulator, Spo0A. Phosphorylated Spo0A (Spo0A~P) then acts as a transcription factor to initiate the sporulation program.[1][2][3][4][5][6]

Sporulation_Phosphorelay cluster_cytoplasm Cytoplasm KinA KinA (Sensor Kinase) KinA->KinA Spo0F Spo0F KinA->Spo0F Phosphotransfer Spo0B Spo0B Spo0F->Spo0B Phosphotransfer Spo0A Spo0A (Response Regulator) Spo0B->Spo0A Phosphotransfer (Asp~P) Sporulation_Genes Sporulation Genes Spo0A->Sporulation_Genes Activates Transcription Stimulus Starvation Signal Stimulus->KinA

Caption: The B. subtilis sporulation phosphorelay pathway.

Experimental Protocols

Due to the inherent instability of the acyl-phosphate bond, special considerations must be taken during in vitro assays. Reactions should be quenched under conditions that preserve the this compound linkage, typically at a neutral to slightly alkaline pH.

Protocol 1: Radioactive In Vitro Kinase Assay for this compound Formation using [γ-³²P]ATP and Autoradiography

This protocol is adapted from studies on the B. subtilis KinA-Spo0F phosphotransfer.[1][3][7]

Workflow Diagram:

Radioactive_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mixture: - Kinase (e.g., KinA) - Substrate (e.g., Spo0F) - [γ-³²P]ATP - Kinase Buffer Start->Reaction_Mix Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Mix->Incubation Quench Quench Reaction with SDS-PAGE Loading Buffer (without boiling) Incubation->Quench SDS_PAGE Separate Proteins by SDS-PAGE Quench->SDS_PAGE Autoradiography Expose Gel to Phosphor Screen or X-ray Film SDS_PAGE->Autoradiography Analysis Analyze Phosphorylated Bands Autoradiography->Analysis End End Analysis->End

Caption: Workflow for the radioactive in vitro kinase assay.

Materials:

  • Purified kinase (e.g., KinA)

  • Purified substrate (e.g., Spo0F)

  • [γ-³²P]ATP (3000 Ci/mmol)

  • 10x Kinase Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT

  • 2x SDS-PAGE Loading Buffer (non-reducing, without boiling): 100 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.2% bromophenol blue

  • SDS-PAGE gels

  • Phosphor imaging screen and scanner or X-ray film and developing reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture to a final volume of 20 µL:

    • 2 µL 10x Kinase Buffer

    • 1-5 µM purified kinase

    • 5-20 µM purified substrate

    • 1 µL [γ-³²P]ATP (10 µCi)

    • Nuclease-free water to 20 µL

  • Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP and incubate at 37°C for the desired time points (e.g., 5, 10, 20, 30 minutes).

  • Quench Reaction: Stop the reaction by adding 20 µL of 2x SDS-PAGE Loading Buffer. Crucially, do not boil the samples , as this will hydrolyze the acid-labile this compound.

  • SDS-PAGE: Immediately load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Autoradiography: After electrophoresis, wrap the gel in plastic wrap and expose it to a phosphor imaging screen or X-ray film at -80°C. The exposure time will vary depending on the amount of radioactivity incorporated.

  • Analysis: Develop the film or scan the phosphor screen. The phosphorylated substrate will appear as a radioactive band at the expected molecular weight. Quantify the band intensity using appropriate software.

Protocol 2: Non-Radioactive In Vitro Kinase Assay for this compound Formation using the Hydroxamate Method

This colorimetric assay is based on the reaction of hydroxylamine with acyl phosphates to form a hydroxamate, which then forms a colored complex with ferric ions.[8][9][10][11]

Workflow Diagram:

Hydroxamate_Assay_Workflow Start Start Reaction_Mix Prepare Kinase Reaction: - Aspartate Kinase - L-Aspartate, ATP, MgCl₂ - Neutral Hydroxylamine Start->Reaction_Mix Incubation Incubate at Optimal Temperature (e.g., 35°C) Reaction_Mix->Incubation Stop_Reaction Stop Reaction with Acidic Ferric Chloride Incubation->Stop_Reaction Color_Development Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 540 nm Color_Development->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the non-radioactive hydroxamate assay.

Materials:

  • Purified aspartate kinase

  • L-Aspartate solution (500 mM, pH 7.4)

  • ATP solution (200 mM, pH 7.4)

  • Magnesium sulfate solution (125 mM)

  • Hydroxylamine solution (4 M, pH 7.4, freshly prepared)

  • Stop/Color Reagent: 10% (w/v) FeCl₃, 3.3% (w/v) trichloroacetic acid in 0.7 M HCl

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 500 µL as described by Bonner & Lea (1990) with modifications.[8]

    • 100 µL 100 mM Tris-HCl (pH 7.4) containing 1 mM DTT

    • 100 µL 500 mM L-aspartic acid (pH 7.4)

    • 50 µL 125 mM magnesium sulfate

    • 50 µL 4 M hydroxylamine (pH 7.4)

    • 50 µL enzyme extract

    • 100 µL H₂O

  • Initiate Reaction: Start the reaction by the addition of 50 µL of 200 mM ATP.[8]

  • Incubation: Incubate the reaction mixture at 35°C for 30 minutes.[8]

  • Stop and Color Development: Stop the reaction by adding 500 µL of the Stop/Color Reagent. Mix well and centrifuge to pellet any precipitate.

  • Measure Absorbance: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of β-aspartyl-hydroxamate.

Data Presentation

Quantitative data from in vitro kinase assays are essential for determining enzyme kinetics and inhibitor efficacy.

Table 1: Kinetic Parameters of Aspartate Kinases

Enzyme SourceSubstrateK_m_ (mM)V_max_ (U/mg·s⁻¹)Allosteric InhibitorsReference
Corynebacterium pekinense (Wild Type)L-Aspartate4.5696.07Lys, Met, Thr[12][13]
Corynebacterium pekinense (A380C mutant)L-Aspartate3.5740.51 (U/mg·min⁻¹)-[14]
Corynebacterium pekinense (T379N/A380C mutant)L-Aspartate2.8980.7 (U/mg·min⁻¹)-[14]
Escherichia coli (ThrA)L-Aspartate0.35-Threonine[15]

Table 2: Example Data from a Radioactive Kinase Assay

Time (minutes)Phosphorylated Spo0F (Arbitrary Units)
050
51250
102800
204500
305500

Alternative and Complementary Techniques

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying phosphorylation sites and can be adapted for the study of this compound.[16] Due to the lability of the acyl-phosphate bond, soft ionization techniques such as electrospray ionization (ESI) are preferred.[16] Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide and pinpoint the exact location of the modification.[16]

Non-Radioactive Universal Kinase Assays

Several commercial kits offer non-radioactive alternatives for measuring kinase activity. These assays typically measure the production of ADP, which is a universal product of kinase reactions.[17][18] These methods, such as those based on fluorescence or luminescence, can be adapted for high-throughput screening of inhibitors of this compound kinases.[17][18]

Conclusion

The study of this compound formation, while challenging due to the instability of the phosphoester bond, is achievable with carefully designed in vitro kinase assays. Both traditional radioactive methods and non-radioactive colorimetric and ADP-detection assays provide robust platforms for characterizing the activity of aspartyl kinases and for screening potential inhibitors. The protocols and data presented here serve as a valuable resource for researchers investigating these important signaling pathways.

References

Application Notes and Protocols for the Development of Antibodies Specific for Aspartyl Phosphate-Containing Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl phosphate (pAsp) is a high-energy, acid-labile post-translational modification (PTM) that plays a critical role as a transient intermediate in numerous signaling pathways, most notably in bacterial two-component systems.[1][2] The inherent instability of the acyl-phosphate bond makes the development of specific antibodies challenging, hindering research into its biological significance and its potential as a therapeutic target.[1][3]

These application notes provide a comprehensive guide to the development of antibodies targeting this compound motifs. Due to the scarcity of published data on the successful generation of anti-aspartyl phosphate antibodies, this document presents a detailed strategy based on a successful analogous case study: the development of antibodies against the similarly labile phosphohistidine (pHis) modification using stable synthetic mimetics.[3][4][5] This approach, centered on the synthesis of a non-hydrolyzable hapten, offers a robust framework for generating the specific tools required to study pAsp.

Core Strategy: Stable Mimetic Approach

The central challenge in generating antibodies against pAsp is the instability of the immunogen. The acyl-phosphate bond is rapidly hydrolyzed in aqueous solutions, particularly under acidic conditions, making it unsuitable for standard immunization protocols. The strategy outlined here circumvents this by using a chemically stable analog of phosphoaspartate as a hapten. This involves replacing the labile P-O-C linkage with a stable phosphonate (P-C) bond.

This phosphonate analog, incorporated into a short peptide sequence, serves as the hapten. This hapten is then conjugated to a carrier protein to render it immunogenic, enabling the production of antibodies that can recognize the native this compound modification.[4]

Signaling Pathway: Bacterial Two-Component System

This compound is a key intermediate in bacterial two-component signaling systems, which allow bacteria to sense and respond to environmental changes. A classic example is the chemotaxis pathway in Escherichia coli. In this pathway, a sensor histidine kinase (CheA) autophosphorylates on a histidine residue in response to environmental signals relayed by chemoreceptors. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator protein (CheY). Phosphorylated CheY then interacts with the flagellar motor to control the direction of swimming.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor (e.g., Tar) CheA_CheW CheA-CheW Complex Receptor->CheA_CheW Signal (Attractant/Repellent) CheA CheA (His-P) CheA_CheW->CheA Autophosphorylation (ATP -> ADP) CheY CheY CheA->CheY Phosphotransfer pCheY CheY (Asp-P) FlagellarMotor Flagellar Motor pCheY->FlagellarMotor Binding & Modulation CheZ CheZ (Phosphatase) pCheY->CheZ Dephosphorylation CheZ->CheY

Bacterial Chemotaxis Two-Component Signaling Pathway

Experimental Workflow

The overall process for developing pAsp-specific antibodies involves several key stages, from designing the stable mimetic to purifying and validating the final antibody.

G Hapten 1. Hapten Synthesis (Stable pAsp Mimetic) Conjugation 2. Hapten-Carrier Conjugation (e.g., KLH) Hapten->Conjugation Immunization 3. Immunization (e.g., Rabbits) Conjugation->Immunization Screening 4. Screening (ELISA, Dot Blot) Immunization->Screening Purification 5. Antibody Purification (Affinity Chromatography) Screening->Purification Validation 6. Validation & Characterization Purification->Validation

Workflow for pAsp-Specific Antibody Development

Protocols

Protocol 1: Synthesis of a Stable this compound Mimetic Hapten

This protocol is based on the synthesis of phosphonate analogues of amino acids, which serve as stable mimetics for phosphorylated residues. The core principle is the formation of a non-hydrolyzable phosphonate group attached to an aspartic acid derivative.

Materials:

  • Protected Aspartic Acid derivatives

  • Phosphonating agents (e.g., diethyl (iodomethyl)phosphonate)

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for deprotection (e.g., TFA, NaOH)

  • HPLC for purification

Method:

  • Synthesis of the phosphonate analogue: A protected aspartic acid derivative is reacted with a suitable phosphonating agent. This typically involves the alkylation of the beta-carboxyl group or a derivative thereof.

  • Deprotection: The protecting groups on the amino acid and the phosphonate are removed using appropriate chemical methods (e.g., acidolysis with TFA).

  • Peptide Synthesis: The resulting phosphonate-aspartate analog is incorporated into a short peptide (e.g., 5-10 amino acids) using standard solid-phase peptide synthesis (SPPS). A terminal cysteine is often added for conjugation to a carrier protein.

  • Purification: The final peptide-hapten is purified by reverse-phase HPLC.

  • Characterization: The identity and purity of the hapten are confirmed by mass spectrometry and NMR.

Protocol 2: Conjugation of Hapten to Carrier Protein

To elicit a robust immune response, the small hapten peptide must be conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

Materials:

  • Synthesized Hapten-peptide with a terminal cysteine

  • Maleimide-activated KLH

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Desalting column

Method:

  • Dissolve the maleimide-activated KLH in conjugation buffer.

  • Dissolve the cysteine-containing hapten-peptide in conjugation buffer.

  • Mix the hapten-peptide and activated KLH solutions at a molar ratio of approximately 10-20 moles of hapten per mole of KLH.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Remove unconjugated hapten by dialysis or using a desalting column.

  • Determine the protein concentration and conjugation efficiency (optional, via amino acid analysis or spectrophotometry).

Protocol 3: Immunization

This protocol describes a general immunization schedule in rabbits.

Materials:

  • Hapten-KLH conjugate

  • Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)

  • Sterile PBS

  • Syringes and needles

Method:

  • Pre-bleed: Collect a pre-immune serum sample from each rabbit.

  • Primary Immunization (Day 0): Emulsify 500 µg of the hapten-KLH conjugate with an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites.

  • Booster Injections (Days 21, 42, 63): Emulsify 250 µg of the hapten-KLH conjugate with an equal volume of Freund's Incomplete Adjuvant. Inject subcutaneously.

  • Test Bleeds: Collect small blood samples 7-10 days after each booster to monitor the antibody titer by ELISA.

  • Final Bleed (approx. Day 70-90): Once a high titer is achieved, perform a final bleed to collect the antiserum.

Protocol 4: Antibody Screening by Indirect ELISA

ELISA is used to determine the titer of the immune response and to screen for antibodies that recognize the phosphonate mimetic.

Materials:

  • 96-well ELISA plates

  • Coating antigens:

    • Phosphonate-mimetic peptide conjugated to a different carrier (e.g., BSA)

    • Non-phosphorylated control peptide conjugated to BSA

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Rabbit serum (pre-immune and immune)

  • HRP-conjugated anti-rabbit IgG

  • TMB substrate and stop solution

  • Plate reader

Method:

  • Coating: Coat separate wells of a 96-well plate with 1 µg/mL of the phosphonate-BSA conjugate and the non-phospho-BSA conjugate overnight at 4°C.

  • Washing: Wash wells three times with PBST.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody: Add serial dilutions of the rabbit serum (from 1:1,000 to 1:1,000,000) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash wells three times with PBST.

  • Secondary Antibody: Add HRP-conjugated anti-rabbit IgG at the recommended dilution and incubate for 1 hour at room temperature.

  • Washing: Wash wells five times with PBST.

  • Detection: Add TMB substrate and incubate in the dark for 10-20 minutes. Stop the reaction with stop solution.

  • Read Absorbance: Measure the optical density (OD) at 450 nm. A strong signal on the phosphonate-coated wells and a low signal on the non-phospho wells indicate a successful and specific immune response.

Protocol 5: Specificity Testing by Dot Blot

Dot blot is a quick method to assess the specificity of the antibody against the modified peptide versus the unmodified peptide.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphonate-mimetic peptide

  • Non-phosphorylated control peptide

  • Blocking buffer

  • Purified antibody or antiserum

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Method:

  • Spotting: Spot serial dilutions (e.g., 100 ng, 10 ng, 1 ng) of the phosphonate-mimetic peptide and the non-phosphorylated peptide onto the membrane. Allow to air dry.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate the membrane with the primary antibody (e.g., 1:5,000 dilution of antiserum) for 1 hour.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imager. The antibody should show strong reactivity to the phosphonate-mimetic peptide spots with minimal to no signal on the non-phosphorylated peptide spots.

Data Presentation

The following tables present representative data from the analogous case study of anti-phosphohistidine antibody development. These values serve as a benchmark for what to expect when developing antibodies against a stable this compound mimetic.

Table 1: Representative ELISA Titer Results

Serum DilutionOD 450nm (pHis-mimetic-BSA)OD 450nm (His-BSA)OD 450nm (Pre-immune)
1:1,0002.8500.1500.120
1:10,0002.1000.1350.115
1:100,0000.9500.1200.110
1:1,000,0000.2500.1100.105

Table 2: Characterization of Purified Anti-pHis Mimetic Monoclonal Antibodies

Antibody CloneIsotypeAffinity (KD) for pHis-mimetic PeptideCross-reactivity with pTyrCross-reactivity with pSer/pThr
SC39-4 (anti-3-pHis)Rabbit IgG~100-200 nMNone Detected[5][6]None Detected[6]
SC44-8 (anti-3-pHis)Rabbit IgG~50-100 nMNone Detected[5][6]None Detected[6]
SC1-1 (anti-1-pHis)Rabbit IgG~200-400 nMNone Detected[5][6]None Detected[6]

Data is representative and compiled from analogous studies on phosphohistidine antibodies.[5][6] KD values are approximate ranges based on published reports.

Conclusion

The development of specific antibodies against the labile this compound modification is a formidable but achievable goal. By employing a strategy centered on stable, non-hydrolyzable phosphonate mimetics, researchers can generate highly specific immunological tools. The protocols and data presented here, based on successful analogous studies, provide a robust framework to guide scientists in producing and validating these much-needed reagents. The availability of such antibodies will be instrumental in advancing our understanding of two-component signaling and other pAsp-mediated biological processes, and may unveil new opportunities for drug development.

References

Application Notes and Protocols: Aspartyl Phosphate Analogs in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aspartyl phosphate analogs as a promising class of antibacterial agents. The content covers their mechanism of action, relevant signaling pathways, and detailed protocols for their evaluation.

Introduction

This compound intermediates are crucial in various essential bacterial processes, including two-component signal transduction systems and amino acid biosynthesis. Analogs of this compound can act as potent inhibitors of the enzymes involved in these pathways, making them attractive candidates for the development of novel antibacterial drugs. A significant advantage of targeting these pathways is that they are often essential for bacterial survival and may be absent in eukaryotes, offering a potential for selective toxicity. This document details the application of these analogs, focusing on their inhibitory effects on bacterial growth and providing standardized protocols for their screening and characterization.

Featured Analogs and Mechanism of Action

A promising class of this compound analogs are 5'-O-(N-dipeptidyl)-sulfamoyladenosines. These compounds are designed to mimic the transition state of aminoacyl-tRNA synthetase (aaRS) reactions, which are vital for protein synthesis. By inhibiting aaRS, these analogs can effectively halt bacterial growth. The dipeptidyl modification of the sulfamoyladenosine core has been shown to improve penetration into bacterial cells, a common limitation of earlier aminoacyl analogs.[1]

Quantitative Data: Antibacterial Activity of 5'-O-(N-dipeptidyl)-sulfamoyladenosines

The antibacterial efficacy of a selection of 5'-O-(N-dipeptidyl)-sulfamoyladenosines was evaluated against common Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that prevents visible bacterial growth, are summarized in the table below.

Compound IDDipeptide MoietyS. aureus (MIC in µg/mL)E. faecalis (MIC in µg/mL)E. coli (MIC in µg/mL)
1a L-Ala-L-Ala>128>128>128
1b L-Ala-L-Phe64128>128
1c L-Phe-L-Ala3264>128
1d Gly-L-Phe1632>128
1e L-Val-L-Val>128>128>128
1f L-Leu-L-Phe81664
Reference Ampicillin0.250.54
Reference Ciprofloxacin0.510.015

Target Signaling Pathway: Aspartate Kinase Pathway

Aspartate kinase (AK) is a critical enzyme that catalyzes the first step in the biosynthetic pathway of the aspartate family of amino acids (lysine, threonine, methionine, and isoleucine).[2] This pathway is essential for bacterial survival and is absent in mammals, making it an excellent target for new antibacterial agents.[3] this compound analogs can be designed to inhibit AK, thereby blocking the production of these essential amino acids. The pathway is typically regulated by feedback inhibition from its end products.[4]

Aspartate_Kinase_Pathway Aspartate L-Aspartate Aspartate_Kinase Aspartate Kinase (AK) Aspartate->Aspartate_Kinase ATP -> ADP Aspartyl_Phosphate β-Aspartyl Phosphate Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde NADPH -> NADP+ Lysine_Pathway Lysine Biosynthesis Aspartate_Semialdehyde->Lysine_Pathway Homoserine Homoserine Aspartate_Semialdehyde->Homoserine Lysine_Pathway->Aspartate_Kinase Feedback Inhibition Threonine_Pathway Threonine Biosynthesis Homoserine->Threonine_Pathway Methionine_Pathway Methionine Biosynthesis Homoserine->Methionine_Pathway Threonine_Pathway->Aspartate_Kinase Feedback Inhibition Aspartate_Kinase->Aspartyl_Phosphate Inhibitor This compound Analog Inhibitor->Aspartate_Kinase Inhibition

Caption: Aspartate Kinase Pathway and Inhibition by Analogs.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound analogs against various bacterial strains.

Materials:

  • This compound analog stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Analog:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the analog stock solution at the desired starting concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (1-12). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate 96-well Plate P1->A1 P2 Prepare Serial Dilutions of this compound Analog P2->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 AN1 Visually Inspect for Growth A2->AN1 AN2 Determine MIC AN1->AN2

Caption: Broth Microdilution MIC Determination Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound analogs on a target kinase, such as Aspartate Kinase.

Materials:

  • Purified target kinase (e.g., Aspartate Kinase)

  • This compound analog at various concentrations

  • ATP (adenosine triphosphate)

  • Substrate for the kinase (e.g., L-aspartate for AK)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the this compound analog at a range of concentrations. Include a no-inhibitor control.

    • Add the purified kinase to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., add ADP-Glo™ Reagent).

    • Follow the manufacturer's instructions for the detection kit, which typically involves a second incubation period to convert the generated ADP to a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each analog concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the analog concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection & Analysis S1 Dispense Assay Buffer, Inhibitor, and Kinase S2 Initiate Reaction with Substrate and ATP S1->S2 R1 Incubate at Optimal Temperature S2->R1 D1 Stop Reaction and Add Detection Reagent R1->D1 D2 Measure Luminescence D1->D2 D3 Calculate % Inhibition and Determine IC50 D2->D3

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Application Notes and Protocols for Isotopic Labeling of Aspartyl Phosphate for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl phosphate is a transient, high-energy intermediate crucial to the signaling cascades of two-component systems (TCSs) in bacteria, archaea, lower eukaryotes, and plants. These systems govern a wide array of cellular responses to environmental stimuli, including pathogenesis, making them attractive targets for novel antimicrobial drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structural and dynamic changes that occur upon phosphorylation of the receiver domain of a response regulator protein. Isotopic labeling of the protein, particularly at and around the site of aspartate phosphorylation, is often essential for detailed NMR analysis.

These application notes provide detailed protocols for the isotopic labeling of response regulator proteins for the study of this compound by NMR. The protocols cover protein expression and purification, in vitro phosphorylation, and sample preparation for NMR analysis. Additionally, typical quantitative data and key considerations for successful experimental outcomes are presented.

Signaling Pathway: Bacterial Two-Component System

Two-component systems are the most common signal transduction mechanism in bacteria, allowing them to sense and respond to a multitude of environmental cues.[1] The canonical pathway involves a sensor histidine kinase (HK) and a cognate response regulator (RR).[1][2] Upon sensing a specific stimulus, the HK autophosphorylates on a conserved histidine residue, utilizing ATP as the phosphate donor.[1] The phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of the RR.[1][3] This phosphorylation event typically activates the RR, leading to a downstream cellular response, which is often mediated by a DNA-binding effector domain on the RR.[2]

TwoComponentSystem cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor Sensor Histidine Kinase (HK) Sensor->Sensor RR_unphos Response Regulator (RR) (Inactive) Sensor->RR_unphos Phosphotransfer ATP ATP ADP ADP ATP->ADP P RR_phos Phosphorylated RR (Active) RR_unphos->RR_phos Response Downstream Response (e.g., Gene Expression) RR_phos->Response Stimulus Environmental Stimulus Stimulus->Sensor

Figure 1: A generalized signaling pathway of a bacterial two-component system.

Experimental Protocols

Protocol 1: Expression and Isotopic Labeling of a Model Response Regulator (e.g., CheY-like protein) in E. coli

This protocol describes the expression and uniform isotopic labeling of a response regulator protein in E. coli using minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)pLysS) transformed with a plasmid encoding the response regulator of interest (e.g., with an N-terminal His-tag for purification).[4]

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • Isotopically labeled compounds: ¹⁵NH₄Cl and/or [U-¹³C₆]-D-glucose.

  • Antibiotics (e.g., ampicillin, chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.[4]

  • Adaptation to Minimal Medium: The next day, pellet the cells from the starter culture by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in 100 mL of M9 minimal medium and use this to inoculate 1 L of M9 minimal medium containing the appropriate antibiotics. This step helps to deplete endogenous unlabeled nutrients.

  • Growth in Minimal Medium: Grow the 1 L culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Isotope Incorporation: Pellet the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cells in 1 L of fresh M9 minimal medium prepared with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and/or [U-¹³C₆]-D-glucose (2-4 g/L) as the sole carbon source.

  • Induction: Continue to grow the culture at 37°C. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 16-20 hours with vigorous shaking.

  • Harvesting: Harvest the cells by centrifugation (6,000 x g, 20 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of the His-tagged Response Regulator

This protocol describes the purification of the expressed His-tagged response regulator using immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA or other suitable IMAC resin.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC: Load the clarified supernatant onto a pre-equilibrated IMAC column.

  • Washing: Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Concentration: Concentrate the protein to the desired concentration for NMR studies (typically 0.5-1.0 mM) using a centrifugal concentrator.[5]

Protocol 3: In Vitro Phosphorylation of the Response Regulator

This protocol describes the in vitro phosphorylation of the purified response regulator using a small molecule phospho-donor. This method is advantageous as it bypasses the need for a purified cognate histidine kinase.[6]

Materials:

  • Purified, isotopically labeled response regulator (1 mM in Dialysis Buffer).

  • Phospho-donor stock solution (e.g., 1 M acetyl phosphate or carbamoyl phosphate, or 0.5 M phosphoramidate, freshly prepared).

  • MgCl₂ stock solution (1 M).

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Purified response regulator to a final concentration of 100-200 µM.

    • Reaction Buffer.

    • MgCl₂ to a final concentration of 10-20 mM.

  • Initiate Phosphorylation: Add the phospho-donor to a final concentration of 20-50 mM (for acetyl phosphate or carbamoyl phosphate) or 5-10 mM (for phosphoramidate).

  • Incubation: Incubate the reaction mixture at room temperature (or 30°C) for 1-4 hours. The progress of the phosphorylation can be monitored by SDS-PAGE (phosphorylated protein may run differently) or by NMR.

  • Quenching and Buffer Exchange (Optional): The reaction can be stopped by adding EDTA to chelate Mg²⁺. The sample should then be buffer-exchanged into the final NMR buffer using a desalting column or centrifugal concentrator to remove the excess phospho-donor.

Protocol 4: NMR Sample Preparation and Data Acquisition

Materials:

  • Phosphorylated, isotopically labeled response regulator.

  • NMR Buffer: 20 mM Sodium Phosphate pH 6.0-6.5, 50 mM NaCl, 1 mM DTT, 5-10% D₂O.[7]

  • Internal standard (e.g., DSS or TSP).

Procedure:

  • Sample Preparation: The final protein concentration for NMR should be between 0.1 and 1.0 mM.[7] Transfer the protein sample into a high-quality NMR tube.

  • NMR Data Acquisition:

    • ¹H-¹⁵N HSQC: This is the "fingerprint" spectrum of the protein.[8] Phosphorylation of an aspartate residue will cause significant chemical shift perturbations for the amide protons and nitrogens of the phosphorylated residue and its neighbors.[9][10][11]

    • ³¹P NMR: This directly observes the phosphorus nucleus of the this compound. The chemical shift of the ³¹P signal is sensitive to the local environment and pH.[12][13][14] A 1D ³¹P spectrum is typically acquired with proton decoupling.[15]

Quantitative Data

ParameterTypical ValueReference
Protein Yield (unlabeled, rich media)10-50 mg/L[16]
Protein Yield (¹⁵N/¹³C labeled, minimal media)5-20 mg/L[17]
Isotopic Incorporation Efficiency>95%[17][18]
Final Protein Concentration for NMR0.1 - 1.0 mM[7]
In Vitro Phosphorylation Efficiency>90%[6]

Experimental Workflows

IsotopicLabelingWorkflow cluster_expression Protein Expression and Labeling cluster_purification Protein Purification cluster_nmr NMR Analysis StartCulture Starter Culture (LB Medium) Adaptation Adaptation to Minimal Medium StartCulture->Adaptation Growth Growth in Minimal Medium Adaptation->Growth IsotopeAddition Addition of ¹⁵N/¹³C Isotopes Growth->IsotopeAddition Induction IPTG Induction IsotopeAddition->Induction Expression Overnight Expression Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification IMAC IMAC Purification Clarification->IMAC Dialysis Dialysis IMAC->Dialysis Phosphorylation In Vitro Phosphorylation Dialysis->Phosphorylation NMR_Sample_Prep NMR Sample Preparation Phosphorylation->NMR_Sample_Prep NMR_Acquisition NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Analysis Data Analysis NMR_Acquisition->Data_Analysis

Figure 2: Workflow for isotopic labeling and NMR analysis of this compound.

NMR_Logic RR_unphos Unphosphorylated ¹⁵N/¹³C-labeled RR RR_phos Phosphorylated ¹⁵N/¹³C-labeled RR RR_unphos->RR_phos In Vitro Phosphorylation HSQC_unphos ¹H-¹⁵N HSQC (Reference Spectrum) RR_unphos->HSQC_unphos HSQC_phos ¹H-¹⁵N HSQC (Phosphorylated Spectrum) RR_phos->HSQC_phos P31_NMR ³¹P NMR RR_phos->P31_NMR ChemShift Chemical Shift Perturbations HSQC_unphos->ChemShift HSQC_phos->ChemShift P31_Signal This compound Signal Detection P31_NMR->P31_Signal Structural_Info Structural and Dynamic Information ChemShift->Structural_Info P31_Signal->Structural_Info

Figure 3: Logical flow of NMR experiments for studying this compound.

References

Application Notes and Protocols for Studying Aspartyl Phosphate Kinetics Using Microfluidic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl phosphate is a critical but often transient intermediate in two-component signaling (TCS) systems, which are the primary mechanisms by which bacteria and other organisms sense and respond to their environment.[1][2] These signaling pathways regulate a wide array of cellular processes, including virulence, antibiotic resistance, and biofilm formation, making them attractive targets for novel drug development. The core of a typical TCS involves a sensor histidine kinase (HK) that autophosphorylates on a conserved histidine residue in response to an external stimulus. Subsequently, the phosphoryl group is transferred to a conserved aspartate residue on a cognate response regulator (RR), forming an this compound.[1][2] The inherent instability of the this compound bond makes studying the kinetics of its formation and hydrolysis challenging with traditional methods.

Microfluidic devices offer a powerful platform for such kinetic studies due to their ability to handle minuscule sample volumes, enable rapid mixing and precise temporal control of reactions, and facilitate high-throughput analysis. This document provides detailed application notes and protocols for leveraging microfluidic technology to investigate the kinetics of this compound formation and decay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical two-component signaling pathway and a proposed microfluidic workflow for kinetic analysis.

TwoComponentSignaling cluster_membrane Cell Membrane HK Sensor Histidine Kinase (HK) HK->HK 2. Autophosphorylation ADP ADP HK->ADP RR Response Regulator (RR) HK->RR 3. Phosphotransfer Stimulus Environmental Stimulus Stimulus->HK 1. Signal Perception ATP ATP ATP->HK RR_P Phosphorylated RR (RR~P) Output Cellular Response (e.g., Gene Expression) RR_P->Output 4. Response Activation

Caption: Canonical Two-Component Signaling Pathway.

MicrofluidicWorkflow HK_ATP Sensor Kinase (HK-P) + ATP Mixer Mixer HK_ATP->Mixer RR_Fluor Response Regulator (RR) + Fluorescent Probe RR_Fluor->Mixer Data Kinetic Data Acquisition ReactionChannel ReactionChannel Mixer->ReactionChannel t = 0 Detector Detector ReactionChannel->Detector t > 0 Detector->Data

Caption: Microfluidic Experimental Workflow for Kinetic Analysis.

Quantitative Data Presentation

The following tables summarize kinetic parameters for phosphotransfer reactions in the E. coli EnvZ/OmpR and CpxA/CpxR two-component systems, as determined by in vitro radiolabeling and rapid quenched-flow analysis. While not obtained using microfluidics, these values provide a baseline for the expected kinetic constants in such systems.

Table 1: Cognate and Non-Cognate Kinase Reaction Rates

ReactionRate Constant (k) [μM⁻¹s⁻¹]
Cognate Reactions
EnvZ-P + OmpR → EnvZ + OmpR-P2.5
CpxA-P + CpxR → CpxA + CpxR-P1.3
Non-Cognate (Cross-Talk) Reactions
EnvZ-P + CpxR → EnvZ + CpxR-P0.001
CpxA-P + OmpR → CpxA + OmpR-P0.001

Data adapted from Laub, M.T. et al. (2007). Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors.[3]

Table 2: Phosphatase Reaction Rates

ReactionRate Constant (k) [s⁻¹]
Cognate Reactions
EnvZ + OmpR-P → EnvZ + OmpR + Pi0.03
CpxA + CpxR-P → CpxA + CpxR + Pi0.01
Non-Cognate (Cross-Talk) Reactions
EnvZ + CpxR-P → EnvZ + CpxR + Pi0.0001
CpxA + OmpR-P → CpxA + OmpR + Pi0.0001

Data adapted from Laub, M.T. et al. (2007). Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors.[3]

Experimental Protocols

The following are proposed protocols for studying this compound kinetics using microfluidic devices, based on established microfluidic kinase assay methodologies.

Protocol 1: Continuous-Flow Microfluidic Assay for this compound Formation

This protocol is designed to measure the initial rate of phosphotransfer from a pre-phosphorylated histidine kinase to a response regulator.

1. Reagent Preparation:

  • Histidine Kinase (HK): Purify the cytoplasmic domain of the HK. Pre-phosphorylate the HK by incubation with ATP (a common method involves using radiolabeled [γ-³²P]ATP, followed by removal of excess ATP).

  • Response Regulator (RR): Purify the RR. For fluorescence detection, label the RR with a fluorescent probe at a site that does not interfere with phosphorylation.

  • Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

2. Microfluidic Device Setup:

  • Use a PDMS-based microfluidic chip with a Y-shaped inlet leading to a mixing zone and a long, serpentine reaction channel.

  • Prime the channels with the reaction buffer to prevent non-specific adsorption of proteins.

  • Connect two syringe pumps to the inlets of the Y-channel.

3. Experimental Procedure:

  • Load one syringe with the pre-phosphorylated HK solution and the other with the fluorescently labeled RR solution.

  • Set the flow rates of the syringe pumps to achieve rapid mixing at the Y-junction. The reaction starts upon mixing.

  • The reaction mixture flows through the serpentine channel. The position along the channel corresponds to a specific reaction time.

  • Use a fluorescence microscope equipped with a sensitive camera to image the reaction channel. The change in fluorescence (e.g., due to a conformational change in the RR upon phosphorylation) is monitored along the length of the channel.

4. Data Analysis:

  • Correlate the position in the channel to the reaction time based on the flow rate.

  • Measure the fluorescence intensity at different points along the channel to obtain a time course of the reaction.

  • Calculate the initial reaction rate from the slope of the initial part of the time course.

  • Repeat the experiment with varying concentrations of the RR to determine the Michaelis-Menten parameters (Kₘ and k꜀ₐₜ).

Protocol 2: Droplet-Based Microfluidic Assay for this compound Hydrolysis

This protocol is suitable for studying the stability of the this compound by measuring its rate of hydrolysis.

1. Reagent Preparation:

  • Phosphorylated Response Regulator (RR-P): Prepare the RR-P by reacting the RR with a stable phosphate donor (e.g., acetyl phosphate) or by enzymatic phosphorylation followed by rapid purification.

  • Quench/Detection Solution: Prepare a solution containing a phosphatase inhibitor and a reagent that can detect inorganic phosphate (e.g., a malachite green-based reagent).

  • Carrier Fluid: Use a water-immiscible oil (e.g., mineral oil with a surfactant) as the carrier fluid.

2. Microfluidic Device Setup:

  • Use a droplet generation chip with two inlets for the aqueous phases and one for the oil phase. The chip should have a delay line (a long, serpentine channel) to allow for the hydrolysis reaction to proceed. A third inlet for the quench/detection solution should be positioned after the delay line.

3. Experimental Procedure:

  • Load one aqueous inlet with the purified RR-P solution and the other with the reaction buffer.

  • Generate droplets containing the RR-P in the reaction buffer. The hydrolysis reaction begins within the droplets.

  • The droplets travel through the delay line, providing a defined incubation time.

  • After the delay line, merge the droplets with the quench/detection solution. This stops the enzymatic reaction and allows for the colorimetric detection of the released inorganic phosphate.

  • Measure the absorbance of the droplets at the appropriate wavelength using an integrated detector.

4. Data Analysis:

  • The amount of inorganic phosphate detected corresponds to the extent of RR-P hydrolysis.

  • By varying the length of the delay line or the flow rate, different incubation times can be achieved.

  • Plot the concentration of hydrolyzed RR-P against time to determine the rate of hydrolysis.

Conclusion

The application of microfluidic devices to the study of this compound kinetics offers significant advantages in terms of speed, sample consumption, and control over reaction conditions. The protocols outlined here provide a framework for researchers to design and execute experiments aimed at elucidating the kinetic parameters of these crucial signaling pathways. Such quantitative data is invaluable for understanding the mechanisms of bacterial signaling and for the development of novel antimicrobial agents that target two-component systems.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Lability of Aspartyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aspartyl phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of the this compound bond during experimental sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems encountered when working with labile this compound modifications.

Q1: My Western blot for a phosphorylated response regulator shows a very weak or no signal. What could be the issue?

A1: The lability of the this compound bond is a primary suspect. This high-energy acyl phosphate bond is susceptible to rapid hydrolysis, especially under non-optimal conditions. Consider the following troubleshooting steps:

  • Temperature Control: Ensure all sample preparation steps are performed at low temperatures (on ice or at 4°C) to minimize enzymatic and chemical degradation.[1] Pre-chill all buffers, tubes, and centrifuges.

  • Speed is Critical: Minimize the time between cell lysis and analysis. Rapid processing is key to preserving the transient phosphorylation event.

  • Inhibitor Cocktails: Use a freshly prepared, broad-spectrum phosphatase inhibitor cocktail in your lysis buffer. While standard cocktails are a good starting point, the lability of this compound is primarily due to chemical hydrolysis rather than specific phosphatase activity. However, cellular phosphatases can still contribute to signal loss.

  • pH of Lysis Buffer: The pH of your lysis buffer can significantly impact the stability of this compound. While optimal pH can be protein-specific, maintaining a near-neutral pH (around 7.0) is a common starting point. Extreme pH values should be avoided during initial extraction.

  • Sample Storage: For short-term storage, keep samples on ice. For long-term storage, snap-freeze lysates in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q2: I am trying to enrich for a protein phosphorylated on an aspartate residue, but my yield is consistently low. How can I improve this?

A2: Low yield during enrichment is often due to the loss of the phosphate group before or during the procedure. In addition to the points in A1, consider these strategies:

  • Enrichment Method: Standard phosphopeptide enrichment strategies like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography can be used. However, the efficiency may be lower due to the lability of the this compound. Ensure your buffers for these procedures are also kept cold and at a pH that favors stability.

  • Rapid Lysis and Enrichment: Develop a workflow that minimizes the time between cell lysis and the completion of the enrichment protocol.

  • Consider a Quench-Flow Approach: For in vitro assays, a rapid quench-flow technique can be used to "trap" the phosphorylated intermediate.[2][3][4][5][6] This involves rapidly mixing your reactants and then stopping the reaction with a quenching agent (e.g., a strong acid) after a very short time interval (milliseconds). This is an advanced technique but can be very effective for studying transient phosphorylation.

Q3: How does pH affect the stability of this compound?

A3: this compound, as an acyl phosphate, is susceptible to hydrolysis under both acidic and alkaline conditions.[7] While specific data for this compound is limited, studies on the analogous compound acetyl phosphate show that it is most stable in a slightly acidic to neutral pH range (around pH 5-7).[8] Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis. Therefore, maintaining a controlled pH during sample preparation is crucial.

Q4: Are there any chemical methods to stabilize the this compound bond during my experiments?

A4: While challenging, some chemical strategies can be explored to stabilize labile phosphate linkages:

  • Chemical Crosslinking: In some instances, intramolecular or intermolecular crosslinking using reagents like glutaraldehyde can help to stabilize the overall protein structure and potentially protect the phosphorylated residue from hydrolysis.[9][10][11][12][13] This approach needs to be carefully optimized to avoid interfering with downstream applications.

  • Use of Stable Analogues: For certain applications, non-hydrolyzable analogues of phosphorylated amino acids can be synthesized and used to generate specific antibodies or for structural studies. This is an advanced approach requiring significant chemical synthesis expertise.[7]

Quantitative Data on Acyl Phosphate Stability

Direct quantitative data on the half-life of this compound under various conditions is scarce in the literature. However, data from the closely related and similarly labile acyl phosphate, acetyl phosphate, can provide a useful proxy for understanding its stability.

CompoundTemperature (°C)pHHalf-lifeReference
Acetyl Phosphate207> 5 hours (~20% hydrolysis)[14]
Acetyl Phosphate507~3-5 hours[14]
Acetyl Phosphate607~90 minutes[14]
Acetyl Phosphate209> 5 hours (~20% hydrolysis)[14]
Acetyl Phosphate509~3-5 hours[14]
Acetyl Phosphate609~90 minutes[14]
Acetyl Phosphate2011> 5 hours (~20% hydrolysis)[14]
Acetyl Phosphate5011~3-5 hours[14]
Acetyl Phosphate6011~90 minutes[14]
Phospho-DrrA (a specific phospho-aspartyl residue)80Not Specified~3 minutes (with Mg2+)
Phospho-DrrA (a specific phospho-aspartyl residue)80Not Specified~26 minutes (without Mg2+)

Note: The data for acetyl phosphate should be used as a general guide. The stability of this compound within a protein will also be influenced by the local microenvironment of the amino acid residue.

Experimental Protocols

Protocol 1: Rapid Lysis and Sample Preparation for Western Blotting of Aspartyl-Phosphorylated Proteins

This protocol is designed to maximize the preservation of labile this compound modifications for analysis by Western blot.

Materials:

  • Cell scrapers (for adherent cells)

  • Pre-chilled phosphate-buffered saline (PBS)

  • Rapid Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, freshly supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail. Keep on ice.

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Aspirate the PBS completely.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Rapid Lysis Buffer directly to the cell pellet or culture dish.

    • For adherent cells, use a cell scraper to gently collect the cell lysate.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 10-15 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for SDS-PAGE:

    • Immediately transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Immediately add SDS-PAGE sample buffer to the desired protein concentration and mix well. The SDS in the sample buffer will help to inactivate phosphatases.

  • Denaturation and Storage:

    • Heat the samples at 95-100°C for 5 minutes.

    • The samples are now ready for loading onto an SDS-PAGE gel. For storage, snap-freeze the samples in liquid nitrogen and store at -80°C.

Visualizations

two_component_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) RR Response Regulator (RR) HK->RR 3. Phosphotransfer ADP ADP HK->ADP RR_P Phosphorylated Response Regulator (RR-P) Pi Pi RR->Pi RR_P->RR 6. Dephosphorylation DNA Target DNA RR_P->DNA 4. DNA Binding Response Cellular Response (e.g., Gene Expression) DNA->Response 5. Regulation Signal Environmental Signal Signal->HK 1. Signal Perception ATP ATP ATP->HK 2. Autophosphorylation on Histidine

Caption: A typical bacterial two-component signaling pathway.

experimental_workflow start Start: Cell/Tissue Sample lysis Rapid Lysis on Ice (with Phosphatase/Protease Inhibitors) start->lysis centrifugation Clarification by Centrifugation (4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Protein Quantification supernatant->quantification sample_prep Add SDS-PAGE Sample Buffer quantification->sample_prep denaturation Heat Denaturation (95-100°C) sample_prep->denaturation end Analysis (e.g., Western Blot) denaturation->end

Caption: Workflow for preserving this compound.

References

optimizing mass spectrometry parameters for aspartyl phosphate detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aspartyl phosphate (pAsp) modifications using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments. Due to the inherent instability of the acyl-phosphate bond, especially under acidic conditions typically used in phosphoproteomics, detecting this compound requires specialized protocols and optimized instrument parameters.

Frequently Asked Questions (FAQs)

Sample Preparation and Enrichment

Q1: My pAsp signal is low or undetectable. What is happening during my sample preparation?

Low pAsp signals often originate from sample preparation, primarily due to the acid-labile nature of the this compound modification.[1] Standard phosphoproteomics workflows that use acidic conditions are not suitable.[1] Additionally, endogenous phosphatase activity during cell lysis can lead to the rapid dephosphorylation of target proteins.[2]

Troubleshooting Steps:

  • Inhibit Phosphatases: Immediately upon cell harvesting, use a lysis buffer containing a comprehensive cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) and denaturing agents like 8M urea.[2]

  • Maintain Neutral pH: Avoid acidic conditions throughout the sample preparation process. Use buffers with a neutral or slightly basic pH to maintain the stability of the pAsp modification.

  • Rapid Processing & Freezing: Minimize sample handling time. Flash-freeze harvested cells in liquid nitrogen and store them at -80°C to halt enzymatic activity until lysis.[2]

Q2: How can I enrich for pAsp-containing peptides without losing the modification?

Enrichment is crucial due to the low stoichiometry of phosphorylation, but it's also a step where significant sample loss can occur.[2][3][4] Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), such as with TiO₂, are common methods.[5][6][7] However, these can have issues with non-specific binding of acidic peptides.[3][8]

Recommended Strategies:

  • IMAC (Fe³⁺, Ga³⁺): This technique uses the affinity of positively charged metal ions for the negatively charged phosphate group.[3][6][7] To reduce non-specific binding from acidic residues like aspartic and glutamic acid, consider O-methyl esterification of the peptides.[3]

  • TiO₂ (MOAC): This is another effective method for phosphopeptide enrichment. To improve specificity, load your sample in a solution containing 2,5-dihydroxybenzoic acid (DHB), which competes with the binding of non-phosphorylated acidic peptides.[8]

  • Antibody-based Enrichment: For specific pAsp-containing proteins or motifs, immunoprecipitation with a targeted antibody can be a highly selective option.[4][5]

Mass Spectrometry Analysis and Fragmentation

Q3: Which fragmentation method is best for identifying pAsp peptides?

The choice of fragmentation method is critical for preserving the labile pAsp modification. Traditional Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) often cause a preferential neutral loss of the phosphate group (as H₃PO₄, a 98 Da loss), leaving little energy for peptide backbone fragmentation.[7][8][9] This results in spectra that are difficult to interpret for sequence information.[8]

Recommended Methods:

  • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These are "gentler" fragmentation techniques that cleave the peptide backbone while preserving labile post-translational modifications like phosphorylation.[8][9][10][11] ETD is particularly useful for this application.[4][8]

  • EThcD: This hybrid method combines ETD and HCD, generating a rich spectrum with both b/y and c/z fragment ions. This provides high sequence coverage and confident phosphorylation site localization.[4][10]

  • MS³ on Neutral Loss: If using CID/HCD, you can perform a subsequent MS³ fragmentation event on the ion that has lost the phosphate group. This can help generate more sequence-informative ions.[7][9]

Q4: What are the optimal mass spectrometry parameters for pAsp detection?

Optimal parameters will vary by instrument, but the general goal is to maximize the transfer and fragmentation of the target phosphopeptides while minimizing premature fragmentation or neutral loss in the source.

Starting Point for Optimization:

  • Ionization Mode: Use positive ion mode for electrospray ionization (ESI). Note that phosphopeptides can have a suppressed ionization response in this mode.[3]

  • Fragmentation Energy: If using CID/HCD, use lower normalized collision energies to reduce the dominant neutral loss. For ETD, optimize the reaction time to ensure sufficient fragmentation without excessive ion-ion reactions.

  • Resolution: Use high resolution in both MS1 (precursor scan) and MS2 (fragment scan) to accurately determine the mass of the precursor and its fragments, which is critical for confident identification.

Data Analysis and Troubleshooting

Q5: How do I confirm that a peptide is phosphorylated at an aspartyl residue?

Confirmation relies on several pieces of evidence from your MS data:

  • Precursor Mass: The precursor ion mass should correspond to the theoretical mass of the peptide plus 79.9663 Da (the monoisotopic mass of HPO₃).[12]

  • Fragmentation Spectrum: In an ideal ETD or EThcD spectrum, you will observe c- and z-type fragment ions that retain the phosphate group. The mass difference between fragment ions flanking the aspartate residue will confirm the site of modification.

  • Neutral Loss: In CID/HCD spectra, a prominent peak corresponding to the precursor ion minus 98.0 Da (H₃PO₄) is a strong indicator of phosphorylation, though it doesn't pinpoint the location.[12]

Q6: My results have poor reproducibility. What are the common causes?

Poor reproducibility in phosphoproteomics can stem from multiple sources.[2]

  • Inconsistent Sample Preparation: Variations in lysis efficiency, phosphatase inhibition, or enrichment steps can lead to significant differences between samples.

  • Batch Effects: When processing multiple samples, variations in incubation times, reagent freshness, or instrument performance can introduce batch effects.[2]

  • LC System Contamination: Contaminants from previous runs or from solvents can interfere with analysis.[13] Always run blank injections between samples.

  • Ion Source Instability: A dirty or unstable ion source can lead to fluctuating signal intensity. Regular cleaning and calibration are essential.[14][15]

Quantitative Data Summary

Table 1: Comparison of Fragmentation Methods for pAsp Analysis
Fragmentation MethodPrincipleAdvantages for pAsp AnalysisDisadvantages for pAsp Analysis
CID/HCD Accelerates ions to collide with inert gas, causing fragmentation.[10][16]Simple, efficient, and widely available.Prone to a dominant neutral loss of the phosphate group, resulting in poor sequence coverage.[8][9]
ETD/ECD Involves electron transfer or capture to induce backbone fragmentation.[10][11][16]Preserves labile modifications like pAsp, allowing for confident site localization.[8][9][11]Less efficient for doubly charged peptides; can have a lower duty cycle compared to CID.[8]
EThcD A hybrid method combining ETD and HCD fragmentation on the same precursor ions.[4][10]Generates rich fragmentation spectra with high sequence coverage (b/y and c/z ions).[4]Requires instrumentation with dual fragmentation capabilities.
MS³ (on neutral loss) A multi-stage fragmentation where the neutral loss product from a CID/HCD scan is isolated and fragmented again.[9]Can generate sequence ions when the initial MS² spectrum is dominated by neutral loss.More complex acquisition setup; may have lower sensitivity.
Table 2: Recommended Starting LC-MS/MS Parameters
ParameterRecommendationRationale
LC Column Reversed-Phase C18 (e.g., 1.7 µm particle size, 75 µm ID x 15-25 cm)Provides good separation for peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard for reversed-phase peptide separations. Note: Minimize exposure of pAsp peptides to acid.
Mobile Phase B 0.1% Formic Acid in 80% AcetonitrileStandard for reversed-phase peptide separations.
Gradient 60-120 minute gradient from ~2% to 35% Mobile Phase BAllows for effective separation of complex peptide mixtures.
Flow Rate 200-300 nL/minStandard for nano-flow liquid chromatography.
MS1 Resolution > 60,000For accurate precursor mass determination.
MS2 Resolution > 15,000For accurate fragment ion mass determination.
Fragmentation ETD or EThcD preferredTo preserve the labile pAsp modification.[4][8]
Data Acquisition Data-Dependent Acquisition (DDA)Select the most abundant precursor ions for fragmentation.

Experimental Protocols

Protocol 1: pAsp-Preserving Cell Lysis and Protein Digestion
  • Cell Harvesting: Harvest cells and immediately wash with ice-cold PBS containing phosphatase inhibitors. Centrifuge and discard the supernatant. Flash-freeze the cell pellet in liquid nitrogen.

  • Lysis: Resuspend the frozen cell pellet in a neutral pH lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0) supplemented with a broad-spectrum phosphatase inhibitor cocktail.

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

  • Reduction and Alkylation: Reduce cysteine residues with 5 mM dithiothreitol (DTT) for 1 hour at room temperature. Alkylate with 15 mM iodoacetamide (IAA) for 30 minutes in the dark.

  • Digestion: Dilute the urea concentration to below 2 M with 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution to pH < 3 with trifluoroacetic acid (TFA) immediately before desalting on a C18 solid-phase extraction (SPE) column. Note: This is the step with the highest risk of pAsp loss. Work quickly and keep samples cold. Elute peptides and immediately dry them in a vacuum centrifuge.

Protocol 2: TiO₂ Enrichment of pAsp Peptides
  • Resuspend Peptides: Reconstitute the dried peptide digest in TiO₂ loading buffer (e.g., 80% acetonitrile, 5% TFA, with 1 M glycolic acid or DHB to improve selectivity).

  • Equilibrate TiO₂ beads: Wash TiO₂ beads three times with the loading buffer.

  • Incubate: Mix the peptide solution with the equilibrated TiO₂ beads and incubate for 30 minutes with gentle rotation to allow phosphopeptides to bind.

  • Wash: Centrifuge to pellet the beads and discard the supernatant. Wash the beads sequentially with:

    • Loading buffer (twice)

    • Wash buffer (e.g., 80% acetonitrile, 0.1% TFA) (twice)

  • Elute: Elute the bound phosphopeptides using an elution buffer with a basic pH (e.g., 1% ammonium hydroxide or 5% ammonia solution).

  • Final Steps: Immediately acidify the eluate with formic acid to neutralize the base and prepare the sample for LC-MS/MS analysis. Dry the sample in a vacuum centrifuge and reconstitute in LC-MS mobile phase A.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis MS Analysis lysis Cell Lysis (Neutral pH, PhosInhibitors) digestion Protein Digestion (Trypsin) lysis->digestion desalting Desalting (C18 SPE) (Minimize Acid Exposure) digestion->desalting enrich Phosphopeptide Enrichment (e.g., TiO2 / IMAC) desalting->enrich lcms LC-MS/MS (ETD / EThcD) enrich->lcms data Data Analysis (Database Search) lcms->data

Caption: Experimental workflow for pAsp analysis.

troubleshooting_workflow start Low or No pAsp Signal check_prep Review Sample Prep Protocol start->check_prep prep_bad Re-optimize Lysis: - Use neutral pH buffer - Add fresh inhibitors check_prep->prep_bad No check_enrich Evaluate Enrichment Step check_prep->check_enrich Yes prep_ok Is pH neutral & are phosphatase inhibitors used? enrich_bad Optimize Enrichment: - Add DHB for TiO2 - Consider esterification for IMAC check_enrich->enrich_bad No check_ms Check MS Settings check_enrich->check_ms Yes enrich_ok Is enrichment specific for phosphopeptides? ms_bad Change Fragmentation: - Switch from CID to ETD - Or, use MS3 on neutral loss check_ms->ms_bad No final_check Calibrate & Clean MS check_ms->final_check Yes ms_ok Are you using ETD/EThcD? two_component_system stimulus Environmental Stimulus hk Sensor Histidine Kinase (HK) stimulus->hk Activates hk_p HK ~ His-P hk->hk_p Autophosphorylation (ATP -> ADP) rr Response Regulator (RR) hk_p->rr Phosphotransfer rr_p RR ~ Asp-P rr->rr_p dna DNA Binding & Gene Expression rr_p->dna Induces

References

troubleshooting low yields of in vitro aspartyl phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro aspartyl phosphorylation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Here, you will find comprehensive guides and frequently asked questions (FAQs) to address common issues encountered during the study of two-component signaling systems and other pathways involving aspartyl phosphorylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during your in vitro aspartyl phosphorylation experiments.

FAQ 1: My in vitro aspartyl phosphorylation yield is consistently low or undetectable. What are the potential causes?

Low or no phosphorylation of your target response regulator protein can stem from several factors, ranging from the quality of your purified proteins to the reaction conditions. Below is a systematic guide to help you identify the root cause.

Troubleshooting Steps for Low Phosphorylation Yield:

  • Verify Histidine Kinase Autophosphorylation: Before assessing the phosphotransfer to the aspartyl residue of the response regulator, it is crucial to confirm that the histidine kinase is active.

    • How to check: Perform an autophosphorylation assay by incubating the purified histidine kinase with [γ-³²P]ATP. Analyze the reaction products by SDS-PAGE and autoradiography. A band corresponding to the molecular weight of the histidine kinase should be visible.

  • Assess Protein Purity and Folding: The structural integrity of both the histidine kinase and the response regulator is critical for their activity.

    • Problem: Proteins may be misfolded or aggregated after purification.

    • Solution: Ensure that purification protocols are optimized to yield soluble, properly folded proteins. Consider techniques like size-exclusion chromatography to isolate monomeric/dimeric forms from aggregates.

  • Optimize Reaction Buffer Conditions: The composition of the reaction buffer significantly impacts enzyme activity.

    • Key components to check:

      • pH: Ensure the pH of your buffer is optimal for your specific kinase.

      • Divalent Cations: Histidine kinases typically require Mg²⁺ or sometimes Mn²⁺ as cofactors. Titrate the concentration of these cations to find the optimal level.

      • Reducing Agents: Include a reducing agent like DTT or β-mercaptoethanol to maintain a reducing environment, especially if your proteins are sensitive to oxidation.

  • Check ATP Concentration and Quality: ATP is the phosphate donor, and its quality and concentration are critical.

    • Problem: ATP stocks can degrade over time, leading to lower active concentrations.

    • Solution: Use fresh, high-quality ATP for your reactions. Perform an ATP concentration curve to determine the optimal concentration for your assay.

  • Address Potential Phosphatase Activity: Contaminating phosphatases can remove the phosphate group from your response regulator, leading to an apparent low yield.

    • Problem: Phosphatases may be co-purified with your proteins. Additionally, many histidine kinases have intrinsic phosphatase activity.

    • Solution: Include phosphatase inhibitors in your lysis and purification buffers. When investigating a new two-component system, be aware of the potential for the histidine kinase to act as a phosphatase on the phosphorylated response regulator.

FAQ 2: How can I be sure that the observed phosphorylation is on the correct aspartyl residue of the response regulator?

Confirming the site of phosphorylation is crucial for validating your results.

Methods for Verifying Phosphorylation Site:

  • Site-Directed Mutagenesis: Mutate the predicted phospho-accepting aspartate residue to a non-phosphorylatable residue, such as alanine. A loss of phosphorylation in the mutant protein compared to the wild-type strongly suggests that the targeted aspartate is the primary phosphorylation site.

  • Mass Spectrometry: For a more direct confirmation, the phosphorylated protein can be analyzed by mass spectrometry to identify the precise location of the modification.

FAQ 3: I am observing high background signal in my radioactive phosphorylation assay. What could be the cause?

High background can mask the true signal and make data interpretation difficult.

Common Causes of High Background:

  • Contaminating Kinases: Your purified protein preparations may be contaminated with other kinases from the expression host (e.g., E. coli). This can lead to non-specific phosphorylation of your substrate or other proteins in the reaction.

  • Substrate Autophosphorylation: Some response regulators may exhibit a low level of autophosphorylation. Run a control reaction with the response regulator and [γ-³²P]ATP in the absence of the histidine kinase to assess this.

  • Issues with Radioactive ATP: Older stocks of [γ-³²P]ATP can lead to higher background. Ensure your radioactive ATP is not expired.

Data Presentation: Quantitative Parameters for In Vitro Aspartyl Phosphorylation

The following table summarizes typical quantitative parameters for in vitro aspartyl phosphorylation assays. Note that these are starting points, and optimal conditions should be determined empirically for each specific two-component system.

ParameterTypical RangeNotes
Histidine Kinase Concentration 1 - 10 µMHigher concentrations can sometimes lead to aggregation.
Response Regulator Concentration 5 - 50 µMA molar excess of the response regulator is often used.
ATP Concentration 100 µM - 1 mMEnsure ATP is not a limiting reagent.
[γ-³²P]ATP Specific Activity 100 - 3000 Ci/mmolHigher specific activity increases signal sensitivity.
Mg²⁺ Concentration 1 - 10 mMEssential cofactor for most histidine kinases.
Incubation Temperature 25 - 37 °COptimal temperature can vary between different systems.
Incubation Time 5 - 60 minutesTime courses are recommended to determine the linear range.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of in vitro aspartyl phosphorylation.

Protocol 1: In Vitro Histidine Kinase Autophosphorylation Assay

This protocol is designed to verify the activity of your purified histidine kinase.

Materials:

  • Purified Histidine Kinase

  • 5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 5 mM DTT)

  • [γ-³²P]ATP (3000 Ci/mmol)

  • 10 mM ATP stock solution

  • 2X SDS-PAGE Sample Buffer

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Reaction Buffer

    • X µL of Purified Histidine Kinase (to a final concentration of 2 µM)

    • 1 µL of [γ-³²P]ATP

    • Y µL of Nuclease-free water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of 10 mM ATP (final concentration 500 µM).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 10, 30, 60 minutes).

  • Stop the reaction by adding 20 µL of 2X SDS-PAGE Sample Buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Analyze the samples by SDS-PAGE followed by autoradiography.

Protocol 2: In Vitro Phosphotransfer to Response Regulator

This protocol assesses the transfer of the phosphate group from the autophosphorylated histidine kinase to the response regulator.

Materials:

  • Purified Histidine Kinase

  • Purified Response Regulator

  • 5X Reaction Buffer

  • [γ-³²P]ATP (3000 Ci/mmol)

  • 10 mM ATP stock solution

  • 2X SDS-PAGE Sample Buffer

  • Nuclease-free water

Procedure:

  • Perform the histidine kinase autophosphorylation reaction as described in Protocol 1 for an optimal amount of time to generate sufficient phospho-histidine kinase.

  • To the autophosphorylation reaction, add the purified response regulator to a final concentration of 20 µM.

  • Incubate the reaction for various time points (e.g., 1, 5, 15, 30 minutes) at the optimal temperature.

  • Stop each time point reaction by adding an equal volume of 2X SDS-PAGE Sample Buffer.

  • Analyze the samples by SDS-PAGE and autoradiography. A decrease in the radioactive signal from the histidine kinase and a corresponding increase in the signal from the response regulator indicates successful phosphotransfer.

Protocol 3: Phos-tag™ SDS-PAGE for Detection of Aspartyl Phosphorylation

Phos-tag™ acrylamide gel electrophoresis is a powerful method for separating phosphorylated and unphosphorylated proteins based on a mobility shift.

Materials:

  • Phos-tag™ AAL-107

  • Zinc Chloride (ZnCl₂)

  • Acrylamide/Bis-acrylamide solution

  • Standard SDS-PAGE gel casting reagents

  • Transfer buffer with EDTA for Western blotting

Procedure:

  • Gel Preparation: Prepare a standard polyacrylamide gel, adding Phos-tag™ and ZnCl₂ to the separating gel solution before polymerization. The final concentration of Phos-tag™ may need to be optimized (typically 25-100 µM).

  • Sample Preparation: Prepare your protein samples as you would for standard SDS-PAGE.

  • Electrophoresis: Run the gel at a constant voltage. The phosphorylated protein will migrate slower than its unphosphorylated counterpart.

  • Transfer (for Western Blotting): Before transferring the proteins to a membrane, wash the gel in transfer buffer containing EDTA (e.g., 10 mM) for 10-15 minutes. This step is crucial as EDTA chelates the zinc ions from the Phos-tag™, ensuring efficient protein transfer.

  • Detection: Proceed with standard Western blotting protocols to detect your protein of interest. The appearance of two bands (a slower migrating phosphorylated form and a faster-migrating unphosphorylated form) confirms phosphorylation.

Visualizations

The following diagrams illustrate key concepts and workflows related to in vitro aspartyl phosphorylation.

TwoComponentSystem cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) Input Signal HK:h_in->HK ATP ATP HK_auto P ATP->HK_auto 2. Autophosphorylation ADP ADP RR Response Regulator (RR) RR_P Phosphorylated Response Regulator RR->RR_P Output Output Response (e.g., Gene Expression) RR_P->Output 4. Cellular Response HK_auto->ADP HK_auto->RR 3. Phosphotransfer

Caption: A simplified diagram of a typical two-component signaling pathway.

ExperimentalWorkflow start Start protein_purification Purify Histidine Kinase and Response Regulator start->protein_purification autophos Histidine Kinase Autophosphorylation Assay (with [γ-³²P]ATP) protein_purification->autophos phosphotransfer Phosphotransfer Reaction (add Response Regulator) autophos->phosphotransfer detection Detection of Phosphorylation (SDS-PAGE, Phos-tag™, etc.) phosphotransfer->detection analysis Data Analysis (Quantify Phosphorylation) detection->analysis end End analysis->end TroubleshootingTree start Low/No Aspartyl Phosphorylation q1 Is the Histidine Kinase autophosphorylating? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is phosphotransfer to RR occurring? a1_yes->q2 If Yes sol1 Troubleshoot HK Activity: - Check protein purity/folding - Optimize buffer (pH, Mg²⁺) - Use fresh ATP a1_no->sol1 If No a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the signal stable over time? a2_yes->q3 If Yes sol2 Troubleshoot Phosphotransfer: - Check RR purity/folding - Optimize protein concentrations - Verify HK-RR interaction a2_no->sol2 If No a3_yes Yes q3->a3_yes a3_no No q3->a3_no success Phosphorylation Achieved a3_yes->success If Yes sol3 Check for Phosphatase Activity: - Add phosphatase inhibitors - Consider intrinsic phosphatase  activity of the HK a3_no->sol3 If No

Technical Support Center: Preservation of Aspyl Phosphate in Cellular Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the labile aspartyl phosphate modification. Our aim is to equip you with the necessary strategies to prevent its hydrolysis during cell lysis and subsequent experiments.

Troubleshooting Guide

Problem 1: Complete loss of this compound signal in my western blot or mass spectrometry analysis.

Possible Cause 1: Suboptimal Lysis Buffer Composition. Aspartyl phosphates are highly labile acyl phosphates, and standard lysis buffers may not be sufficient to preserve them.

Solution:

  • Rapid Denaturation: Immediately lyse cells in a denaturing buffer to inactivate phosphatases. An SDS-based lysis buffer is often effective. For example, a buffer containing 1% (w/v) SDS, 10 mM TRIS, and 1 mM EDTA at pH 8.0 can lyse cells and inactivate enzymes rapidly.[1]

  • Acidic pH: Aspartyl phosphates are generally more stable at a slightly acidic to neutral pH. Consider using a buffer system that maintains a pH between 6.0 and 7.0.

  • Avoid Harsh Alkaline Conditions: High pH will rapidly hydrolyze the acyl phosphate bond.

Possible Cause 2: Aggressive Sample Handling. Physical disruption methods can generate heat, which accelerates the hydrolysis of this compound.

Solution:

  • Maintain Cold Temperatures: Perform all lysis and subsequent handling steps on ice or at 4°C to minimize thermal degradation.

  • Gentle Lysis: If sonication is necessary, use short bursts on a low setting, ensuring the sample remains cold. Avoid foaming, which can lead to protein denaturation.[1]

Possible Cause 3: Ineffective Phosphatase Inhibition. Standard phosphatase inhibitor cocktails are primarily designed for serine, threonine, and tyrosine phosphatases and may not be effective against aspartyl-phosphate specific phosphatases.

Solution:

  • Broad-Spectrum Inhibition: While specific, commercially available inhibitors for aspartyl-phosphate phosphatases are not widely available, using a broad-spectrum phosphatase inhibitor cocktail is still recommended to inhibit other phosphatases that may be present in the lysate.[2]

  • Chelating Agents: Include EDTA and EGTA in your lysis buffer to chelate divalent metal ions like Mg2+ and Ca2+, which are often required for phosphatase activity.[2]

Problem 2: Inconsistent or low this compound signal between replicates.

Possible Cause 1: Variable Time Between Lysis and Analysis. The labile nature of this compound means that its abundance can decrease rapidly over time in the lysate.

Solution:

  • Minimize Time: Process samples as quickly as possible after lysis. Ideally, proceed immediately to downstream applications.

  • Snap-Freezing: If immediate processing is not possible, snap-freeze lysates in liquid nitrogen and store them at -80°C.[3] Avoid repeated freeze-thaw cycles, as this can degrade the sample.[4]

Possible Cause 2: Incomplete Inactivation of Phosphatases. Residual phosphatase activity can lead to variable dephosphorylation between samples.

Solution:

  • Immediate Boiling: For applications like SDS-PAGE, lyse cells directly in 1x SDS-PAGE loading buffer and immediately boil the sample for 5-10 minutes to denature all enzymes.[2]

  • Fresh Inhibitors: Always add phosphatase and protease inhibitors fresh to your lysis buffer immediately before use.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to study?

A1: this compound is a high-energy acyl phosphate intermediate formed on aspartate residues of proteins. It is a key component in many two-component signaling systems, particularly in bacteria, and in the catalytic cycle of P-type ATPases. Its high reactivity, which is essential for its biological function, also makes it chemically unstable and prone to rapid hydrolysis, presenting a significant challenge for its detection and characterization in cell lysates.[1][5]

Q2: Are there any specific inhibitors for aspartyl-phosphate phosphatases?

A2: In bacterial systems, specific aspartyl-phosphate phosphatases like Rap and Spo0E have been identified.[6] These are inhibited by small pentapeptides, such as Phr peptides. However, these inhibitors are highly specific to their bacterial targets and are not broadly applicable as general-purpose inhibitors in lysates from other organisms. Currently, there are no widely available, commercial small-molecule inhibitors that specifically target a broad range of aspartyl-phosphate phosphatases.

Q3: What are the optimal storage conditions for lysates containing aspartyl-phosphorylated proteins?

A3: For short-term storage, keep lysates on ice. For long-term storage, it is crucial to snap-freeze aliquots in liquid nitrogen and store them at -80°C. This minimizes the chemical and enzymatic degradation of the labile this compound. Avoid storing lysates at -20°C for extended periods, as this can lead to sample degradation.[7] It is also critical to avoid multiple freeze-thaw cycles.

Q4: How does pH and temperature affect the stability of this compound?

A4: this compound, like other acyl phosphates, is sensitive to both pH and temperature. Its stability is generally greater at acidic to neutral pH and decreases significantly under alkaline conditions. Higher temperatures accelerate the rate of hydrolysis. Therefore, maintaining a low temperature and a controlled pH are critical for preserving this modification.

Data Presentation

The following tables summarize the key factors influencing the stability of acyl phosphates, which can be used as a proxy for this compound, and provide recommendations for lysis buffer components.

Table 1: Influence of pH and Temperature on Acyl Phosphate Stability

ParameterConditionEffect on StabilityRecommendation
pH Acidic (e.g., pH 6.0)Increased stabilityMaintain lysate pH between 6.0 and 7.0.
Neutral (e.g., pH 7.0)Moderate stability
Alkaline (e.g., pH > 8.0)Rapid hydrolysisAvoid alkaline buffers.
Temperature 4°C (On ice)Significantly slows hydrolysisPerform all steps on ice.
25°C (Room Temp)Moderate rate of hydrolysisAvoid prolonged exposure to room temperature.
37°CRapid hydrolysisAvoid incubation at this temperature.

Table 2: Recommended Components for a Lysis Buffer to Preserve this compound

ComponentRecommended ConcentrationPurpose
Buffer 50 mM MES or HEPES (pH 6.5-7.0)Maintain a stable, slightly acidic pH.
Detergent 1% SDSRapidly denature proteins and inactivate enzymes.
Chelating Agents 5 mM EDTA, 2 mM EGTAInhibit metallophosphatases.
Phosphatase Inhibitors Commercial Cocktail (e.g., PhosSTOP™)Inhibit a broad range of phosphatases.
Protease Inhibitors Commercial Cocktail (e.g., cOmplete™)Prevent general protein degradation.

Experimental Protocols

Protocol 1: Cell Lysis for the Preservation of this compound

This protocol is designed to rapidly inactivate phosphatases and stabilize the this compound modification.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM MES (pH 6.5), 1% SDS, 5 mM EDTA, 2 mM EGTA

  • Freshly added: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Sonicator (optional)

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add the ice-cold Lysis Buffer to the plate.

  • Immediately scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • If the lysate is viscous due to DNA, sonicate briefly on ice using short pulses.

  • Incubate the lysate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Proceed immediately with your downstream application or snap-freeze the lysate in liquid nitrogen and store at -80°C.

Protocol 2: Detection of this compound using Hydroxylamine Treatment

Due to the lability of the this compound bond, direct detection can be challenging. This method utilizes hydroxylamine to convert the acyl phosphate to a more stable hydroxamate derivative, which can then be detected, for example, by mass spectrometry.

Materials:

  • Cell lysate prepared as in Protocol 1

  • Hydroxylamine solution (e.g., 1 M hydroxylamine, pH 7.0)

  • Trichloroacetic acid (TCA)

  • Acetone

Procedure:

  • To your cell lysate, add an equal volume of hydroxylamine solution.

  • Incubate at room temperature for 10-15 minutes. This allows the conversion of the this compound to an aspartyl hydroxamate.

  • To precipitate the proteins, add TCA to a final concentration of 10-20% and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the protein pellet with ice-cold acetone.

  • Air-dry the pellet and resuspend in a buffer suitable for your downstream analysis (e.g., for tryptic digest and mass spectrometry).

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for this compound Analysis cluster_lysis Cell Lysis cluster_stabilization Stabilization cluster_analysis Analysis cell_culture Cell Culture lysis Rapid Lysis in Acidic Buffer with Inhibitors cell_culture->lysis centrifugation Clarification by Centrifugation lysis->centrifugation lysate Clarified Lysate hydroxylamine Hydroxylamine Treatment (Optional, for derivatization) lysate->hydroxylamine analysis Downstream Analysis (e.g., Mass Spectrometry) lysate->analysis Direct Analysis (Challenging) hydroxylamine->analysis

Figure 1. Experimental Workflow for this compound Analysis

Hydroxylamine_Detection Figure 2. Principle of Hydroxylamine-based Detection aspartyl_phosphate This compound (Labile) O C-O-P hydroxylamine Hydroxylamine (NH2OH) aspartyl_phosphate->hydroxylamine aspartyl_hydroxamate Aspartyl Hydroxamate (Stable) O C-NHOH hydroxylamine->aspartyl_hydroxamate

Figure 2. Principle of Hydroxylamine-based Detection

References

Technical Support Center: Enhancing the Resolution of Aspartyl Phosphorylated Proteins on 2D Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of aspartyl phosphorylated proteins using two-dimensional (2D) gel electrophoresis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to resolve aspartyl phosphorylated proteins on 2D gels?

Aspartyl phosphorylation, along with other types of phosphorylation like histidyl phosphorylation, is often more labile than serine, threonine, or tyrosine phosphorylation, especially under certain pH and temperature conditions. This instability can lead to the loss of the phosphate group during sample preparation and electrophoresis, resulting in poor resolution and inaccurate quantification. Additionally, the addition of a phosphate group introduces a negative charge, which can lead to shifts in the isoelectric point (pI) of the protein, causing streaking or the appearance of multiple spots if not properly managed.

Q2: What is Phos-tag™ SDS-PAGE and how can it improve the resolution of aspartyl phosphorylated proteins?

Phos-tag™ SDS-PAGE is a phosphate-affinity electrophoresis technique that significantly enhances the separation of phosphorylated and non-phosphorylated proteins.[1] It utilizes a functional molecule, Phos-tag™, which specifically captures phosphate groups.[1][2] When incorporated into a polyacrylamide gel, Phos-tag™ retards the migration of phosphorylated proteins, allowing for their separation from their non-phosphorylated counterparts based on the number and location of phosphate groups.[1][2] This technique is effective for analyzing not only Ser, Thr, and Tyr phosphorylation but also the more unstable His and Asp phosphorylations.[1]

Q3: Can I combine Phos-tag™ with 2D gel electrophoresis?

Yes, Phos-tag™ SDS-PAGE can be effectively used as the second dimension in a 2D gel electrophoresis workflow.[3] The first dimension separates proteins by their isoelectric point (IEF), and the second dimension with Phos-tag™ separates them based on their phosphorylation status and molecular weight.[3] This two-dimensional approach provides excellent resolution of phosphoprotein isotypes.[3]

Q4: What are the critical considerations for sample preparation when analyzing aspartyl phosphorylated proteins?

Sample preparation is a critical step for successful 2D gel analysis of any protein, but especially for labile post-translationally modified proteins.[4] Key considerations include:

  • Lysis Buffer Composition: The use of strong denaturing agents like urea and thiourea, along with non-ionic or zwitterionic detergents such as CHAPS, is crucial for complete protein solubilization and denaturation.[4][5]

  • Inclusion of Inhibitors: Protease and phosphatase inhibitors are essential to prevent protein degradation and dephosphorylation during sample preparation.

  • Removal of Interfering Substances: Salts, lipids, nucleic acids, and other contaminants can interfere with IEF and should be removed.[5][6][7] Commercially available cleanup kits can be used for this purpose.[6]

  • Protein Solubilization: Ensuring complete protein solubilization is vital to prevent aggregation and streaking on the gel.[8]

Q5: How can I optimize the first dimension (isoelectric focusing) for better resolution?

Optimizing isoelectric focusing (IEF) is key to achieving high resolution in 2D gels.[9][10] Here are some tips:

  • Immobilized pH Gradient (IPG) Strips: Use IPG strips for reproducible and stable pH gradients.[5][10]

  • Proper Rehydration: Ensure complete and uniform rehydration of the IPG strips with your sample in a suitable rehydration buffer.[7][11]

  • Appropriate pH Range: Select an IPG strip with a pH range that is appropriate for the pI of your target protein to maximize separation.

  • Voltage and Focusing Time: Optimize the voltage and focusing time to ensure proteins reach their isoelectric point without over-focusing, which can cause streaking.[7]

Q6: What staining methods are recommended for detecting aspartyl phosphorylated proteins on 2D gels?

Several staining methods can be used to visualize phosphorylated proteins on 2D gels:

  • Phosphoprotein-Specific Stains: Stains like Pro-Q® Diamond and PhosDecor™ are fluorescent dyes that specifically bind to phosphate groups on proteins, allowing for the direct visualization of phosphoproteins.[12][13]

  • Dual Staining: After staining with a phosphoprotein-specific dye, the gel can be counter-stained with a total protein stain like SYPRO™ Ruby or Coomassie® Blue to visualize all proteins and determine the phosphorylation stoichiometry.[13][14]

  • Silver Staining: This is a highly sensitive method for total protein detection, but some protocols may not be compatible with mass spectrometry.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Horizontal Streaking in the First Dimension (IEF) - High salt concentration in the sample.- Incomplete protein solubilization.- Protein overloading.- Incorrect focusing time or voltage.- Reduce salt concentration to < 10 mM using dialysis or cleanup kits.[11]- Ensure complete solubilization with appropriate buffers containing urea, thiourea, and detergents.[4][8]- Reduce the amount of protein loaded on the IPG strip.[7][11]- Optimize focusing time and voltage; start with a lower voltage and gradually increase.[7]
Vertical Streaking in the Second Dimension (SDS-PAGE) - Incomplete equilibration of the IPG strip.- Protein precipitation between the first and second dimensions.- Improper placement of the IPG strip on the second-dimension gel.- Ensure proper equilibration of the IPG strip in SDS equilibration buffer with DTT and iodoacetamide.[11]- Increase the concentration of solubilizing agents in the equilibration buffer.[11]- Ensure good contact between the IPG strip and the second-dimension gel, with no trapped air bubbles.[7]
Poor Resolution or Smeared Spots - Protein degradation.- Dephosphorylation during sample preparation.- Inappropriate gel percentage for the second dimension.- Add protease and phosphatase inhibitors to all buffers during sample preparation.[15]- Work quickly and keep samples on ice to minimize enzymatic activity.- Use a gradient gel or optimize the acrylamide percentage in the second dimension to better resolve your protein of interest.
No or Weak Spots Detected - Low protein load.- Insufficiently sensitive staining method.- Poor protein transfer (if performing Western blotting).- Increase the amount of protein loaded.[16]- Use a more sensitive stain, such as a fluorescent dye or silver stain.- If using Phos-tag™, ensure the transfer buffer contains EDTA to improve transfer efficiency.[2]
Multiple Spots for a Single Protein - Presence of multiple phosphoisoforms.- Other post-translational modifications.- Protein carbamylation due to excessive heating of urea-containing solutions.- This may be the desired result, indicating different phosphorylation states. Use Phos-tag™ to confirm.[1]- Consider other PTMs that can alter pI and/or molecular weight.[5]- Avoid heating urea solutions above 30-37°C.

Quantitative Data Summary

Technique/Optimization Reported Improvement in Resolution/Detection Reference
Optimized 2DE Protocol Routinely detected approximately 4-fold more polypeptides on samples containing complex protein mixtures resolved on small format 2D gels.[17]
Phos-tag™ SDS-PAGE Enables separation of phosphorylated proteins that contain an identical number of phosphate groups but at different locations, resulting in distinct migration bands.[1]
2D-DIGE with IMAC enrichment Improves detection of low-abundance regulatory phosphoproteins.[18]
Neutral pH Gel Systems (e.g., Bis-Tris-HCl) For 10-200 kDa cellular proteins, the Bis-Tris-HCl system showed a higher resolving power in a 2-D fluorescence DIGE analysis of certain phosphoproteins.[19]

Experimental Protocols

Protocol 1: Sample Preparation for 2D Gel Electrophoresis

This protocol is a general guideline and may need optimization for specific sample types.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in a lysis buffer containing 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 1% (w/v) DTT, and 2% (v/v) carrier ampholytes.[4] Protease and phosphatase inhibitor cocktails should be added immediately before use.

    • Sonicate the sample on ice to shear DNA and aid in lysis.

  • Protein Solubilization:

    • Incubate the lysate at room temperature for 30-60 minutes with occasional mixing to ensure complete solubilization.[4]

  • Removal of Debris:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 minutes or ultracentrifugation at 250,000 x g for 1 hour) to pellet insoluble material.[4]

  • Sample Cleanup (Optional but Recommended):

    • If the sample contains high concentrations of interfering substances, use a protein precipitation/cleanup kit or dialysis to remove them.[6]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a non-interfering protein assay).

  • Sample Storage:

    • Store the prepared protein samples at -80°C until use.

Protocol 2: Two-Dimensional Gel Electrophoresis with Phos-tag™ Second Dimension

First Dimension: Isoelectric Focusing (IEF)

  • IPG Strip Rehydration: Rehydrate an IPG strip of the desired pH range with your protein sample diluted in rehydration buffer (typically containing urea, thiourea, CHAPS, DTT, and carrier ampholytes) for at least 12 hours.[7]

  • IEF Run: Perform isoelectric focusing according to the manufacturer's instructions for the IEF system. A typical program involves a gradual increase in voltage.

Second Dimension: Phos-tag™ SDS-PAGE

  • IPG Strip Equilibration:

    • Equilibrate the focused IPG strip for 15 minutes in SDS equilibration buffer (e.g., 6 M urea, 2% SDS, 20% glycerol, 50 mM Tris-HCl pH 8.8) containing 1% (w/v) DTT.

    • Perform a second equilibration step for 15 minutes in the same buffer containing 2.5% (w/v) iodoacetamide instead of DTT.

  • Casting the Phos-tag™ Gel: Prepare an SDS-PAGE resolving gel containing the desired concentration of acrylamide and co-polymerized Phos-tag™ Acrylamide and a divalent metal ion (e.g., MnCl₂ or ZnCl₂).[2] Precast Phos-tag™ gels are also commercially available.[1]

  • Placing the IPG Strip: Place the equilibrated IPG strip onto the top of the second-dimension gel and seal it with agarose sealing solution.

  • Electrophoresis: Run the second-dimension gel according to standard SDS-PAGE protocols.

  • Staining: After electrophoresis, stain the gel using a phosphoprotein-specific stain followed by a total protein stain, or proceed to Western blotting. For Western blotting from Phos-tag™ gels, it is recommended to wash the gel with transfer buffer containing EDTA to improve transfer efficiency.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_first_dimension First Dimension cluster_second_dimension Second Dimension cluster_analysis Analysis sp1 Cell Lysis sp2 Protein Solubilization sp1->sp2 sp3 Removal of Debris sp2->sp3 sp4 Protein Quantification sp3->sp4 fd1 IPG Strip Rehydration sp4->fd1 Load Sample fd2 Isoelectric Focusing (IEF) fd1->fd2 sd1 IPG Strip Equilibration fd2->sd1 sd2 Phos-tag™ SDS-PAGE sd1->sd2 a1 Staining sd2->a1 a2 Image Analysis a1->a2

Caption: Workflow for 2D Gel Electrophoresis with Phos-tag™.

signaling_pathway signal Signal receptor Receptor signal->receptor kinase Kinase receptor->kinase activates protein Target Protein (Asp-unphosphorylated) kinase->protein phosphorylates phospho_protein Target Protein (Asp-phosphorylated) protein->phospho_protein response Cellular Response phospho_protein->response

Caption: A generic signaling pathway illustrating protein phosphorylation.

troubleshooting_logic start Poor Resolution? streaking Streaking? start->streaking smeared Smeared Spots? start->smeared No no_spots No/Weak Spots? start->no_spots No horizontal Horizontal Streaking? streaking->horizontal Yes vertical Vertical Streaking? streaking->vertical No solution1 solution1 horizontal->solution1 Check Sample Prep (Salts, Solubilization) solution2 solution2 vertical->solution2 Check Equilibration & IPG Strip Placement solution3 solution3 smeared->solution3 Check for Degradation & Optimize Gel % solution4 solution4 no_spots->solution4 Increase Protein Load & Use Sensitive Stain

Caption: A troubleshooting decision tree for common 2D gel issues.

References

dealing with the cross-reactivity of phospho-specific antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phospho-specific antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to antibody specificity and cross-reactivity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific bands or high background when using a phospho-specific antibody?

A1: Non-specific bands or high background can arise from several factors:

  • Cross-reactivity with non-phosphorylated protein: The antibody may have an affinity for the non-phosphorylated version of the target protein.

  • Cross-reactivity with other phosphorylated proteins: The antibody might recognize similar phosphorylated motifs on other proteins, especially if the surrounding amino acid sequence is conserved.[1]

  • Suboptimal experimental conditions: Issues such as inappropriate blocking buffers, incorrect antibody dilutions, or insufficient washing can lead to non-specific binding.[2]

  • Poor sample preparation: The presence of endogenous phosphatases in your lysate can dephosphorylate your target protein, while proteases can degrade it.[3]

Q2: My phospho-specific antibody is not detecting any signal. What are the possible reasons?

A2: A lack of signal can be due to several issues:

  • Low abundance of the phosphorylated protein: The target phosphoprotein may be present at very low levels in your sample.[3]

  • Transient phosphorylation: The phosphorylation event you are studying may be short-lived. It is crucial to understand the kinetics of phosphorylation for your target.[3]

  • Dephosphorylation during sample preparation: Endogenous phosphatases can remove the phosphate group from your target protein.[3]

  • Inefficient antibody binding: The antibody concentration may be too low, or the incubation time may be too short.[2]

  • Suboptimal western blot conditions: Factors like the choice of membrane, transfer efficiency, and detection reagents can all impact signal detection.[4]

Q3: How can I validate the specificity of my phospho-specific antibody?

A3: Several methods are recommended to confirm that your antibody is specific to the phosphorylated target:

  • Phosphatase Treatment: Treating your protein lysate with a phosphatase, such as calf intestinal phosphatase (CIP) or lambda protein phosphatase (λ-PPase), should abolish the signal from a truly phospho-specific antibody.[4][5][6][7]

  • Peptide Competition Assay: Pre-incubating the antibody with the phosphorylated peptide immunogen should block it from binding to the target protein on the blot, resulting in a loss of signal.[8][9] Conversely, pre-incubation with the non-phosphorylated version of the peptide should not affect the signal.[8]

  • Use of Positive and Negative Controls: Including cell or tissue lysates where the phosphorylation of the target protein is known to be induced (positive control) or inhibited (negative control) is crucial for validation.[10]

  • Analysis of Site-Directed Mutants: If possible, using cell lines with mutations at the target phosphorylation site (e.g., Ser/Thr to Ala or Tyr to Phe) can confirm specificity. The antibody should not detect a signal in these mutant cell lines.[11]

Troubleshooting Guides

Issue 1: Multiple Bands Observed in Western Blot

If you observe multiple bands, it is essential to determine which, if any, is your specific target.

Troubleshooting Workflow:

start Multiple Bands Observed check_mw Check Predicted Molecular Weight start->check_mw peptide_competition Perform Peptide Competition Assay check_mw->peptide_competition phosphatase Perform Phosphatase Treatment peptide_competition->phosphatase analyze_results Analyze Results phosphatase->analyze_results specific_band Specific Band Identified analyze_results->specific_band Band disappears with phospho-peptide & phosphatase non_specific All Bands Non-Specific or Cross-Reactive analyze_results->non_specific Bands persist or are not blocked specifically

Caption: Troubleshooting workflow for multiple bands.
Issue 2: High Background Signal

High background can obscure your specific signal. Here are steps to reduce it.

Troubleshooting Steps:

  • Optimize Blocking Buffer:

    • Avoid using non-fat dry milk for blocking, as it contains the phosphoprotein casein, which can be detected by some anti-phospho antibodies.[3]

    • Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as a starting point.[4]

  • Adjust Antibody Concentration:

    • Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

  • Increase Washing Steps:

    • Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[4]

  • Use Phosphate-Free Buffers:

    • Avoid using Phosphate-Buffered Saline (PBS), as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-based buffers like TBS instead.[3]

Experimental Protocols

Protocol 1: Peptide Competition Assay

This assay confirms specificity by pre-incubating the antibody with a peptide corresponding to the immunogen.[8][9]

Methodology:

  • Prepare three identical protein samples for your western blot.

  • Prepare three tubes for antibody pre-incubation:

    • Tube A (No Peptide Control): Dilute the primary antibody to its working concentration in your standard antibody dilution buffer.

    • Tube B (Phospho-Peptide Competition): Add the phosphorylated peptide to the antibody dilution buffer at a 5-10 fold excess by weight compared to the antibody. Mix well, then add the primary antibody.

    • Tube C (Non-Phospho-Peptide Control): Add the non-phosphorylated peptide at the same concentration as the phospho-peptide in Tube B. Mix well, then add the primary antibody.

  • Incubate the three tubes at room temperature for 30-60 minutes with gentle agitation.

  • Proceed with your standard western blot protocol, incubating each of the three identical membranes with one of the pre-incubated antibody solutions.

  • Develop the blots and compare the signals.

Expected Results:

ConditionExpected SignalInterpretation
No Peptide Control Strong band at the expected molecular weightMaximum signal
Phospho-Peptide Signal is significantly reduced or absentThe antibody is specific to the phosphorylated epitope
Non-Phospho-Peptide Signal is unaffectedThe antibody does not cross-react with the non-phosphorylated form
Protocol 2: Phosphatase Treatment of Lysates

This protocol is used to dephosphorylate proteins in a lysate to confirm that the antibody signal is phosphorylation-dependent.[4][5][6]

Methodology:

  • Prepare two identical aliquots of your cell or tissue lysate.

  • To one aliquot (the "Treated" sample), add a phosphatase such as Calf Intestinal Phosphatase (CIP) or Lambda Protein Phosphatase (λ-PPase). Follow the manufacturer's instructions for the amount of enzyme and incubation conditions (typically 30-60 minutes at 30-37°C). To the second aliquot (the "Control" sample), add the same volume of enzyme storage buffer without the enzyme.

  • Stop the phosphatase reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Run both the treated and control samples on an SDS-PAGE gel and proceed with your western blot protocol.

  • Probe the blot with your phospho-specific antibody.

  • As a loading control, you should also probe a parallel blot (or strip and re-probe the same blot) with an antibody to the total (non-phosphorylated) protein to ensure equal protein loading.[5]

Expected Results:

SampleExpected Signal (Phospho-Antibody)Expected Signal (Total Antibody)Interpretation
Control Lysate Band present at expected molecular weightBand presentTarget protein is phosphorylated
Phosphatase-Treated Lysate Signal is significantly reduced or absentBand presentThe antibody is phospho-specific

Signaling Pathway Example: EGFR Signaling

Phospho-specific antibodies are crucial for dissecting signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) pathway, specific phosphorylation events activate downstream signaling cascades.

EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Y1068) EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pMEK p-MEK (S217/221) MEK->pMEK Phosphorylates ERK ERK pMEK->ERK pERK p-ERK (T202/Y204) ERK->pERK Phosphorylates Transcription Gene Transcription pERK->Transcription

Caption: Simplified EGFR signaling pathway highlighting key phosphorylation events.

References

Technical Support Center: Optimization of Buffer Conditions to Stabilize Aspartyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing buffer conditions for the stabilization of labile aspartyl phosphate intermediates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability is hydrolysis, the chemical breakdown of the this compound bond by water. This mixed anhydride bond is inherently labile and susceptible to cleavage, particularly at alkaline pH. The active site of enzymes can be designed to protect this phospho-aspartyl residue from hydrolysis.[1]

Q2: What is the general effect of pH on this compound stability?

A2: this compound, like other acyl phosphates, is generally more stable in neutral to slightly acidic conditions. As the pH becomes more alkaline, the rate of hydrolysis increases due to base-catalyzed hydrolysis.[2] Conversely, under strongly acidic conditions, acid-catalyzed hydrolysis can also occur. Therefore, maintaining a pH range of approximately 6.0-7.0 is often a good starting point for stabilization.

Q3: How do divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) affect this compound stability?

A3: Divalent cations, particularly Mg²⁺, can significantly decrease the stability of this compound by accelerating its hydrolysis.[1] While essential for the enzymatic transfer of the phosphate group, these cations can also promote the non-enzymatic breakdown of the bond once formed. In experiments with a protein from the hyperthermophilic bacterium Thermotoga maritima, the half-life of a phospho-aspartyl residue at 80°C was found to be approximately 3 minutes in the presence of Mg²⁺, but this increased to 26 minutes in its absence.[1] Therefore, if the goal is to stabilize the this compound intermediate, it is crucial to chelate divalent cations using agents like EDTA or EGTA after the phosphorylation step.

Q4: Which buffer systems are recommended for stabilizing this compound?

A4: The choice of buffer can influence stability. Buffers with nucleophilic components can potentially accelerate hydrolysis. Non-nucleophilic buffers such as MES, HEPES, and MOPS are generally preferred over phosphate buffers, as the phosphate ion itself can act as a catalyst in some phosphate transfer reactions.[3] When selecting a buffer, it is critical to consider its pKa to ensure effective buffering at the desired pH, ideally between 6.0 and 7.0 for optimal stability.

Q5: At what temperatures should I conduct my experiments to maximize this compound stability?

A5: Lower temperatures significantly reduce the rate of hydrolysis. It is recommended to perform experiments at low temperatures, such as on ice or at 4°C, whenever possible to maximize the lifetime of the this compound intermediate. The inherent instability of these bonds increases with temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of phosphorylated signal pH is too high: The buffer pH may be in the alkaline range, leading to rapid base-catalyzed hydrolysis.Verify the pH of all buffers and solutions. Adjust the pH to a range of 6.0-7.0. Use a calibrated pH meter.
Presence of divalent cations: Divalent cations like Mg²⁺ are likely accelerating hydrolysis.Add a chelating agent such as EDTA or EGTA to your buffers to sequester divalent cations, especially in steps following the phosphorylation reaction.
High temperature: Experiments are being conducted at room temperature or higher, increasing the rate of hydrolysis.Perform all experimental steps on ice or in a cold room (4°C) to slow the rate of hydrolysis.
Nucleophilic buffer components: The buffer itself may be attacking the this compound bond.Switch to a non-nucleophilic buffer system like MES, HEPES, or MOPS.
Inconsistent results between experiments Buffer degradation or contamination: Buffers may have been prepared incorrectly, or their pH may have shifted over time.Prepare fresh buffers for each experiment. Always re-verify the pH before use.
Variable concentrations of divalent cations: Inconsistent levels of Mg²⁺ or Ca²⁺ contamination in reagents can lead to variable hydrolysis rates.Ensure consistent and controlled concentrations of chelating agents in your buffers.
Difficulty detecting the this compound intermediate Short half-life: The experimental conditions may still be too harsh for the labile bond to persist long enough for detection.Optimize all the above factors (pH, temperature, cations, buffer type) to maximize the half-life. Consider using rapid quenching techniques to stop the reaction and stabilize the intermediate before analysis.
Analytical method not sensitive enough: The chosen detection method may not be suitable for a low-abundance, transient species.Employ sensitive analytical techniques such as ³¹P NMR or radiolabeling with [γ-³²P]ATP followed by rapid separation methods like HPLC or specialized gel electrophoresis.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This method allows for the direct, non-invasive quantification of the parent this compound and its hydrolysis product, inorganic phosphate, over time.

Materials and Equipment:

  • High-resolution NMR spectrometer with a phosphorus probe

  • Thermostatted NMR sample chamber

  • High-quality NMR tubes

  • This compound-containing sample

  • Buffer of choice (e.g., 50 mM MES, pH 6.5)

  • D₂O for field locking

  • Internal standard (optional, e.g., phosphonoacetic acid)

Procedure:

  • Prepare the buffer solution at the desired pH and temperature.

  • Dissolve the this compound-containing sample in the buffer inside an NMR tube. If using an internal standard, add it at a known concentration.

  • Place the NMR tube in the pre-equilibrated, thermostatted NMR spectrometer.

  • Acquire a series of ³¹P NMR spectra at regular time intervals. The time intervals should be chosen based on the expected rate of hydrolysis.

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Identify and integrate the peaks corresponding to the this compound and the inorganic phosphate product.

  • Plot the concentration (proportional to the integral) of the this compound peak against time.

  • Determine the first-order rate constant (k) for hydrolysis by fitting the data to an exponential decay curve. The half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.

Protocol 2: Analysis of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is used to separate and quantify the this compound from its hydrolysis products, aspartic acid and inorganic phosphate.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reversed-phase C18 column or a mixed-mode column for separating polar analytes.[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Quenching solution (e.g., ice-cold 1 M HCl or 10% trichloroacetic acid)

  • Reaction buffer at the desired pH

Procedure:

  • Initiate the phosphorylation reaction in the chosen buffer.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately mix it with an equal volume of ice-cold quenching solution to stop the reaction and stabilize the components.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Inject the supernatant onto the HPLC column.

  • Elute the components using a gradient of Mobile Phase B. An example gradient could be 0-50% B over 20 minutes. The exact gradient will need to be optimized for the specific this compound-containing molecule.

  • Monitor the elution of this compound and aspartic acid using the detector.

  • Quantify the peak areas corresponding to the this compound at each time point.

  • Plot the peak area of the this compound against time and determine the rate of hydrolysis as described in the NMR protocol.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer (pH 6.0-7.0, Non-nucleophilic) B Add Chelating Agent (e.g., EDTA) A->B C Initiate Phosphorylation (on ice / 4°C) B->C D Take Time Points C->D E Quench Reaction D->E F Analyze Sample (NMR or HPLC) E->F G Determine Hydrolysis Rate F->G

Caption: Experimental workflow for optimizing this compound stability.

troubleshooting_logic Start Problem: Rapid Loss of Signal Q_pH Is pH between 6.0-7.0? Start->Q_pH A_pH_No Adjust pH to 6.0-7.0 Q_pH->A_pH_No No Q_Cations Are divalent cations chelated? Q_pH->Q_Cations Yes A_pH_No->Q_Cations A_Cations_No Add EDTA/EGTA Q_Cations->A_Cations_No No Q_Temp Is experiment at low temp? Q_Cations->Q_Temp Yes A_Cations_No->Q_Temp A_Temp_No Move to 4°C / Ice Q_Temp->A_Temp_No No End Stability Improved Q_Temp->End Yes A_Temp_No->End

Caption: Troubleshooting logic for stabilizing this compound.

References

Technical Support Center: Troubleshooting Aspartyl Phosphate Peptide Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the mass spectrometry analysis of aspartyl phosphate (pAsp) peptides. Due to the inherent lability of the acyl phosphate bond, these peptides often exhibit poor fragmentation in MS/MS analysis, complicating site localization and confident identification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide showing poor fragmentation with Collision-Induced Dissociation (CID)?

Poor fragmentation of this compound peptides in CID is primarily due to the high lability of the phosphoester bond on the aspartic acid side chain.[1][2] During CID, the low-energy activation often leads to a preferential neutral loss of phosphoric acid (H₃PO₄; -98 Da) or metaphosphoric acid (HPO₃; -80 Da).[3][4] This neutral loss pathway consumes most of the collision energy, leaving insufficient energy for cleavage of the peptide backbone. As a result, the MS/MS spectrum is dominated by the precursor ion and the neutral loss peak, with very few informative b- and y-ions for sequence confirmation and localization of the phosphorylation site.[1]

Furthermore, the presence of the acidic aspartate residue itself can influence fragmentation, often promoting cleavage at the C-terminal side of the aspartic acid, a phenomenon known as the "aspartic acid effect".[5] This can lead to a non-random fragmentation pattern that may not provide sufficient sequence coverage.

Q2: What is gas-phase rearrangement and how does it affect my pAsp peptide analysis?

Gas-phase rearrangement is a phenomenon observed during MS/MS analysis where the phosphate group can migrate from its original position to another suitable residue within the peptide, such as a serine or threonine.[6] This intramolecular transfer can occur during the activation process in the mass spectrometer, particularly in ion trap instruments.[6] For this compound peptides, this could lead to the incorrect assignment of the phosphorylation site to a different amino acid. Evidence suggests that this rearrangement is more likely to occur with doubly-charged precursor ions.[6]

Q3: Are there better fragmentation techniques for this compound peptides than CID?

Yes, alternative fragmentation methods are highly recommended for labile phosphopeptides like those containing this compound. The most effective alternatives are:

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation techniques involve the transfer of an electron to the peptide, which induces cleavage of the N-Cα bond in the peptide backbone.[1] This process is much "softer" than CID and tends to preserve labile post-translational modifications, including the this compound group.[7] ETD and ECD typically generate c- and z-type fragment ions, providing extensive sequence coverage while keeping the phosphate group intact, which is crucial for accurate site localization.[7]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a separate collision cell. It provides higher fragmentation energy and a shorter activation time compared to traditional ion trap CID.[3] This can lead to more extensive backbone fragmentation and can sometimes circumvent the dominant neutral loss pathway.[4] HCD has been shown to generate high-quality spectra for phosphopeptides.

  • Hybrid Fragmentation Methods (e.g., EThcD): Modern mass spectrometers offer hybrid fragmentation techniques that combine ETD with HCD (EThcD). This approach leverages the strengths of both methods, generating a rich spectrum of c-, z-, b-, and y-ions, which can significantly improve sequence coverage and the confidence of phosphorylation site assignment.[8]

Troubleshooting Guide

Problem: My MS/MS spectrum for a suspected pAsp peptide is dominated by a neutral loss of -98 Da and shows very few other fragment ions.

This is the classic sign of poor fragmentation of a labile phosphopeptide using CID.

Troubleshooting Workflow:

TroubleshootingWorkflow start Poor pAsp Fragmentation (Dominant Neutral Loss) switch_frag Switch to Alternative Fragmentation Method start->switch_frag Recommended optimize_cid Optimize CID Parameters (If alternative methods are unavailable) start->optimize_cid Alternative sample_prep Review Sample Preparation & Enrichment start->sample_prep etd_hcd Use ETD, HCD, or EThcD switch_frag->etd_hcd ms3 Perform MS3 on Neutral Loss Ion optimize_cid->ms3 energy Optimize Collision Energy (Stepped NCE) optimize_cid->energy charge Select Higher Charge State Precursors optimize_cid->charge end Improved Fragmentation & Site Localization etd_hcd->end ms3->end energy->end charge->end enrich Use Phosphopeptide Enrichment (IMAC/TiO2) sample_prep->enrich acid_stable Ensure Acid-Stable Enrichment Protocol sample_prep->acid_stable enrich->end acid_stable->end

Caption: Troubleshooting workflow for poor pAsp peptide fragmentation.

Detailed Steps:

  • Switch to an Alternative Fragmentation Method:

    • Recommendation: The most effective solution is to move away from CID.

    • ETD/ECD: If available, ETD or ECD are the preferred methods as they preserve the labile phosphate group and provide extensive backbone fragmentation.[1][7]

    • HCD: If ETD is not available, HCD is a strong alternative that can provide richer fragmentation spectra than conventional CID.[3][4]

    • EThcD: For challenging peptides, the combination of ETD and HCD can provide the most comprehensive fragmentation data.[8]

  • Optimize CID Parameters (if alternative methods are not an option):

    • Perform MS³: Isolate the ion that has undergone the neutral loss of phosphoric acid (-98 Da) and fragment it again. This MS³ scan can often generate the necessary b- and y-ions for sequence identification.[1]

    • Optimize Collision Energy: Instead of a single collision energy, use a stepped normalized collision energy (NCE). This can help to find a "sweet spot" that allows for some backbone fragmentation before the complete loss of the phosphate group.

    • Target Higher Charge States: Higher charge state precursors can sometimes lead to better fragmentation and reduced neutral loss.

  • Review Sample Preparation and Enrichment:

    • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is often necessary. Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography are common methods.[9][10]

    • Acid Lability: The this compound bond is known to be acid-labile. Ensure that your enrichment and sample handling protocols do not use harsh acidic conditions for extended periods, which could lead to the loss of the modification before MS analysis. Use buffers with milder acidity where possible and keep samples cold.

Data Presentation

The choice of fragmentation method significantly impacts the quality of MS/MS data for phosphopeptides. The following table summarizes the typical outcomes for different methods.

Fragmentation MethodPredominant Ion TypesPhosphate Group PreservationTypical Sequence CoverageSuitability for pAsp Peptides
CID b, y, and dominant [M+nH-98]ⁿ⁺PoorLow to ModerateLow (prone to neutral loss)
HCD b, yModerate to GoodModerate to HighGood
ETD/ECD c, zExcellentHighExcellent
EThcD b, y, c, zExcellentVery HighSuperior

Experimental Protocols

Protocol 1: Phosphopeptide Enrichment using Titanium Dioxide (TiO₂) Spin Tips

This protocol is adapted for general phosphopeptide enrichment with considerations for acid-labile modifications.

Materials:

  • Digested peptide sample

  • TiO₂ spin tips

  • Loading Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic acid (TFA)

  • Wash Buffer 1: 80% ACN, 1% TFA

  • Wash Buffer 2: 0.1% TFA in 50% ACN

  • Elution Buffer: 1% Ammonium hydroxide

  • Microcentrifuge

Procedure:

  • Sample Preparation: Resuspend the dried peptide digest in 100 µL of Loading Buffer.

  • Tip Equilibration:

    • Place the TiO₂ spin tip on a microcentrifuge tube.

    • Add 50 µL of Elution Buffer and centrifuge at 3,000 rpm for 2 minutes.

    • Add 50 µL of Loading Buffer and centrifuge at 3,000 rpm for 2 minutes. Repeat this step.

  • Peptide Loading:

    • Load the resuspended peptide sample onto the equilibrated TiO₂ spin tip.

    • Centrifuge at 1,000 rpm for 5-10 minutes until the entire sample has passed through the tip. Reload the flow-through and repeat to maximize binding.

  • Washing:

    • Wash the tip with 50 µL of Loading Buffer and centrifuge at 3,000 rpm for 2 minutes.

    • Wash the tip with 50 µL of Wash Buffer 1 and centrifuge at 3,000 rpm for 2 minutes.

    • Wash the tip with 50 µL of Wash Buffer 2 and centrifuge at 3,000 rpm for 2 minutes.

  • Elution:

    • Place the spin tip in a fresh collection tube.

    • Add 50 µL of Elution Buffer. Incubate for 5 minutes at room temperature.

    • Centrifuge at 3,000 rpm for 3 minutes to elute the phosphopeptides. Repeat the elution step for a total of two elutions.

  • Sample Preparation for MS: Immediately acidify the eluted sample with formic acid to a final concentration of 1-2% to neutralize the ammonium hydroxide. Dry the sample in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis.

Protocol 2: Setting up a Data-Dependent MS³ Method for CID

This is a general guide for a Thermo Fisher Scientific Orbitrap instrument. Parameters may vary for other instruments.

  • Create a new instrument method.

  • Full MS Scan (MS¹):

    • Set the desired scan range (e.g., m/z 350-1800).

    • Set the resolution (e.g., 120,000).

  • Data-Dependent MS² Scan:

    • Enable data-dependent scanning.

    • Select CID as the activation type.

    • Set the isolation window (e.g., 1.6 m/z).

    • Set the Normalized Collision Energy (NCE) (e.g., 35%).

    • Under "Dynamic Exclusion," set parameters to avoid re-sequencing the same peptide.

  • Data-Dependent MS³ Scan:

    • Enable data-dependent MS³.

    • Set the source MS level to MS².

    • Under "MS³ Trigger," select "Neutral Loss."

    • Add a neutral loss mass of 97.9769 Da (for H₃PO₄). You can add a second neutral loss of 48.9884 Da for doubly charged precursors.

    • Set the isolation window for the MS³ scan (e.g., 2.0 m/z).

    • Set the NCE for the MS³ scan (e.g., 35%).

Signaling Pathway and Workflow Diagrams

signaling_pathway Kinase Kinase Asp_Residue Aspartate Residue (on Substrate Protein) Kinase->Asp_Residue ATP->ADP pAsp_Residue This compound (pAsp) Asp_Residue->pAsp_Residue pAsp_Residue->Asp_Residue Pi Downstream Downstream Signaling Event pAsp_Residue->Downstream Phosphatase Phosphatase Phosphatase->pAsp_Residue dephosphorylation experimental_workflow cluster_ms Mass Spectrometry start Protein Sample digestion Proteolytic Digestion (e.g., Trypsin) start->digestion enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms cid CID (Poor fragmentation) lcms->cid If necessary etd_hcd ETD / HCD / EThcD (Improved fragmentation) lcms->etd_hcd Recommended data_analysis Data Analysis (Database Search & Site Localization) result Identified pAsp Peptides data_analysis->result cid->data_analysis etd_hcd->data_analysis

References

methods to minimize phosphatase activity during protein purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of endogenous phosphatase activity during protein purification. Preserving the phosphorylation state of your protein of interest is critical for functional studies and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to inhibit phosphatases during protein purification?

A1: During cell lysis, the natural compartmentalization of enzymes is disrupted. This releases endogenous phosphatases, which can dephosphorylate your target protein.[1][2] Dephosphorylation can lead to reduced protein recovery, altered protein activity, and biologically meaningless data, especially when studying protein activation states and signaling pathways.[1][3][4] Therefore, inhibiting these enzymes is essential to preserve the native phosphorylation state of your protein for downstream analysis.[2][3]

Q2: What are the main classes of phosphatases, and which inhibitors should I use?

A2: Phosphatases are broadly categorized into serine/threonine phosphatases and tyrosine phosphatases.[1][3] Since no single inhibitor is effective against all types, a combination or "cocktail" of inhibitors is typically used to ensure broad-spectrum protection.[1] Common inhibitors for serine/threonine phosphatases include sodium fluoride, β-glycerophosphate, and sodium pyrophosphate.[3] For tyrosine phosphatases, sodium orthovanadate is a widely used inhibitor.[3]

Q3: When should I add phosphatase inhibitors to my sample?

A3: Phosphatase inhibitors should be added to your lysis buffer immediately before you begin cell lysis.[2][3] This ensures that the inhibitors are present the moment cellular compartments are disrupted and phosphatases are released.[3] Some inhibitors, like PMSF (a protease inhibitor often used alongside phosphatase inhibitors), are unstable in aqueous solutions and should be added fresh each time.[2][3]

Q4: Can I use a commercial inhibitor cocktail, or should I prepare my own?

A4: Commercial cocktails are convenient and optimized for broad-spectrum inhibition of common phosphatases.[3][5][6] They are an excellent starting point for most applications.[1][2] However, preparing your own cocktail allows for customization if you are dealing with a specific or unusual type of phosphatase activity, or if you need to omit certain components that might interfere with downstream assays.[1]

Q5: Besides inhibitors, what other factors can help minimize phosphatase activity?

A5: Several factors in addition to chemical inhibitors can help preserve your protein's phosphorylation state:

  • Temperature: Perform all lysis and purification steps on ice or at 4°C. Low temperatures significantly reduce the activity of most enzymes, including phosphatases.[2][3][7]

  • pH: Maintaining a neutral or slightly alkaline pH (around 7.0-8.0) for your lysis and purification buffers can help minimize the activity of acid phosphatases.[2]

  • Speed: Work quickly to minimize the time that your protein is exposed to active phosphatases in the crude lysate.[7][8]

  • Buffer Choice: Avoid using phosphate-based buffers like PBS if you are performing immunoprecipitation for a phosphoprotein, as the free phosphate can compete with the phospho-specific antibody. Tris-based buffers (e.g., TBS) are a recommended alternative.[9]

Troubleshooting Guide

Problem 1: My protein is still getting dephosphorylated even though I'm using a phosphatase inhibitor cocktail.

Possible CauseSuggested Solution
Inhibitor concentration is too low. Increase the concentration of the inhibitor cocktail. You may need to perform a titration experiment to find the optimal concentration for your specific cell type or tissue.[3]
Inhibitors have degraded. Ensure that your inhibitor stocks have been stored correctly and are not expired. Prepare fresh working solutions of inhibitors immediately before use, as some are unstable in aqueous buffers.[2][3]
The cocktail is not effective against the specific phosphatases in your sample. Your sample may contain less common phosphatases that are not targeted by the general cocktail. Try adding other specific inhibitors or create a custom cocktail.[1][3]
Lysis and purification are taking too long. Streamline your workflow to reduce the overall time of the experiment. The longer the process, the more opportunity for residual phosphatase activity to affect your protein.[7]

Problem 2: My downstream assay (e.g., kinase assay, mass spectrometry) is being inhibited.

Possible CauseSuggested Solution
Phosphatase inhibitors are interfering with the assay. Some inhibitors, like sodium orthovanadate, can inhibit other enzymes. It may be necessary to remove the inhibitors after the initial purification steps.[3]
EDTA in the buffer is chelating necessary metal ions. Some downstream applications require divalent cations (e.g., Mg²⁺, Mn²⁺). If your lysis buffer contains EDTA (a common metalloprotease inhibitor), it can chelate these ions. Consider using an EDTA-free inhibitor cocktail.[8][10]
High salt or detergent concentrations. The buffer composition required for efficient lysis and inhibition may not be compatible with subsequent steps.

Solution for Assay Interference: To remove inhibitors or exchange the buffer before your downstream application, you can use methods such as:

  • Dialysis or Desalting: This is an effective way to exchange the buffer and remove small molecules like inhibitor components.[3]

  • Buffer Exchange via Spin Columns: For smaller sample volumes, spin columns are a quick and efficient method for buffer exchange.

Quantitative Data Summary

The following tables provide recommended working concentrations for common phosphatase inhibitors.

Table 1: Common Serine/Threonine Phosphatase Inhibitors

InhibitorTargetTypical Working ConcentrationSolubility
Sodium Fluoride (NaF) Ser/Thr Phosphatases, Acid Phosphatases1 - 20 mM[3]Water
β-Glycerophosphate Ser/Thr Phosphatases1 - 100 mM[3]Water
Sodium Pyrophosphate Ser/Thr Phosphatases1 - 100 mM[3]Water
Calyculin A PP1 and PP2A1 µM[11]DMSO
Cantharidin PP1 and PP2A500 µM[11]DMSO

Table 2: Common Tyrosine Phosphatase Inhibitors

InhibitorTargetTypical Working ConcentrationSolubility
Sodium Orthovanadate (Na₃VO₄) Tyrosine Phosphatases, Alkaline Phosphatases1 - 100 mM[3]Water
Sodium Molybdate Acid and Tyrosine Phosphatases1.15 mM (in some cocktails)[11]Water
(-)-p-Bromotetramisole oxalate Alkaline Phosphatases2.5 mM[11]Water

Experimental Protocols

Protocol 1: Preparation of Cell Lysis Buffer with Phosphatase Inhibitors

This protocol describes the preparation of a standard RIPA lysis buffer supplemented with a homemade phosphatase inhibitor cocktail.

Materials:

  • RIPA Buffer Base (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Phosphatase Inhibitor Stock Solutions:

    • 1 M Sodium Fluoride (NaF)

    • 1 M β-Glycerophosphate

    • 200 mM Sodium Orthovanadate (Na₃VO₄) - Activation required, see note below.

Procedure:

  • Prepare Activated Sodium Orthovanadate:

    • Prepare a 200 mM solution of sodium orthovanadate in water.

    • Adjust the pH to 10.0 with HCl. The solution will turn yellow.

    • Boil the solution until it becomes colorless.

    • Cool to room temperature.

    • Repeat the pH adjustment and boiling cycle until the solution remains colorless and the pH stabilizes at 10.0.

    • Store aliquots at -20°C.

  • Prepare Final Lysis Buffer:

    • Start with 10 mL of ice-cold RIPA Buffer Base.

    • Add 1 tablet of protease inhibitor cocktail or the recommended volume of a liquid cocktail.

    • Add the phosphatase inhibitors to the final concentrations listed below:

      • Sodium Fluoride: 100 µL of 1 M stock for a final concentration of 10 mM.

      • β-Glycerophosphate: 200 µL of 1 M stock for a final concentration of 20 mM.

      • Activated Sodium Orthovanadate: 5 µL of 200 mM stock for a final concentration of 1 mM.

    • Mix gently and keep the complete lysis buffer on ice. Use the buffer the same day it is prepared.

Cell Lysis:

  • Wash cultured cells with ice-cold PBS.

  • Add 1 mL of the complete, ice-cold lysis buffer per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube for downstream processing.

Visualizations

G cluster_0 Protein Purification Workflow cluster_1 Key Considerations start Start: Cell Pellet lysis Cell Lysis (Add Inhibitors) start->lysis Resuspend in Lysis Buffer centrifuge1 Centrifugation (Clarify Lysate) lysis->centrifuge1 inhibitors Use Fresh Inhibitor Cocktail lysis->inhibitors binding Affinity Binding (e.g., Ni-NTA, GST) centrifuge1->binding Load Supernatant temp Maintain 4°C Throughout centrifuge1->temp wash Wash Steps binding->wash buffers Optimize Buffer pH and Composition binding->buffers elution Elution wash->elution analysis Downstream Analysis elution->analysis

Caption: Workflow for protein purification with integrated phosphatase inhibition steps.

G start Problem: Protein is dephosphorylated check_cocktail Is an inhibitor cocktail being used? start->check_cocktail check_freshness Are inhibitors fresh and stored correctly? check_cocktail->check_freshness Yes add_cocktail Solution: Add a broad-spectrum phosphatase inhibitor cocktail. check_cocktail->add_cocktail No check_temp Was the procedure performed at 4°C? check_freshness->check_temp Yes use_fresh Solution: Prepare fresh inhibitors from properly stored stocks. check_freshness->use_fresh No check_concentration Is inhibitor concentration optimal? check_temp->check_concentration Yes use_cold Solution: Perform all steps on ice or in a cold room. check_temp->use_cold No increase_conc Solution: Increase inhibitor concentration or try a different cocktail. check_concentration->increase_conc No resolved Problem Likely Resolved check_concentration->resolved Yes add_cocktail->resolved use_fresh->resolved use_cold->resolved increase_conc->resolved

Caption: Troubleshooting decision tree for protein dephosphorylation issues.

References

optimizing phosphopeptide enrichment for aspartyl phosphate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphopeptide enrichment. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols specifically tailored for the analysis of acid-labile phosphopeptides, such as aspartyl phosphates (pAsp).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the enrichment of phosphopeptides, with a special focus on preserving labile modifications like aspartyl phosphate.

Frequently Asked Questions (FAQs)

Q1: Why is my phosphopeptide enrichment yield low, especially for my target of interest?

A1: Low yield can stem from several factors:

  • Suboptimal Binding pH: Standard protocols often use highly acidic buffers (e.g., with Trifluoroacetic Acid - TFA), which are ideal for stable phospho-serine/threonine/tyrosine peptides but can hydrolyze labile pAsp. Ensure your buffer pH is appropriate for your target.[1]

  • Insufficient Sample Amount: The stoichiometry of phosphorylation is often low. If the starting protein amount is too low, the phosphopeptide concentration may be below the detection limit.[2]

  • Interfering Agents: Detergents, salts, EDTA, and other agents from your lysis buffer can interfere with binding to the enrichment resin. Ensure your sample is properly desalted and cleaned up before enrichment.[2][3]

  • Incorrect Bead-to-Peptide Ratio: Using too many beads for a small sample can increase non-specific binding, while using too few can result in incomplete capture of phosphopeptides.[4][5]

Q2: I am losing my aspartyl-phosphorylated peptide during enrichment. How can I prevent this?

A2: The primary cause of pAsp loss is acid hydrolysis. The P-N bond in phosphoaspartate is notoriously unstable at low pH. To mitigate this:

  • Use Neutral pH Buffers: Modify standard IMAC or TiO2 protocols to use loading, wash, and elution buffers closer to a neutral pH. This is the most critical adjustment.

  • Avoid Harsh Acids: Replace strong acids like TFA with weaker acids like formic acid or acetic acid, and ensure the final pH of the sample loading buffer is above 4.0, and ideally closer to neutral.[1]

  • Keep Samples Cold: Perform all steps at 4°C to reduce the rate of chemical hydrolysis.

  • Minimize Incubation Times: Reduce the duration of binding and wash steps where possible to limit exposure to potentially destabilizing conditions.

Q3: I see a high number of non-phosphorylated peptides in my final eluate. What causes this non-specific binding?

A3: High non-specific binding is a common issue, particularly with IMAC and TiO2 resins.

  • Highly Acidic Peptides: Peptides rich in glutamic acid and aspartic acid can co-enrich with phosphopeptides due to their negative charges.[1] Using displacing agents like 2,5-dihydroxybenzoic acid (DHB) or glycolic acid in the loading buffer can help block these non-specific interactions.[6][7]

  • Improper Washing: Ensure washing steps are adequate. Using a wash buffer with a high concentration of organic solvent (e.g., 80% acetonitrile) helps remove non-specifically bound hydrophobic peptides.[8]

  • Plasticware Contamination: Use low protein binding microcentrifuge tubes to prevent non-specific peptide adsorption to plastic surfaces.[2]

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common enrichment problems.

TroubleshootingFlowchart cluster_labile Acid-Labile Workflow cluster_stable Standard Workflow start Start: Low Phosphopeptide Recovery check_lability Is the target phosphate acid-labile (e.g., pAsp)? start->check_lability use_neutral_ph Switch to neutral pH buffers for all steps. check_lability->use_neutral_ph Yes check_binding Was sample pH < 3.0 for binding? check_lability->check_binding No minimize_time Keep samples cold and minimize incubation times. use_neutral_ph->minimize_time labile_result Re-run enrichment. minimize_time->labile_result check_interference Were interfering agents (detergents, salts) removed? check_binding->check_interference Yes stable_result Adjust protocol and re-run. check_binding->stable_result No, adjust pH check_beads Was the bead-to-peptide ratio optimized? check_interference->check_beads Yes check_interference->stable_result No, desalt sample check_beads->stable_result Yes, issue may be elsewhere check_beads->stable_result No, adjust ratio

A flowchart for troubleshooting low phosphopeptide recovery.

Data & Protocols

Comparison of Enrichment Buffer Systems

The choice of buffer is critical for preserving labile phosphopeptides. The following table summarizes common buffer compositions for Titanium Dioxide (TiO2) and Immobilized Metal Affinity Chromatography (IMAC) enrichment and their suitability for this compound analysis.

Enrichment Method Buffer System Key Components Typical pH Suitability for pAsp Reference
Standard TiO2 Acidic Loading80% Acetonitrile, 1-6% TFA< 2.5Low (High risk of hydrolysis)[6][9]
Standard IMAC (Fe³⁺) Acidic Loading40% Acetonitrile, 25 mM Formic Acid~3.0Low (High risk of hydrolysis)[6]
Optimized TiO2 Displacing Agent80% ACN, 2% Formic Acid~2.5Moderate (Reduced acid strength)[8]
pAsp-Optimized IMAC Neutral Loading250 mM Acetic Acid, 30% ACN~3.0Moderate (Still acidic)[10]
pAsp-Optimized IMAC Neutral pH 100 mM HEPES, 50 mM NaCl ~7.0 High (Recommended for labile PTMs)N/A

Note: A neutral pH IMAC protocol is proposed for pAsp analysis based on chemical principles, though specific literature protocols are sparse.

Experimental Protocols

Protocol 1: Modified IMAC for this compound Enrichment (Neutral pH)

This protocol is adapted from standard IMAC procedures to better preserve acid-labile phosphopeptides.

  • Bead Preparation:

    • Resuspend Fe-NTA IMAC beads in a low-protein-binding tube.

    • Wash the beads twice with molecular-grade water.

    • Equilibrate the beads by washing twice with 50 µL of Neutral Loading Buffer (100 mM HEPES, 50 mM NaCl, 30% Acetonitrile, pH 7.0).

  • Sample Preparation & Binding:

    • Ensure the digested peptide sample is desalted and lyophilized.

    • Reconstitute the peptide sample in 40 µL of Neutral Loading Buffer.

    • Add the peptide solution to the equilibrated IMAC beads.

    • Incubate for 30 minutes at 4°C with gentle end-over-end rotation.[4]

  • Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the beads twice with 100 µL of Neutral Loading Buffer.

    • Wash once with 100 µL of molecular-grade water to remove buffer salts.

  • Elution:

    • Elute the phosphopeptides by adding 50 µL of Elution Buffer (1% Ammonium Hydroxide, pH ~11).

    • Incubate for 5 minutes at room temperature.

    • Centrifuge and collect the supernatant containing the enriched phosphopeptides. Repeat elution once.

    • Immediately neutralize the eluate with 1-2 µL of 10% Formic Acid and prepare for MS analysis.

Workflow Diagram: Standard vs. pAsp-Optimized Enrichment

This diagram illustrates the key differences between a standard acidic enrichment workflow and one optimized for labile aspartyl phosphates.

WorkflowComparison cluster_standard Standard Workflow (pSer/pThr/pTyr) cluster_optimized pAsp-Optimized Workflow s_start Digested Peptides s_bind Bind in Acidic Buffer (e.g., pH < 3 with TFA) s_start->s_bind s_wash Wash with Acidic Buffer s_bind->s_wash hydrolysis High Risk of pAsp Hydrolysis s_bind->hydrolysis s_elute Elute with Basic Buffer (e.g., NH4OH) s_wash->s_elute s_end MS Analysis s_elute->s_end o_start Digested Peptides o_bind Bind in Neutral Buffer (e.g., pH 7.0 with HEPES) o_start->o_bind o_wash Wash with Neutral Buffer (Keep at 4°C) o_bind->o_wash preservation Preservation of Labile pAsp o_bind->preservation o_elute Elute with Basic Buffer (Immediate Neutralization) o_wash->o_elute o_end MS Analysis o_elute->o_end

Comparison of standard and pAsp-optimized enrichment workflows.

Signaling Pathway Visualization

Aspartyl phosphorylation is a key mechanism in bacterial two-component signaling systems, which allow bacteria to sense and respond to environmental changes.

Bacterial Two-Component System

This diagram shows a typical two-component signaling pathway. An external signal triggers the autophosphorylation of a membrane-bound histidine kinase (Sensor Kinase) on a histidine residue. This phosphate group is then transferred to an aspartate residue on a cytoplasmic response regulator, activating it to elicit a cellular response, often through changes in gene expression.

TwoComponentSystem cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SK Sensor Kinase RR_inactive Response Regulator (Inactive) SK->RR_inactive Phosphotransfer (His -> Asp) ADP ADP SK->ADP Autophosphorylation RR_active Response Regulator-P (Active) RR_inactive->RR_active Phosphotransfer (His -> Asp) DNA DNA Target RR_active->DNA Binds DNA Response Cellular Response (e.g., Gene Expression) DNA->Response Binds DNA Signal Environmental Signal Signal->SK ATP ATP ATP->SK Autophosphorylation

A model of a bacterial two-component signaling pathway.

References

Validation & Comparative

Navigating the Challenges of Aspartyl Phosphorylation: A Comparative Guide to Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein phosphorylation sites is a cornerstone of understanding cellular signaling. Aspartyl phosphorylation, a critical but notoriously labile post-translational modification, presents unique analytical hurdles. This guide provides an objective comparison of key methods for validating the site of aspartyl phosphorylation, complete with experimental data, detailed protocols, and workflow visualizations to empower informed methodological choices.

Aspartyl phosphorylation, the addition of a phosphate group to an aspartic acid residue, is a key mechanism in signal transduction, particularly in two-component systems prevalent in bacteria, archaea, and plants. Unlike the more stable phosphoesters on serine, threonine, and tyrosine, the acyl phosphate bond of phosphoaspartate is highly susceptible to hydrolysis, especially under acidic conditions commonly used in traditional proteomics workflows. This inherent instability necessitates specialized approaches for its accurate identification and validation.

Comparing the Arsenal: A Head-to-Head Look at Validation Techniques

Choosing the right method to validate a putative aspartyl phosphorylation site depends on a variety of factors, including the specific research question, available instrumentation, and the protein of interest. Below is a comparative summary of the leading techniques.

Method Principle Primary Use Advantages Limitations Typical Throughput
Phos-tag™ SDS-PAGE A functional molecule that specifically captures phosphomonoesters, causing a mobility shift in phosphorylated proteins during electrophoresis.Separation and initial detection of phosphorylated vs. non-phosphorylated protein isoforms.Relatively simple, does not require specialized MS equipment, provides stoichiometric information.[1][2]Indirect site validation, requires specific antibodies for Western blotting, resolution can be protein-dependent.Moderate
Mass Spectrometry (with chemical stabilization) Identification of phosphopeptides and localization of the phosphorylation site based on mass-to-charge ratio after proteolytic digestion and chemical derivatization to stabilize the labile phosphate.Definitive site identification and quantification.High specificity and sensitivity, provides direct evidence of the phosphorylation site.[3][4]Technically complex, requires specialized instrumentation and expertise, risk of incomplete derivatization.High
Site-Directed Mutagenesis The putative phosphorylated aspartate is mutated to a non-phosphorylatable residue (e.g., alanine) or a phosphomimetic (e.g., glutamate) to assess the functional consequences.Functional validation of the phosphorylation site's importance.Directly links the phosphorylation site to a biological function.Indirect evidence of phosphorylation, potential for unintended structural perturbations, can be time-consuming.Low
In Vitro Kinase Assay The protein of interest is incubated with its cognate kinase and ATP to induce phosphorylation, which is then detected by one of the above methods.Confirmation of a direct kinase-substrate relationship and production of phosphorylated protein for further analysis.Controlled environment, can produce a homogenous population of phosphorylated protein.May not fully recapitulate in vivo conditions, requires purified and active kinase and substrate.Low to Moderate

In-Depth Experimental Protocols

Phos-tag™ SDS-PAGE for Aspartyl Phosphorylation Detection

This protocol is adapted for the analysis of the acid-labile phospho-aspartate modification.

Materials:

  • Phos-tag™ Acrylamide

  • Resolving and stacking gel solutions for SDS-PAGE

  • Tris-Glycine or Tris-MOPS running buffer

  • Transfer buffer

  • PVDF membrane

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Gel Preparation: Prepare a standard SDS-PAGE resolving gel, adding the appropriate concentration of Phos-tag™ Acrylamide (typically 25-100 µM) and MnCl₂ or ZnCl₂ (double the molar concentration of Phos-tag™) before polymerization. Cast the stacking gel as usual.

  • Sample Preparation: Lyse cells or prepare protein samples in a buffer at neutral or slightly alkaline pH to minimize hydrolysis of the phospho-aspartyl bond. Avoid acidic conditions and high temperatures. Add phosphatase inhibitors.

  • Electrophoresis: Load samples and run the gel at a constant voltage (e.g., 100-150V) at 4°C to further minimize hydrolysis. The phosphorylated protein will migrate slower than its non-phosphorylated counterpart, resulting in a band shift.

  • Protein Transfer: Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate. The upper band corresponds to the aspartyl-phosphorylated protein, while the lower band is the non-phosphorylated form.

Mass Spectrometry with Hydroxylamine Derivatization

This method stabilizes the phospho-aspartyl bond for mass spectrometric analysis.

Materials:

  • Protein sample

  • DTT, iodoacetamide

  • Trypsin

  • Hydroxylamine solution (freshly prepared)

  • C18 desalting column

  • LC-MS/MS system

Protocol:

  • Protein Denaturation and Digestion: Denature the protein sample, reduce with DTT, and alkylate with iodoacetamide. Digest the protein with trypsin overnight at 37°C.

  • Chemical Derivatization: Add a freshly prepared hydroxylamine solution to the peptide mixture to a final concentration of 1M. Incubate at room temperature for 1-2 hours. This converts the labile acyl phosphate to a more stable hydroxamate derivative, resulting in a specific mass shift.

  • Sample Desalting: Desalt the derivatized peptides using a C18 column to remove excess reagents and salts.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to detect the mass shift corresponding to the hydroxamate derivatization on aspartic acid residues.

  • Data Analysis: Use database search algorithms to identify peptides with the specific mass modification on aspartate residues, confirming the site of phosphorylation.

Site-Directed Mutagenesis

This protocol describes the mutation of a target aspartate to a non-phosphorylatable alanine.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the desired aspartate-to-alanine mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Protocol:

  • Primer Design: Design primers that anneal to the plasmid and contain the codon change from aspartate (GAC or GAT) to alanine (GCC or GCT).

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Functional Assay: Express the mutant protein and assess its function compared to the wild-type protein to determine the effect of ablating the phosphorylation site.

Visualizing the Processes

To better understand the workflows and signaling context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_methods Validation Methods cluster_outcomes Validation Outcome phos_tag Phos-tag SDS-PAGE separation Separation of Phospho-isoforms phos_tag->separation ms Mass Spectrometry (with stabilization) site_id Direct Site Identification ms->site_id sdm Site-Directed Mutagenesis functional_effect Functional Consequence sdm->functional_effect kinase_assay In Vitro Kinase Assay direct_phosphorylation Direct Kinase Substrate Confirmation kinase_assay->direct_phosphorylation protein_sample Protein Sample (Putative pAsp) protein_sample->phos_tag protein_sample->ms protein_sample->sdm protein_sample->kinase_assay

Caption: A logical workflow for aspartyl phosphorylation validation.

two_component_system envz EnvZ (Sensor Kinase) adp ADP envz->adp p P envz->p ompr OmpR (Response Regulator) p2 P ompr->p2 dna Promoter DNA gene_expression Gene Expression (e.g., ompF, ompC) dna->gene_expression Regulation atp ATP atp->envz Autophosphorylation p->ompr Phosphotransfer p2->dna Binding

Caption: The EnvZ-OmpR two-component signaling pathway.

Conclusion

The validation of aspartyl phosphorylation sites requires a multi-faceted approach that considers the inherent instability of this modification. While Phos-tag™ SDS-PAGE offers a robust method for initial detection and stoichiometric analysis, mass spectrometry with chemical stabilization provides definitive site identification. Site-directed mutagenesis remains the gold standard for elucidating the functional significance of a specific phosphorylation event. By understanding the strengths and limitations of each technique, researchers can design a comprehensive validation strategy to confidently characterize the role of aspartyl phosphorylation in their protein of interest and its associated signaling pathways.

References

Distinguishing Aspartyl Phosphate from Phosphoserine and Phosphothreonine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of protein phosphorylation sites is paramount to understanding cellular signaling and developing targeted therapeutics. While phosphoserine (pSer) and phosphothreonine (pThr) are the most commonly studied phosphoamino acids, the highly labile aspartyl phosphate (pAsp) presents a significant analytical challenge. This guide provides a comparative overview of mass spectrometry-based approaches to distinguish the acyl phosphate of pAsp from the phosphoesters of pSer and pThr, supported by experimental data and detailed protocols.

The primary challenge in the mass spectrometric analysis of this compound lies in its inherent instability, particularly under the acidic conditions typically used for phosphopeptide enrichment and liquid chromatography-mass spectrometry (LC-MS). This lability, however, can also serve as a key distinguishing feature when compared to the more stable phosphoester linkages in phosphoserine and phosphothreonine.

Comparative Analysis of Physicochemical and Mass Spectrometric Properties

A direct comparison of the key properties of these three phosphorylated amino acids is essential for developing effective differentiation strategies.

PropertyThis compound (pAsp)Phosphoserine (pSer)Phosphothreonine (pThr)
Phosphate Linkage Acyl PhosphatePhosphoesterPhosphoester
Stability at Acidic pH Highly LabileStableStable
Enrichment by IMAC/TiO2 Inefficient under standard acidic conditionsEfficientEfficient
Dominant CID Fragmentation Prone to hydrolysis before characteristic fragmentationNeutral loss of H3PO4 (-98 Da)Neutral loss of H3PO4 (-98 Da)
Alternative Fragmentation Potentially more informative with ETD/ECDETD/ECD preserves the phosphate groupETD/ECD preserves the phosphate group

Mass Spectrometric Fragmentation Behavior

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide the most direct evidence for identifying the specific phosphorylated residue.

Phosphoserine and Phosphothreonine

Under Collision-Induced Dissociation (CID), both phosphoserine and phosphothreonine containing peptides characteristically exhibit a dominant neutral loss of phosphoric acid (-98 Da) from the precursor ion.[1][2] This is a result of a gas-phase β-elimination reaction.[3] While this neutral loss is a hallmark of pSer and pThr, it can sometimes lead to a loss of sequence-informative fragment ions. Phosphoserine-containing peptides have been reported to show simpler fragmentation patterns compared to the more complex patterns of phosphothreonine-containing peptides.[1]

This compound

Direct observation of the fragmentation pattern of this compound is challenging due to its instability. Under typical acidic LC-MS conditions, the acyl phosphate bond is often hydrolyzed, leading to the detection of the non-phosphorylated aspartate residue. The absence of a +80 Da modification and the corresponding neutral loss of 98 Da in CID spectra, where phosphorylation is expected, can be indirect evidence of an initial this compound.

For successful analysis, methods that stabilize the this compound are crucial. This can involve working at neutral or alkaline pH during sample preparation and chromatography.[4] "Soft" ionization techniques and alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are more likely to preserve the labile phosphate group and provide informative fragmentation spectra.[5] In such cases, the fragmentation would be expected to occur along the peptide backbone, retaining the phosphate group on the aspartic acid residue, thus allowing for its direct identification.

Experimental Protocols

Sample Preparation for Analysis of Labile Phosphorylations

Given the acid-labile nature of this compound, modifications to standard phosphopeptide enrichment protocols are necessary.

Protocol 1: Enrichment of Phosphopeptides under Neutral pH Conditions

  • Protein Digestion: Digest the protein sample with trypsin in a buffer at pH 8.0 (e.g., 50 mM ammonium bicarbonate).

  • Enrichment: Perform Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography using a binding buffer at a pH of 7.0-7.5.

  • Washing: Wash the enrichment resin with the neutral pH binding buffer to remove non-specifically bound peptides.

  • Elution: Elute the phosphopeptides with a basic solution (e.g., 1% ammonium hydroxide).

  • Acidification: Immediately before LC-MS analysis, acidify a small aliquot of the sample to a pH compatible with reversed-phase chromatography. This step should be minimized to reduce hydrolysis of this compound.

Mass Spectrometry Analysis

Protocol 2: LC-MS/MS Analysis using ETD

  • Liquid Chromatography: Separate the peptides using a reversed-phase column with a gradient of acetonitrile in water, maintaining a low concentration of a volatile acid (e.g., 0.1% formic acid) to ensure good chromatography while minimizing on-column hydrolysis.

  • Mass Spectrometry: Analyze the eluting peptides on a mass spectrometer equipped with both CID and ETD capabilities.

  • Data Acquisition:

    • Acquire full MS scans to identify potential phosphopeptide precursor ions (indicated by a +80 Da mass shift).

    • Perform data-dependent acquisition, triggering MS/MS analysis on the most intense precursor ions.

    • For each precursor, acquire both a CID spectrum and an ETD spectrum.

  • Data Analysis:

    • Analyze CID spectra for the characteristic neutral loss of 98 Da, indicative of pSer or pThr.

    • Analyze ETD spectra for fragmentation along the peptide backbone, which will preserve the phosphate group on the modified residue, allowing for the direct identification of pAsp, pSer, or pThr.

Visualization of Experimental Workflow and Logical Relationships

Distinguishing_Phosphoamino_Acids cluster_SamplePrep Sample Preparation & Enrichment cluster_MSAnalysis Mass Spectrometry Analysis cluster_Interpretation Data Interpretation Protein_Sample Protein Sample Tryptic_Digest Tryptic Digestion (pH 8.0) Protein_Sample->Tryptic_Digest Enrichment Phosphopeptide Enrichment (IMAC/TiO2 at neutral pH) Tryptic_Digest->Enrichment Elution Elution (Basic pH) Enrichment->Elution Hydrolysis Hydrolysis of pAsp (No +80 Da observed) Enrichment->Hydrolysis LC_MS LC-MS Analysis Elution->LC_MS Precursor_Ion Precursor Ion Selection (+80 Da) LC_MS->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID ETD Electron Transfer Dissociation (ETD) Precursor_Ion->ETD Neutral_Loss Neutral Loss of 98 Da CID->Neutral_Loss Backbone_Fragmentation Backbone Fragmentation (Phosphate Retained) ETD->Backbone_Fragmentation pSer_pThr Identified as pSer or pThr Neutral_Loss->pSer_pThr Backbone_Fragmentation->pSer_pThr pAsp Identified as pAsp Backbone_Fragmentation->pAsp

Caption: Workflow for distinguishing pAsp from pSer/pThr.

This workflow illustrates the key decision points in the experimental design and data analysis pipeline for differentiating between these crucial post-translational modifications. The combination of pH-controlled sample preparation and complementary fragmentation techniques in mass spectrometry provides a robust strategy for the unambiguous identification of this compound, phosphoserine, and phosphothreonine.

References

A Researcher's Guide to Validating Aspartyl Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of a specific aspartyl phosphorylation event is a critical step in deciphering cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of key methods for validating the functional role of aspartyl phosphorylation, a modification known for its labile nature and crucial role in signaling cascades, particularly in two-component systems.

Aspartyl phosphorylation, the addition of a phosphate group to an aspartate residue, is a transient yet pivotal post-translational modification.[1][2] Its inherent instability presents unique challenges for detection and functional characterization compared to the more stable serine, threonine, and tyrosine phosphorylation.[3][4] This guide delves into the primary methodologies for validating a specific aspartyl phosphorylation event: Site-Directed Mutagenesis, Phos-tag™-based analysis, and Mass Spectrometry. We will explore their experimental protocols, compare their performance, and visualize key workflows to assist in selecting the most appropriate strategy for your research.

Comparison of Validation Methodologies

Choosing the right method to validate the functional role of an aspartyl phosphorylation event depends on the specific research question, available resources, and the protein of interest. Below is a comparative summary of the most common techniques.

Method Principle Primary Application Advantages Limitations
Site-Directed Mutagenesis Introduction of point mutations to mimic or prevent phosphorylation at the target aspartate residue.Investigating the functional consequence of phosphorylation by observing the phenotypic or biochemical changes in the mutant protein.[5][6]Directly tests the functional importance of the phosphorylation event. Allows for the creation of constitutively active (phosphomimetic) or inactive (phospho-dead) protein versions.[5]Does not directly confirm that the protein is phosphorylated in vivo. Phosphomimetic mutations (e.g., Asp to Glu) may not perfectly replicate the structural and charge effects of a phosphate group.[7]
Phos-tag™ SDS-PAGE A phosphate-binding molecule incorporated into a polyacrylamide gel that specifically retards the migration of phosphorylated proteins.[8][9]Detecting and quantifying the phosphorylated and unphosphorylated forms of a protein in a sample.[10]Excellent for analyzing labile phosphorylations like phosphoaspartate.[3][11] Allows for the separation of different phosphorylated isoforms. Does not require specific antibodies.[12]Does not identify the specific site of phosphorylation. Requires optimization of gel conditions for each protein.[13]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of peptides to identify and localize post-translational modifications.Identifying the precise location of the aspartyl phosphorylation site and quantifying its abundance.[14][15]Provides definitive identification of the phosphorylation site. Can be used for quantitative phosphoproteomics.[16]The lability of the phosphoaspartate bond can make detection challenging with standard MS protocols.[4] May require specialized enrichment strategies.[7]
Phospho-Specific Antibodies Antibodies that specifically recognize the phosphorylated form of the target protein at a specific site.Detecting and quantifying the phosphorylated protein in various applications like Western blotting, ELISA, and immunohistochemistry.[17][18]High specificity and sensitivity for the target phosphoprotein. Can be used for in situ analysis.[17]Generation of high-quality phospho-aspartate specific antibodies is extremely difficult due to the labile nature of the phospho-aspartyl bond.[3]

Experimental Protocols

Site-Directed Mutagenesis

This technique involves altering the DNA sequence of the gene encoding the protein of interest to substitute the target aspartate residue with an amino acid that either mimics phosphorylation (phosphomimetic) or cannot be phosphorylated (phospho-dead).

1. Primer Design:

  • Phospho-dead: Design primers to mutate the aspartate (Asp, D) codon to an alanine (Ala, A) codon. Alanine is a small, neutral amino acid that cannot be phosphorylated.

  • Phosphomimetic: Design primers to mutate the aspartate (Asp, D) codon to a glutamate (Glu, E) or another aspartate codon. Glutamate carries a negative charge and has a similar size to a phosphorylated aspartate, thereby mimicking the phosphorylated state.[5]

2. Mutagenesis Reaction:

  • Use a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.

  • Perform PCR with the designed mutagenic primers to generate the mutated plasmid.[1]

  • Digest the parental, non-mutated DNA template using the DpnI enzyme, which specifically targets methylated and hemimethylated DNA.

3. Transformation and Sequencing:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select for colonies containing the plasmid and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

4. Functional Analysis:

  • Express the mutant protein in a suitable system (e.g., bacterial or eukaryotic cells).

  • Perform functional assays to compare the activity of the mutant protein to the wild-type protein. This could include enzyme activity assays, protein-protein interaction studies, or cellular localization analysis.[19]

Phos-tag™ SDS-PAGE

Phos-tag™ is a molecule that specifically captures phosphate groups, and when incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins.[8][9][17]

1. Gel Preparation:

  • Prepare a standard SDS-PAGE resolving gel solution.

  • Add Phos-tag™ Acrylamide and a metal ion (either MnCl₂ or ZnCl₂) to the resolving gel solution before polymerization. The concentration of Phos-tag™ and the metal ion needs to be optimized for the protein of interest.[8][20]

  • Pour the stacking gel without Phos-tag™ on top of the resolving gel.

2. Sample Preparation:

  • Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the protein.

  • To handle the labile nature of phosphoaspartate, it is crucial to avoid heat and extreme pH during sample preparation.[3][4]

3. Electrophoresis:

  • Run the gel at a constant voltage. The running time may need to be extended compared to a standard SDS-PAGE to achieve optimal separation.

4. Western Blotting:

  • Before transferring the proteins to a membrane, wash the gel in transfer buffer containing EDTA to chelate the metal ions from the Phos-tag™, which improves transfer efficiency.[3]

  • Perform a standard Western blot procedure using an antibody that recognizes the total protein (both phosphorylated and unphosphorylated forms).

5. Detection:

  • The unphosphorylated protein will migrate faster, while the phosphorylated form will appear as a slower-migrating band. The relative intensity of the bands can be used to quantify the phosphorylation stoichiometry.

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the exact location of a phosphorylation site.

1. Sample Preparation and Protein Digestion:

  • Isolate the protein of interest, for example, through immunoprecipitation.

  • To minimize the hydrolysis of the labile phosphoaspartate, perform all steps at low temperatures and maintain a neutral pH.

  • Digest the protein into smaller peptides using a specific protease, such as trypsin.

2. Phosphopeptide Enrichment (Optional but Recommended):

  • Due to the low abundance of phosphopeptides, an enrichment step is often necessary. Techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography can be used, but may need to be adapted for the lability of phosphoaspartate.[16]

3. LC-MS/MS Analysis:

  • Separate the peptides using liquid chromatography (LC) and analyze them using a tandem mass spectrometer (MS/MS).[15]

  • The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.

4. Data Analysis:

  • Use specialized software to search the fragmentation data against a protein sequence database to identify the peptides and the location of the phosphate group.[21] The addition of a phosphate group results in a mass shift of +80 Da.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in signaling pathways and the steps involved in experimental workflows.

Two_Component_System cluster_membrane Cell Membrane Histidine Kinase (HK) Histidine Kinase (HK) Histidine Kinase (HK)->Histidine Kinase (HK) 2. Autophosphorylation (His) Response Regulator (RR) Response Regulator (RR) Histidine Kinase (HK)->Response Regulator (RR) 3. Phosphotransfer Signal Signal Signal->Histidine Kinase (HK) 1. Signal Perception Phosphorylated RR Phosphorylated RR Response Regulator (RR)->Phosphorylated RR 4. Aspartyl Phosphorylation DNA DNA Phosphorylated RR->DNA 5. Binds to DNA Gene Expression Gene Expression DNA->Gene Expression 6. Regulates Transcription

Caption: A typical two-component signaling pathway involving aspartyl phosphorylation.

Site_Directed_Mutagenesis_Workflow Start Start Design Primers Design Primers Start->Design Primers PCR Mutagenesis PCR Mutagenesis Design Primers->PCR Mutagenesis DpnI Digestion DpnI Digestion PCR Mutagenesis->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Sequence Verification Sequence Verification Transformation->Sequence Verification Protein Expression Protein Expression Sequence Verification->Protein Expression Functional Assay Functional Assay Protein Expression->Functional Assay End End Functional Assay->End

Caption: Workflow for site-directed mutagenesis to validate a phosphorylation site.

PhosTag_Workflow Start Start Protein Extraction Protein Extraction Start->Protein Extraction Phos-tag SDS-PAGE Phos-tag SDS-PAGE Protein Extraction->Phos-tag SDS-PAGE Western Blot Transfer Western Blot Transfer Phos-tag SDS-PAGE->Western Blot Transfer Antibody Incubation Antibody Incubation Western Blot Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Analysis Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Phos-tag™ SDS-PAGE analysis.

References

A Comparative Analysis of Aspartyl Phosphate Formation Kinetics by Histidine Kinases: EnvZ, PhoQ, and CheA

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic parameters governing the autophosphorylation of three key bacterial histidine kinases, providing researchers and drug development professionals with comparative data and detailed experimental protocols to inform their work.

Histidine kinases (HKs) are central to two-component signaling (TCS) systems, which are the predominant mechanisms by which bacteria sense and respond to their environment. The initial and rate-limiting step in many TCS pathways is the autophosphorylation of the histidine kinase, where the enzyme utilizes ATP to phosphorylate a conserved histidine residue within its own structure. This aspartyl phosphate formation is a critical event that initiates the downstream signaling cascade, typically leading to the phosphorylation of a partner response regulator. Understanding the kinetics of this autophosphorylation reaction is crucial for elucidating the regulatory mechanisms of these signaling pathways and for the development of novel antimicrobial agents that target these essential bacterial processes.

This guide provides a comparative overview of the kinetics of this compound formation for three well-characterized histidine kinases: EnvZ from Escherichia coli, PhoQ from Salmonella enterica, and CheA from Escherichia coli. We present a summary of their kinetic parameters, detailed experimental protocols for measuring autophosphorylation, and visual representations of the signaling pathway and experimental workflows.

Kinetic Parameters of Autophosphorylation

The efficiency of the autophosphorylation reaction can be described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) for ATP, which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency.

Histidine KinaseOrganismKm for ATP (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
EnvZ Escherichia coli130 ± 200.90 ± 0.04115[1]
PhoQ Salmonella enterica~200Not explicitly determinedNot determined[2][3]
CheA Escherichia coli~300~1.56~87[4]

Note: The kinetic parameters for PhoQ are approximate as explicit kcat and Km values for autophosphorylation were not found in the reviewed literature. The Km value is an estimation based on the ATP concentrations used in autophosphorylation assays.

Signaling Pathway and Experimental Workflow

To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

HistidineKinaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK_dimer Histidine Kinase (Dimer) HK_P Phosphorylated HK (this compound) HK_dimer->HK_P ATP ATP ATP->HK_dimer 2. Autophosphorylation ADP ADP HK_P->ADP RR Response Regulator HK_P->RR 3. Phosphotransfer RR_P Phosphorylated RR RR->RR_P DNA DNA RR_P->DNA 4. Transcriptional Regulation Response Cellular Response DNA->Response 5. Stimulus Environmental Stimulus Stimulus->HK_dimer 1. Signal Perception

A generalized two-component signaling pathway.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Purify_HK Purify Histidine Kinase Mix_Components Mix HK and Buffer Purify_HK->Mix_Components Prepare_Buffer Prepare Reaction Buffer Prepare_Buffer->Mix_Components Prepare_ATP Prepare Radiolabeled ATP ([γ-32P]ATP) Initiate_Reaction Initiate with [γ-32P]ATP Prepare_ATP->Initiate_Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Defined Temperature and Time Initiate_Reaction->Incubate Quench Quench Reaction Incubate->Quench Separate_Protein Separate Protein (e.g., SDS-PAGE or Nitrocellulose Binding) Quench->Separate_Protein Detect_Signal Detect Radioactivity (Autoradiography or Scintillation Counting) Separate_Protein->Detect_Signal Quantify Quantify Phosphorylation Detect_Signal->Quantify Calculate_Kinetics Calculate Kinetic Parameters (Km, kcat) Quantify->Calculate_Kinetics

Workflow for a radiolabel-based kinase assay.

Detailed Experimental Protocols

Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are methodologies for two common assays used to measure histidine kinase autophosphorylation.

Protocol 1: In Vitro Autophosphorylation Assay using Radiolabeled ATP and SDS-PAGE

This traditional method directly measures the incorporation of a radiolabeled phosphate group into the histidine kinase.

Materials:

  • Purified histidine kinase

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)

  • [γ-32P]ATP (specific activity typically >3000 Ci/mmol)

  • Unlabeled ATP stock solution

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphor screen and imager or X-ray film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified histidine kinase (final concentration typically 1-5 µM) in reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP to achieve the desired final ATP concentration. The final volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a specific time course (e.g., 0, 1, 2, 5, 10, 20 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer and immediately heating the sample at 95°C for 5 minutes.

  • Electrophoresis: Load the quenched samples onto an SDS-PAGE gel and run the gel to separate the proteins.

  • Detection: After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated histidine kinase.

  • Quantification: Quantify the band intensities using densitometry software.

  • Kinetic Analysis: To determine Km and kcat, perform the assay at varying ATP concentrations while keeping the enzyme concentration and incubation time constant (within the linear range of the reaction). Plot the initial reaction velocities against the ATP concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: AUtophosphorylation-DEphosphorylation CYcle (AUDECY) Assay

This is a more recent, non-radioactive, colorimetric assay that measures the ATPase activity of the histidine kinase as a proxy for its autophosphorylation rate.[1]

Materials:

  • Purified histidine kinase

  • Purified cognate response regulator (or a suitable phosphatase)

  • Reaction Buffer (specific to the HK-RR pair)

  • ATP

  • Malachite green reagent for phosphate detection

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified histidine kinase and its cognate response regulator in the reaction buffer. The response regulator will dephosphorylate the histidine kinase, allowing for multiple turnover events and the accumulation of inorganic phosphate.

  • Initiation: Start the reaction by adding ATP to the desired final concentration.

  • Incubation: Incubate the plate at a constant temperature for a set period.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Kinetic Analysis: Similar to the radiolabeled assay, perform the reactions at varying ATP concentrations. The initial rates of phosphate production are then plotted against ATP concentration and fitted to the Michaelis-Menten equation to determine Km and kcat.

Conclusion

The kinetic parameters of this compound formation vary among different histidine kinases, reflecting their distinct regulatory roles and cellular contexts. EnvZ and CheA exhibit Michaelis constants for ATP in the low to mid-micromolar range, suggesting they can function efficiently at physiological ATP concentrations. While a precise kcat for PhoQ autophosphorylation remains to be definitively established, its ability to be readily autophosphorylated in vitro is well-documented.[2][3] The provided experimental protocols offer robust methods for researchers to determine these critical kinetic parameters for their histidine kinases of interest, thereby facilitating a deeper understanding of bacterial signal transduction and providing a foundation for the development of novel therapeutic strategies.

References

A Comparative Guide to In Vivo and In Vitro Aspartyl Phosphorylation Site Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartyl phosphorylation, a critical post-translational modification in bacterial signal transduction, is predominantly observed in the response regulators of two-component systems. Understanding the precise sites of this modification is paramount for elucidating signaling pathways and developing novel antimicrobial agents. This guide provides a comparative overview of in vivo and in vitro methods used to identify and validate aspartyl phosphorylation sites, with a focus on the well-characterized PhoP response regulator from Escherichia coli and Salmonella enterica. While direct quantitative cross-validation studies for aspartyl phosphorylation sites are not extensively documented in publicly available literature, this guide synthesizes findings from various studies to offer a comprehensive comparison.

Data Presentation: Comparison of In Vivo and In Vitro Findings for PhoP Phosphorylation

The primary site of aspartyl phosphorylation in response regulators is a highly conserved aspartic acid residue within the receiver domain. For the PhoP protein, this conserved site is Asp51 in E. coli.

FeatureIn Vivo AnalysisIn Vitro AnalysisCross-Validation Insights
Identified Phosphorylation Site Aspartate at position 51 (D51) is the key phosphorylation site identified in vivo.[1]Aspartate at position 51 (D51) is the site phosphorylated in vitro by its cognate histidine kinase, PhoQ, or by small molecule phosphodonors like acetyl phosphate.[2][3]Both in vivo and in vitro studies consistently identify the conserved Asp51 as the primary phosphorylation site, confirming its functional significance.
Phosphorylation Stoichiometry Difficult to quantify precisely due to the labile nature of the aspartyl-phosphate bond and the dynamic nature of signaling pathways within the cell.Can be controlled and potentially driven to higher stoichiometry by manipulating the concentrations of the kinase and phosphodonor. However, this may not reflect the physiological state.[4]The lability of the aspartyl-phosphate bond presents a challenge for quantitative analysis in both settings. Techniques like Phos-tag™ SDS-PAGE can provide semi-quantitative comparisons of phosphorylated versus unphosphorylated protein levels.[5]
Physiological Relevance Directly reflects the phosphorylation status of the protein within its natural cellular context and in response to specific environmental stimuli (e.g., low Mg2+ for PhoP/PhoQ).[6][7]Provides a controlled environment to study the specific interaction between a kinase and its substrate, confirming direct phosphorylation. However, in vitro conditions may not fully recapitulate the cellular environment, potentially leading to non-physiological phosphorylation events.[4]The concordance of the identified phosphorylation site between in vivo and in vitro methods strongly suggests that the in vitro findings are physiologically relevant.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and validation of phosphorylation sites. Below are summarized protocols for in vivo and in vitro analysis of aspartyl phosphorylation.

In Vivo Aspartyl Phosphorylation Analysis

This protocol focuses on the identification of phosphorylation sites from proteins within a living cell.

1. Cell Culture and Induction:

  • Grow bacterial cultures (e.g., E. coli or Salmonella enterica) expressing the protein of interest (e.g., PhoP) to mid-logarithmic phase.

  • Induce the specific signaling pathway to promote phosphorylation. For the PhoP/PhoQ system, this involves growing the cells in a low Mg2+ medium.[6][7]

2. Cell Lysis and Protein Extraction:

  • Harvest the cells by centrifugation.

  • Lyse the cells using a suitable method (e.g., sonication or French press) in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

3. Protein Purification (Optional but Recommended):

  • If the protein of interest is tagged (e.g., with a His-tag or FLAG-tag), perform affinity chromatography to enrich for the protein.

4. Separation of Phosphorylated and Unphosphorylated Proteins (Phos-tag™ SDS-PAGE):

  • Prepare polyacrylamide gels containing Phos-tag™ acrylamide, which specifically retards the migration of phosphorylated proteins.

  • Run the protein samples on the Phos-tag™ SDS-PAGE gel.

  • Visualize the separated proteins by Coomassie staining or by Western blotting using an antibody specific to the protein of interest. The shifted band represents the phosphorylated form of the protein.[5]

5. Mass Spectrometry for Site Identification:

  • Excise the protein bands (both phosphorylated and unphosphorylated forms for comparison) from the gel.

  • Perform in-gel digestion of the protein using a protease such as trypsin.

  • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Identify the phosphorylated peptides and the exact site of phosphorylation by analyzing the mass shift (80 Da for a phosphate group) and the fragmentation pattern in the MS/MS spectra.[8]

In Vitro Aspartyl Phosphorylation Assay

This protocol describes the phosphorylation of a purified protein in a controlled laboratory setting.

1. Protein Purification:

  • Overexpress and purify the response regulator (e.g., PhoP) and its cognate histidine kinase (e.g., a soluble catalytic domain of PhoQ) from a suitable expression system (e.g., E. coli).

2. In Vitro Phosphorylation Reaction:

  • Incubate the purified response regulator with the purified histidine kinase in a reaction buffer containing ATP and Mg2+.[2]

  • Alternatively, for kinase-independent phosphorylation, incubate the purified response regulator with a small molecule phosphodonor such as acetyl phosphate or phosphoramidate.[3][10]

3. Analysis of Phosphorylation:

  • Radiolabeling (Traditional Method): Use [γ-32P]ATP in the kinase reaction. Separate the reaction products by SDS-PAGE and detect the phosphorylated protein by autoradiography.

  • Phos-tag™ SDS-PAGE: As described in the in vivo protocol, use Phos-tag™ gels to separate the phosphorylated and unphosphorylated forms of the protein.[5]

  • Mass Spectrometry: After the in vitro reaction, digest the protein and analyze the peptides by LC-MS/MS to identify the phosphorylation site, as described in the in vivo protocol.[11]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving aspartyl phosphorylation in two-component systems.

PhoPQ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PhoQ_inactive PhoQ (Inactive) PhoQ_active PhoQ-P (Active) PhoQ_inactive->PhoQ_active Autophosphorylation (ATP -> ADP) PhoP_inactive PhoP (Inactive) PhoQ_active->PhoP_inactive Phosphotransfer PhoP_active PhoP-P (Active) PhoP_inactive->PhoP_active Phosphorylation DNA DNA (Target Genes) PhoP_active->DNA Binds to PhoP box & Regulates Transcription Signal Low Mg2+ Signal->PhoQ_inactive Sensing

Caption: The PhoP/PhoQ two-component signaling pathway.

Experimental Workflow Diagram

Phosphorylation_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Cell_Culture Bacterial Cell Culture (e.g., Low Mg2+) Lysis Cell Lysis Cell_Culture->Lysis Protein_Purification_InVivo Protein Purification (Optional) Lysis->Protein_Purification_InVivo Analysis_InVivo Phos-tag SDS-PAGE & Mass Spectrometry Protein_Purification_InVivo->Analysis_InVivo Cross_Validation Cross-Validation of Phosphorylation Sites Analysis_InVivo->Cross_Validation Protein_Purification_InVitro Purify Response Regulator & Histidine Kinase Phosphorylation_Reaction In Vitro Phosphorylation (ATP or Acetyl-P) Protein_Purification_InVitro->Phosphorylation_Reaction Analysis_InVitro Phos-tag SDS-PAGE & Mass Spectrometry Phosphorylation_Reaction->Analysis_InVitro Analysis_InVitro->Cross_Validation

Caption: Workflow for in vivo and in vitro aspartyl phosphorylation site analysis.

References

A Comparative Guide to the Stability of Aspartyl Phosphate in Diverse Protein Environments

Author: BenchChem Technical Support Team. Date: December 2025

The phosphorylation of aspartic acid residues to form aspartyl phosphate is a critical, transient modification in a multitude of biological processes, most notably in the two-component signaling systems of bacteria and in the catalytic cycles of P-type ATPases. The inherent lability of this acyl phosphate bond makes its stability highly dependent on the specific protein context. This guide provides a comparative analysis of this compound stability across different proteins, supported by experimental data and detailed methodologies for researchers in cellular signaling and drug development.

Factors Influencing this compound Stability

The stability of the this compound intermediate is not uniform; it is finely tuned by the microenvironment of the protein's active site. Several key factors contribute to this modulation:

  • Active Site Architecture: The three-dimensional structure of the active site plays a crucial role in shielding the labile phospho-aspartyl residue from hydrolysis.[1] In the hyperthermophilic response regulator DrrA, the active site is designed to protect the this compound from the high-temperature environment.[1]

  • Magnesium Ions (Mg²⁺): Divalent cations, particularly Mg²⁺, are often essential for the catalytic activity of kinases and the subsequent dephosphorylation of the response regulator. In the case of DrrA, the presence of Mg²⁺ is associated with its autophosphatase activity, leading to a significant decrease in the half-life of the phospho-aspartyl group.[1]

  • Temperature: As with most chemical reactions, temperature influences the rate of hydrolysis. However, proteins from thermophilic organisms have evolved mechanisms to maintain the stability of these intermediates at elevated temperatures.[1]

  • Protein Dynamics and Conformation: The formation of this compound can induce conformational changes that are central to signal transduction.[2] The strength of the P-O bonds in the this compound of the sarcoplasmic reticulum Ca²⁺-ATPase differs between its conformational states (Ca₂E1P and E2P), affecting its susceptibility to hydrolysis by water or transfer to ADP.[3][4]

Comparative Stability of this compound

The half-life (t½) of the this compound intermediate varies significantly across different proteins, reflecting their distinct biological functions. The following table summarizes available quantitative data on this stability.

Protein/SystemOrganismConditionHalf-life (t½)Reference
DrrA Thermotoga maritima80°C, with Mg²⁺~3 minutes[1]
DrrA Thermotoga maritima80°C, without Mg²⁺26 minutes[1]
SpoOF Bacillus subtilisNot specifiedExtended[2]
CheY Escherichia coliNot specifiedShorter[2]
Alkyl Phosphate Dianion In vitro (uncatalyzed)25°C, in water1.1 x 10¹² years[5][6]

Note: The extended half-life of SpoOF is mentioned in comparison to CheY, highlighting that even within similar protein families, stability can be distinct.[2] The uncatalyzed hydrolysis rate of a simple alkyl phosphate dianion is provided to illustrate the immense rate enhancement provided by the protein environment.

Signaling Pathways and Experimental Workflows

Two-Component Signaling Pathway

Two-component systems are a primary mode of signal transduction in bacteria. They typically involve a sensor histidine kinase that autophosphorylates in response to a stimulus and then transfers the phosphoryl group to a conserved aspartate residue on a response regulator protein. This phosphorylation event activates the response regulator, often leading to changes in gene expression.

TwoComponentSystem cluster_phospho Stimulus Environmental Stimulus SK Sensor Histidine Kinase (SK) Stimulus->SK Activates SK_P SK ~ His-P SK->SK_P Autophosphorylation (ATP -> ADP) RR Response Regulator (RR) SK_P->RR Phosphotransfer RR_P RR ~ Asp-P RR->RR_P Phosphorylation RR_P->RR Dephosphorylation (Hydrolysis) Response Cellular Response RR_P->Response Activates Phosphatase Phosphatase Phosphatase->RR_P Catalyzes Dephosphorylation ExperimentalWorkflow Start Start: Purified Response Regulator (RR) Incubate Incubate RR with [γ-³²P]ATP and Kinase Start->Incubate Stop Stop Phosphorylation (e.g., add excess cold ATP or EDTA) Incubate->Stop Aliquots Take Aliquots at Different Time Points Stop->Aliquots Separate Separate Protein from Free [γ-³²P]ATP (e.g., SDS-PAGE, Gel Filtration) Aliquots->Separate Quantify Quantify Radioactivity in Protein Band (Autoradiography, Phosphorimaging) Separate->Quantify Plot Plot Radioactivity vs. Time and Calculate Half-life (t½) Quantify->Plot

References

validation of aspartyl phosphate as a true intermediate versus a transition state

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of enzymatic catalysis, particularly within the ubiquitous family of P-type ATPases that drive essential ion transport across cellular membranes, the nature of the phosphoryl transfer mechanism has been a subject of intense investigation. A central question revolves around the existence and characterization of the aspartyl phosphate moiety: is it a true, albeit transient, covalent intermediate, or does it represent a high-energy transition state in a concerted reaction? This guide synthesizes compelling experimental and computational evidence that firmly establishes the this compound as a high-energy, covalent intermediate, a cornerstone of the catalytic cycle.

The debate is not merely academic. Understanding the precise nature of this species is critical for elucidating the mechanism of ion pumping, developing novel therapeutics targeting these transporters, and advancing our knowledge of bioenergetics. While the high-energy nature of the acyl-phosphate bond makes the this compound inherently unstable, a wealth of data from kinetic, chemical trapping, and structural studies converges to support its existence as a distinct species with a measurable, albeit short, lifetime. This stands in contrast to a transition state, which is a theoretical construct representing the fleeting, highest-energy point of a reaction coordinate with no finite existence.

Evidence for a Covalent Intermediate

The primary evidence supporting the this compound as a true intermediate comes from three main lines of investigation: pre-steady-state kinetics, direct chemical trapping, and structural analysis using phosphate analogs.

Pre-Steady-State Kinetics: Rapid kinetic techniques, such as quench-flow, allow researchers to observe the initial "burst" phase of ATP hydrolysis, occurring before the enzyme reaches a steady state. These experiments consistently reveal a rapid, stoichiometric phosphorylation of the enzyme that precedes the slower, rate-limiting step of the overall cycle.[1] For instance, in the Na+/K+-ATPase, the phosphorylation of the conserved aspartate residue is a rapid event, with a rate constant of approximately 200 s⁻¹ at 24°C, and has been identified as the rate-limiting step for Na+ extrusion.[2] This initial burst of phosphorylation provides strong kinetic evidence for the formation of a phosphoenzyme intermediate.

Chemical Trapping: Perhaps the most direct evidence comes from chemical trapping experiments. The acyl-phosphate bond of the this compound is susceptible to reduction by agents like sodium borohydride (NaBH₄). When the enzyme is phosphorylated and then treated with radiolabeled NaB³H₄, the this compound is reduced to a stable homoserine residue. Subsequent acid hydrolysis of the protein and amino acid analysis reveals the presence of radiolabeled homoserine, definitively identifying the original site of phosphorylation as an aspartate residue.[3] This technique effectively "traps" the intermediate in a stable form, providing incontrovertible proof of its existence.

Structural Biology: While the high reactivity of the this compound makes its direct crystallographic observation challenging, structures of P-type ATPases with bound phosphate analogs have provided invaluable insights. Analogs such as beryllium fluoride (BeFx) and aluminum fluoride (AlFx) can mimic the geometry of the pentacovalent transition state or the tetrahedral phospho-intermediate, respectively.[4] Crystal structures of enzymes like the Ca²⁺-ATPase (SERCA) and the Na⁺/K⁺-ATPase in complex with these analogs reveal a conformation consistent with a phosphorylated aspartate residue in the catalytic pocket, effectively providing a structural snapshot of the intermediate state.[4]

The Alternative View: A Highly Dissociative Transition State

The argument against a stable this compound intermediate generally posits a more concerted, or "dissociative," mechanism for phosphoryl transfer. In this model, the transition state is characterized by a loose association of the substrate, the phosphoryl group, and the aspartate nucleophile, with significant bond breaking between the γ-phosphate and ADP preceding bond formation with the aspartate. This would imply that a covalent this compound intermediate is either extremely short-lived to the point of being indistinguishable from a transition state or does not form at all.

However, this view is less supported by the bulk of experimental evidence. While the transition state for phosphoryl transfer is indeed thought to be dissociative in nature, this does not preclude the subsequent formation of a covalent intermediate. Computational studies using quantum mechanics/molecular mechanics (QM/MM) methods to model the free energy profile of the reaction consistently show a local energy minimum corresponding to the this compound species, distinct from the high-energy transition states that flank it.[5][6][7] These computational models support a stepwise reaction mechanism where the formation of the covalent intermediate is a discrete event.

Comparative Analysis of Kinetic Data

The table below summarizes key kinetic parameters for the formation and decay of the phosphoenzyme intermediate in well-studied P-type ATPases. The existence of measurable rate constants for both formation and breakdown of the phosphorylated species is a strong indicator of a true intermediate.

ParameterNa+/K+-ATPaseSarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)Reference
Phosphorylation Rate (k_f) ~200 s⁻¹ (Na⁺-dependent)>100 s⁻¹ (Ca²⁺-dependent)[2]
Dephosphorylation Rate (k_d) Activated by K⁺Slower, often rate-limiting[8]
Intermediate Observed E1~P (ADP-sensitive), E2-P (ADP-insensitive)E1~P (ADP-sensitive), E2-P (ADP-insensitive)[9][10]

Experimental Protocols

Pre-Steady-State Kinetic Analysis via Acid-Quench Flow

This method is used to measure the rapid initial phase of enzyme phosphorylation.

Principle: The enzyme and ATP (often radiolabeled [γ-³²P]ATP) are rapidly mixed. The reaction is allowed to proceed for a very short, defined time (milliseconds) and then abruptly stopped ("quenched") by the addition of a strong acid (e.g., trichloroacetic acid or perchloric acid). The acid denatures the enzyme, trapping any covalently bound radiolabeled phosphate. The precipitated protein is then separated from the unreacted ATP, and the amount of radioactivity incorporated into the protein is quantified.

Methodology:

  • Reagent Preparation: Prepare enzyme solution (e.g., purified P-type ATPase), substrate solution ([γ-³²P]ATP in appropriate buffer with activating cations like Mg²⁺ and Na⁺ or Ca²⁺), and quench solution (e.g., 10% TCA).

  • Instrument Setup: Use a rapid quench-flow apparatus. Load the enzyme and substrate solutions into separate syringes.

  • Rapid Mixing and Quenching: The instrument rapidly mixes the enzyme and substrate, initiating the reaction. The mixture flows through a delay loop of a specific length, which determines the reaction time. At the end of the loop, the reaction mixture is mixed with the quench solution.

  • Sample Collection and Analysis: The quenched sample, containing precipitated, radiolabeled protein, is collected. The precipitate is washed (e.g., by centrifugation or filtration) to remove unreacted [γ-³²P]ATP.

  • Quantification: The radioactivity of the washed protein is measured using a scintillation counter.

  • Time Course: The experiment is repeated with different delay loop lengths to obtain data points at various time intervals, allowing for the construction of a time course of phosphorylation.

Chemical Trapping of the this compound Intermediate

This protocol provides direct chemical evidence for a covalent aspartyl-phosphate bond.

Principle: The enzyme is first phosphorylated with non-radioactive ATP. The labile acyl-phosphate bond is then reduced to a stable phosphodiester bond by sodium borohydride (NaBH₄), which also introduces a tritium label if [³H]NaBH₄ is used. The modified aspartate is now a stable homoserine. The protein is then hydrolyzed, and the resulting amino acids are analyzed to identify the radiolabeled homoserine.

Methodology:

  • Phosphorylation: Incubate the purified enzyme with ATP and the necessary activating cations (e.g., Mg²⁺ and Na⁺) under conditions that favor the formation of the phosphoenzyme intermediate.

  • Reduction (Trapping): Add a solution of [³H]NaBH₄ to the reaction mixture to reduce the this compound. The reaction should be performed at a controlled pH, as borohydride is unstable in acidic conditions.

  • Protein Precipitation and Hydrolysis: Precipitate the protein using an acid like TCA to stop the reaction and remove excess reagents. Wash the protein pellet and then completely hydrolyze it into its constituent amino acids using 6 M HCl at 110°C for 22 hours.

  • Amino Acid Analysis: Separate the amino acids in the hydrolysate using techniques like high-voltage paper electrophoresis or thin-layer chromatography.

  • Detection: Identify the position of the radiolabeled homoserine by comparing it to a known standard and quantify the radioactivity to confirm the trapping of the intermediate.

Site-Directed Mutagenesis of the Catalytic Aspartate

This technique is used to confirm the functional importance of the aspartate residue in catalysis.

Principle: The gene encoding the P-type ATPase is altered to replace the codon for the catalytic aspartate with a codon for a different amino acid (e.g., asparagine, which is structurally similar but cannot be phosphorylated, or alanine). The mutant protein is then expressed and its activity is compared to the wild-type enzyme.

Methodology:

  • Mutagenesis: Use a commercial site-directed mutagenesis kit. Design primers containing the desired mutation. Use PCR to amplify the entire plasmid containing the gene of interest with these primers.

  • Template Removal: Digest the parental, non-mutated plasmid DNA with an enzyme like DpnI, which specifically cleaves methylated DNA (the parental plasmid from an E. coli strain will be methylated, while the newly synthesized PCR product will not).

  • Transformation: Transform competent E. coli cells with the mutated plasmid.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the gene to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Express the mutant protein in a suitable system (e.g., yeast, insect, or mammalian cells) and purify it using standard chromatographic techniques.

  • Functional Assays: Characterize the mutant enzyme's ability to bind ATP, hydrolyze ATP, and transport ions. A loss of phosphorylation and transport activity confirms the essential role of the catalytic aspartate.

Visualizations

G Fig. 1: Catalytic Cycle of a P-type ATPase cluster_E1 E1 State (High Cation Affinity) cluster_E2 E2 State (Low Cation Affinity) E1_ATP E1-ATP E1P_ADP E1~P-ADP (Occluded) E1_ATP->E1P_ADP Phosphorylation (Asp-P formation) E2P E2-P E1P_ADP->E2P Conformational Change (Cation Release) E2_Pi E2-Pi E2P->E2_Pi Dephosphorylation (Hydrolysis of Asp-P) E2 E2 E2_Pi->E2 Pi release E2->E1_ATP ATP binding & Conformational Change G Fig. 2: Quench-Flow Experimental Workflow SyringeE Syringe 1: Enzyme Mixer1 Rapid Mixer SyringeE->Mixer1 SyringeS Syringe 2: [γ-³²P]ATP SyringeS->Mixer1 DelayLoop Delay Loop (ms timescale) Mixer1->DelayLoop Reaction starts Mixer2 Quench Mixer DelayLoop->Mixer2 SyringeQ Syringe 3: Acid Quench SyringeQ->Mixer2 Reaction stops Collection Sample Collection (Precipitated Protein) Mixer2->Collection Analysis Wash & Scintillation Counting Collection->Analysis G Fig. 3: Energy Profile Comparison y_axis y_axis x_axis Reaction Coordinate y_axis->x_axis Free Energy (G) Free Energy (G) Free Energy (G)->y_axis R1 Reactants (E + ATP) TS1 TS1 R1->TS1 I Intermediate (E-P + ADP) R1->I Intermediate Pathway TS1->I TS2 TS2 I->TS2 P1 Products (E + ADP + Pi) I->P1 Intermediate Pathway TS2->P1 R2 Reactants (E + ATP) TS_only Transition State R2->TS_only Intermediate Pathway P2 Products (E + ADP + Pi) R2->P2 Concerted Pathway TS_only->P2 Intermediate Pathway

References

comparing the dephosphorylation rates of different response regulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of two-component signaling (TCS) systems is paramount. The dephosphorylation rate of the response regulator (RR) is a critical determinant of the duration and termination of a cellular response. This guide provides an objective comparison of the dephosphorylation rates of various RRs, supported by experimental data and detailed methodologies.

Two-component systems, comprising a sensor histidine kinase (HK) and a cognate response regulator, are the predominant signal transduction pathways in bacteria. The phosphorylation state of the RR, controlled by the opposing activities of the HK (phosphorylation) and either intrinsic autodephosphorylation or phosphatase-mediated dephosphorylation, dictates the cellular output. The rate of dephosphorylation varies dramatically among different RRs, reflecting the diverse timescales of the biological processes they govern, from rapid chemotactic responses to long-term developmental changes like sporulation.

Comparative Dephosphorylation Rates of Response Regulators

The following table summarizes the autodephosphorylation rates of several well-characterized response regulators. These rates, measured as either the first-order rate constant (k_dephos) or the half-life (t_1/2) of the phosphorylated state, span several orders of magnitude, highlighting the functional diversity of these signaling proteins.

Response RegulatorOrganismDephosphorylation Rate (k_dephos) (s⁻¹)Half-life (t_1/2) (s)Experimental Conditions
CheY Escherichia coli~0.02 - 0.23~3 - 35In vitro, varies with Mg²⁺ concentration and temperature.
OmpR Escherichia coli~0.0002 - 0.0004~1730 - 3465In vitro, autodephosphorylation.
PhoB Escherichia coli~0.0001~6930In vitro, autodephosphorylation.
Spo0F Bacillus subtilis~0.0003~2310In vitro, autodephosphorylation.

Experimental Methodologies for Measuring Dephosphorylation Rates

Accurate measurement of RR dephosphorylation rates is crucial for understanding TCS dynamics. Two common in vitro methods are detailed below: the Phos-tag™ SDS-PAGE mobility shift assay and the traditional ³²P-based autoradiography assay.

Phos-tag™ SDS-PAGE Assay

This technique allows for the separation of phosphorylated and unphosphorylated forms of a protein on an SDS-PAGE gel. The Phos-tag™ acrylamide, when incorporated into the gel, specifically retards the migration of phosphorylated proteins.

Protocol:

  • Protein Phosphorylation: Incubate the purified response regulator with its cognate histidine kinase (or a small molecule phosphodonor like acetyl phosphate) and ATP in a suitable reaction buffer.

  • Sample Preparation: At various time points, quench the phosphorylation reaction by adding SDS-PAGE loading buffer containing EDTA. Do not heat the samples, as the phospho-aspartate bond is labile.

  • Phos-tag™ Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂ or ZnCl₂ according to the manufacturer's instructions.

    • Load the quenched samples onto the gel.

    • Run the electrophoresis at a constant voltage.

  • Protein Transfer and Detection:

    • Equilibrate the gel in transfer buffer containing EDTA to release the phosphorylated protein from the Phos-tag™ molecules.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Detect the protein bands using a specific antibody against the response regulator.

  • Data Analysis: Quantify the intensity of the bands corresponding to the phosphorylated and unphosphorylated forms of the RR at each time point. The rate of disappearance of the phosphorylated band represents the dephosphorylation rate.

³²P-based Dephosphorylation Assay followed by Autoradiography

This classic method relies on the incorporation of radioactive ³²P into the response regulator and monitoring its release over time.

Protocol:

  • Radioactive Labeling: Phosphorylate the purified response regulator using its cognate histidine kinase and [γ-³²P]ATP in the appropriate reaction buffer.

  • Initiation of Dephosphorylation: After the phosphorylation reaction reaches a steady state, initiate the dephosphorylation assay. This can be done by either adding a large excess of cold ATP to prevent further labeling or by purifying the ³²P-labeled RR.

  • Time Course Sampling: At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Autoradiography:

    • Separate the proteins in the aliquots by standard SDS-PAGE.

    • Dry the gel.

    • Expose the dried gel to a phosphor screen or X-ray film to visualize the radiolabeled protein.

  • Data Analysis: Quantify the radioactivity of the band corresponding to the phosphorylated RR at each time point. The decrease in radioactivity over time follows first-order kinetics, from which the dephosphorylation rate constant can be calculated.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex interactions within two-component signaling pathways and the steps involved in experimental procedures.

TwoComponentSystem Bacterial Two-Component Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase (HK) SensorKinase->SensorKinase 2. Autophosphorylation ResponseRegulator Response Regulator (RR) SensorKinase->ResponseRegulator 3. Phosphotransfer ADP ADP SensorKinase->ADP ResponseRegulator->ResponseRegulator 4. Dephosphorylation DNA Target DNA ResponseRegulator->DNA 5. Transcriptional Regulation Pi Pi ResponseRegulator->Pi Response Response DNA->Response Stimulus Stimulus Stimulus->SensorKinase 1. Signal Perception ATP ATP ATP->SensorKinase

Caption: A generalized bacterial two-component signaling pathway.

A Researcher's Guide to Quantitative Phosphoproteomics: Unveiling the Secrets of Aspartyl Phosphate Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for the quantitative analysis of aspartyl phosphate levels, a notoriously challenging yet critical post-translational modification. We delve into the supporting experimental data, offer detailed protocols, and visualize complex biological processes to empower your research into signaling pathways and drug discovery.

Aspartyl phosphorylation, a key signaling event in many biological processes, has long remained in the shadows of its more stable serine, threonine, and tyrosine counterparts. The inherent lability of the acyl phosphate bond in phosphoaspartate (pAsp) makes it incompatible with standard phosphoproteomic workflows, posing a significant analytical hurdle.[1][2] This guide illuminates a path forward, focusing on a robust chemoproteomic strategy that enables the confident identification and quantification of this elusive modification.

The Challenge: The Unstable Nature of Aspartyl Phosphates

Traditional phosphoproteomics relies on enrichment methods like Immobilized Metal Affinity Chromatography (IMAC) or Metal Oxide Affinity Chromatography (MOAC) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] However, the acidic conditions often employed in these workflows rapidly hydrolyze the this compound bond, leading to the loss of this critical modification before it can be detected.[1][2] This instability has historically limited our understanding of signaling pathways that rely on aspartyl phosphorylation, which are particularly prevalent in prokaryotic two-component systems and are also found in eukaryotes.[1][5][6]

The Solution: A Chemical Probe to Capture and Stabilize

To overcome this challenge, a chemical biology approach utilizing a specialized probe has proven to be a game-changer. The desthiobiotin-containing hydroxylamine (DBHA) probe is a nucleophilic reagent that covalently labels the electrophilic carbonyl of the this compound.[1][2] This reaction forms a stable hydroxamate linkage, effectively "trapping" the modification and equipping it with a biotin tag for subsequent enrichment.

Here, we compare the DBHA-based chemical proteomics approach with standard phosphoproteomics workflows, highlighting the critical advantages of the former for studying aspartyl phosphorylation.

Comparative Analysis of Methodologies

FeatureStandard Phosphoproteomics (IMAC/MOAC)DBHA-based Chemical Proteomics
Principle Enrichment of negatively charged phosphopeptides.Covalent labeling and stabilization of aspartyl phosphates followed by affinity enrichment.
Compatibility with Aspartyl Phosphates Poor. The labile acyl phosphate bond is hydrolyzed under typical acidic conditions.[1][2]Excellent. The DBHA probe specifically reacts with and stabilizes the this compound.[1][2]
Enrichment Specificity Enriches for all phosphorylated peptides (Ser, Thr, Tyr, and potentially others).Highly specific for aspartyl phosphates due to the chemical nature of the probe's reaction.
Quantitative Capability Well-established for stable phosphorylations using methods like SILAC, TMT, or label-free quantification.[3]Enables robust relative quantification of this compound levels when coupled with isotopic labeling (e.g., SILAC).[1][2]
Identified Aspartyl Phosphosites Typically zero or very few due to instability.Enables the identification of numerous known and novel aspartyl phosphorylation sites.[1][2]

Experimental Data: A Case Study in E. coli Osmoregulation

A key example of the power of the DBHA-based method comes from studies of the EnvZ-OmpR two-component system in Escherichia coli, which regulates the expression of outer membrane porins in response to changes in osmolarity.[5][7] Upon an increase in osmolarity, the sensor kinase EnvZ autophosphorylates on a histidine residue and subsequently transfers the phosphoryl group to an aspartate residue on the response regulator OmpR.[5][8]

Using a DBHA-based quantitative phosphoproteomics workflow, researchers were able to demonstrate a significant increase in OmpR phosphorylation at aspartate 55 upon osmotic stress, without a corresponding change in the total OmpR protein abundance.[1][2] This provides direct evidence of the dynamic regulation of this signaling pathway at the level of aspartyl phosphorylation.

Quantitative Data Summary:

ConditionOmpR Asp55 Phosphorylation (Relative Abundance)Total OmpR Protein Level (Relative Abundance)
Low Osmolarity (Control)1.01.0
High Osmolarity (20% Sucrose)~5-fold increase[7]No significant change[1][2]

Experimental Protocols

Protocol 1: DBHA Labeling and Enrichment of Aspartyl Phosphopeptides

This protocol outlines the key steps for the enrichment of aspartyl phosphopeptides using the DBHA probe, adapted from published methods.[1][2]

1. Cell Lysis and Protein Extraction:

  • Harvest cells under conditions that preserve the desired phosphorylation state.

  • Lyse cells in a buffer containing phosphatase inhibitors and 1% NP-40.

  • Clarify the lysate by centrifugation.

2. DBHA Labeling:

  • To the clarified lysate, add DBHA to a final concentration of 50 mM.

  • Incubate the reaction at room temperature for 1 hour with gentle agitation.

  • Quench the reaction by adding an excess of a suitable quenching agent.

3. Protein Precipitation and Digestion:

  • Precipitate the proteins using a methanol/chloroform extraction method.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

  • Reduce and alkylate the cysteine residues.

  • Dilute the urea concentration and digest the proteins with an appropriate protease (e.g., Trypsin).

4. Enrichment of DBHA-labeled Peptides:

  • Use streptavidin-coated beads to capture the biotin-tagged peptides.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the captured peptides from the beads.

5. LC-MS/MS Analysis:

  • Analyze the enriched peptides by LC-MS/MS for identification and quantification.

Protocol 2: Quantitative Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

For comparative studies, SILAC can be integrated with the DBHA workflow.

1. SILAC Labeling:

  • Grow two populations of cells in media containing either "light" (normal isotopic abundance) or "heavy" (e.g., 13C6-Arginine, 13C6-Lysine) amino acids.

2. Experimental Treatment:

  • Subject one cell population to the experimental condition (e.g., high osmolarity) while the other serves as a control.

3. Cell Harvesting and Mixing:

  • Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

4. DBHA Labeling and Enrichment:

  • Proceed with the DBHA labeling and enrichment protocol as described above on the mixed cell lysate.

5. LC-MS/MS Analysis and Data Interpretation:

  • During LC-MS/MS analysis, peptides derived from the two cell populations will appear as pairs with a characteristic mass difference.

  • The ratio of the intensities of the "heavy" and "light" peptide pairs reflects the relative change in aspartyl phosphorylation at that site between the two conditions.

Visualizing the Molecular Machinery

To better understand the processes described, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cells Cells (Control vs. Condition) lysis Cell Lysis (with phosphatase inhibitors) cells->lysis labeling DBHA Labeling lysis->labeling digestion Protein Digestion labeling->digestion enrich Streptavidin Affinity Purification digestion->enrich wash Washing enrich->wash elution Elution wash->elution lcms LC-MS/MS elution->lcms data Data Analysis (Identification & Quantification) lcms->data

Experimental workflow for quantitative aspartyl phosphoproteomics.

two_component_system cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) EnvZ->EnvZ Autophosphorylation (His) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphotransfer OmpR_P OmpR-P OmpR->OmpR_P Pi Pi OmpR->Pi OmpR_P->OmpR Dephosphorylation DNA DNA (ompF/ompC promoters) OmpR_P->DNA Binding Transcription Gene Expression (Porin Synthesis) DNA->Transcription Stimulus Osmotic Stress Stimulus->EnvZ ATP ATP ADP ADP ATP->ADP

The EnvZ-OmpR two-component signaling pathway in E. coli.

Conclusion

The study of aspartyl phosphorylation is no longer an insurmountable challenge. The development of chemical probes like DBHA, coupled with modern quantitative proteomics techniques, has opened a new frontier in signal transduction research. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore the dynamic world of aspartyl phosphorylation, paving the way for novel discoveries in cellular regulation and the identification of new therapeutic targets.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Aspartyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of aspartyl phosphate, a key intermediate in many biological processes. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard laboratory coat to protect from splashes.[2]

Quantitative Safety Data for a Structurally Similar Compound

To provide a quantitative perspective on the potential hazards, the following table summarizes key safety information for O-Phospho-L-serine, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationGHS05DangerH318: Causes serious eye damage[1]

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to treat it as regulated hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Experimental Protocol for Waste Disposal:

  • Waste Segregation and Collection:

    • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. This container should be made of a material that will not react with the chemical; plastic is often a suitable choice.[2]

    • Avoid Mixing: Do not mix this compound waste with other waste streams.[2] Incompatible chemicals can react, potentially leading to the generation of toxic gases or other hazardous conditions.

    • Solid vs. Liquid Waste:

      • Liquid Waste: Collect all liquid residues, including unused product and solutions containing this compound, in the designated liquid waste container.[2]

      • Solid Waste: Dispose of contaminated solid materials, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid waste container.[2]

  • Container Management:

    • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[2]

    • Closure: Keep waste containers tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce the risk of spills.[2]

    • Storage: Store waste containers in a designated satellite accumulation area near the point of generation. This area should be well-ventilated and away from sources of heat or ignition.[2]

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2] The rinsate from this cleaning process must be collected as hazardous waste.[2]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2]

    • Collect the absorbed material and place it in the designated solid hazardous waste container.

    • Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Ensure all local, state, and federal regulations are followed.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

AspartylPhosphateDisposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_container Collect in Designated Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Designated Solid Waste Container solid_waste->solid_container label_container Label Container: 'HAZARDOUS WASTE' 'this compound' liquid_container->label_container solid_container->label_container seal_container Seal Container Tightly label_container->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, fostering a culture of safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aspartyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Aspartyl phosphate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for the closely related compound, L-Aspartic acid, and general safety principles for handling organic phosphate compounds. It is imperative to handle this compound with caution, assuming it may present hazards similar to or greater than its structural analogs.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesEssential to prevent eye contact with dust or splashes.[1][2]
Hand Protection Chemical-resistant Gloves (e.g., Nitrile)Must be worn to prevent skin contact.[3] Latex and fabric gloves are not suitable.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect skin and clothing from spills.[4]
Respiratory Protection NIOSH-approved N95 RespiratorRecommended if there is a risk of generating dust or aerosols.[1]
Foot Protection Closed-toe ShoesRequired to protect feet from spills.[4]

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is crucial for maintaining a safe laboratory environment when working with this compound.

Handling Procedures:
  • Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust.[6]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5]

  • Grounding: If dealing with large quantities of powder, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling.

Storage Plan:
  • Container: Store in a tightly closed, properly labeled container.[6][7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][7]

  • Incompatibilities: Store away from strong oxidizing agents.[1][8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Designated Waste Container: Collect all solid this compound waste and contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: If this compound is in solution, collect it in a labeled, sealed container for hazardous chemical waste.[4]

  • Avoid Mixing: Do not mix with other waste streams.

Storage and Disposal:
  • Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh/Measure this compound B->C Proceed with caution D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E Post-experiment F Segregate and Collect Waste E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartyl phosphate
Reactant of Route 2
Reactant of Route 2
Aspartyl phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.